cis-Chalcone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
614-46-0 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(Z)-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11- |
InChI Key |
DQFBYFPFKXHELB-QXMHVHEDSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Other CAS No. |
614-46-0 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Stereochemistry of cis-Chalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a pivotal class of compounds in medicinal chemistry and serve as precursors for all flavonoids in plants. They exist as two principal geometric isomers: trans (E) and cis (Z). While the trans isomer is thermodynamically more stable and more commonly isolated, the cis isomer exhibits unique spatial and electronic properties that are of significant interest in drug design and material science. This technical guide provides a comprehensive examination of the molecular structure, stereochemistry, and spectroscopic identity of cis-chalcone. It details experimental protocols for synthesis, isomerization, and purification, and presents quantitative spectroscopic data to aid in the unambiguous characterization of this less stable, yet important, stereoisomer.
Introduction to Chalcones
Chalcones are naturally occurring open-chain flavonoids that consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif is responsible for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The biological and chemical behavior of a chalcone is profoundly influenced by its stereochemistry around the central carbon-carbon double bond, which gives rise to cis and trans geometric isomers. The trans isomer is typically the more stable and predominant form due to reduced steric hindrance.[2] However, the constrained conformation of this compound presents a distinct topographical and electronic profile, making its study essential for a complete understanding of structure-activity relationships within this compound class.
Molecular Structure of this compound
The fundamental structure of this compound is defined by the (Z) configuration about the α,β-double bond. This geometry places the two bulky aryl substituents on the same side of the double bond plane, leading to significant steric strain.[1] This contrasts with the trans (E) isomer, where these groups are on opposite sides.
Key Identifiers for Chalcone:
| Property | Value |
|---|---|
| IUPAC Name | (Z)-1,3-diphenylprop-2-en-1-one |
| Molecular Formula | C₁₅H₁₂O[1][4] |
| Molecular Weight | ~208.25 g/mol [4] |
| CAS Number | 614-46-0[1][4] |
Figure 1. Comparison of cis (Z) and trans (E) Chalcone Isomers.
Stereochemistry and Thermodynamic Stability
Geometric isomerism in chalcones is a result of the restricted rotation around the Cα=Cβ double bond.[1] The cis isomer is thermodynamically less favorable than the trans configuration due to significant steric repulsion between the Cβ-aryl ring and the carbonyl group, which forces the molecule into a non-planar conformation.[2][5] This contrasts with the trans isomer, which can adopt a more planar and energetically stable s-cis or s-trans conformation. This inherent instability makes the isolation and study of pure this compound challenging.
Figure 2. Energy relationship due to steric hindrance in chalcone isomers.
Spectroscopic Characterization
Unambiguous identification of the cis and trans isomers is accomplished through spectroscopic analysis, primarily NMR, where the coupling constants of the vinylic protons are diagnostic.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most definitive feature in the ¹H NMR spectrum is the coupling constant (J) between the α- and β-vinylic protons (Hα and Hβ).
-
cis-Isomer: Exhibits a smaller coupling constant, typically in the range of 8-12 Hz.[5]
-
trans-Isomer: Shows a much larger coupling constant, typically 15-16 Hz, indicative of a dihedral angle near 180°.[5]
¹³C NMR: The chemical shifts of the α- and β-carbons are also characteristic, though less definitive than proton coupling constants. The carbonyl carbon signal typically appears between δ 186 and 197 ppm.[5]
| Parameter | This compound (Typical Values) | trans-Chalcone (Typical Values) |
| Hα Chemical Shift (δ) | ~7.2 ppm (doublet) | ~7.5 ppm (doublet) |
| Hβ Chemical Shift (δ) | ~7.5 ppm (doublet) | ~7.8 ppm (doublet) |
| J(Hα-Hβ) Coupling Constant | 8–12 Hz [5] | 15–16 Hz [5] |
| C=O Chemical Shift (δ) | 186–197 ppm[5] | 186–197 ppm[5][6] |
| Cα Chemical Shift (δ) | 116–128 ppm[5] | 116–128 ppm[5] |
| Cβ Chemical Shift (δ) | 137–146 ppm[5] | 137–146 ppm[5][6] |
| Table 1: Comparative NMR Spectroscopic Data for Chalcone Isomers. |
Infrared (IR) Spectroscopy
The IR spectrum of chalcone is characterized by strong absorptions from the carbonyl group and the carbon-carbon double bond. While IR is less effective at distinguishing between cis and trans isomers, it is crucial for confirming the presence of the core α,β-unsaturated ketone functional group.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretching | 1630–1670[7] |
| C=C (Alkenyl) | Stretching | 1580–1620 |
| =C-H (Alkenyl) | Stretching | 3010–3030[5] |
| C-H (Aromatic) | Stretching | 3040–3120[5] |
| Table 2: Key IR Absorption Frequencies for the Chalcone Scaffold. |
Experimental Protocols
Synthesis and Isomerization
Direct synthesis via the Claisen-Schmidt condensation almost exclusively yields the thermodynamically favored trans isomer. The cis isomer is typically obtained through photochemical isomerization of the purified trans isomer.[5][8]
Figure 3. Workflow for the synthesis of trans-chalcone and its photoisomerization.
Protocol 5.1.1: Synthesis of trans-Chalcone (Claisen-Schmidt Condensation) [9][10]
-
Accurately weigh ~1 mmol of a substituted or unsubstituted benzaldehyde and place it into a conical vial with a magnetic stirrer.
-
Add one molar equivalent of the corresponding acetophenone, followed by 1-2 mL of 95% ethanol.
-
Begin stirring the mixture at room temperature.
-
Carefully add 0.10 mL of a 15 M aqueous sodium hydroxide solution dropwise. Caution: The reaction is exothermic.
-
Cap the vial and continue stirring. The reaction is often complete within 30-60 minutes, indicated by the formation of a solid precipitate.
-
Break up the solid and dilute the mixture with 2-3 mL of ice-cold water.
-
Collect the crude product by vacuum filtration, washing the solid with several portions of cold water until the filtrate is neutral.
-
Purify the crude trans-chalcone by recrystallization from 95% ethanol.[9][11]
Protocol 5.1.2: Photoisomerization to this compound [12][13]
-
Dissolve the purified trans-chalcone in a suitable UV-transparent solvent (e.g., methanol, chloroform, or benzene) to create a dilute solution.
-
Place the solution in a quartz vessel.
-
Irradiate the solution with a UV lamp, typically at a wavelength corresponding to the π-π* transition of the chalcone (e.g., 340-365 nm).[12]
-
Monitor the progress of the isomerization periodically by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the appearance of the characteristic cis-isomer peaks and the decrease of the trans-isomer peaks.
-
Once a photostationary state (a stable mixture of cis and trans isomers) is reached, stop the irradiation. The resulting mixture must be purified to isolate the cis isomer.
Purification and Characterization
The separation of the cis and trans isomers, along with removal of any byproducts, is typically achieved using column chromatography.
Figure 4. Workflow for the purification and characterization of this compound.
Protocol 5.2.1: Purification by Column Chromatography [14]
-
Stationary Phase: Prepare a chromatography column by slurry packing silica gel (60-120 mesh) in the initial, least polar eluent (e.g., petroleum ether or hexane).[14]
-
Sample Loading: Concentrate the crude mixture from the photoisomerization step under reduced pressure. Adsorb the residue onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Mobile Phase: Begin elution with a non-polar solvent system, such as hexane with a small percentage of ethyl acetate (e.g., 98:2). The less polar trans isomer will typically elute before the more polar cis isomer.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the cis isomer.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Protocol 5.2.2: Characterization by NMR
-
Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Confirm the identity of the cis isomer by identifying two doublets in the vinylic region with a coupling constant between 8-12 Hz.
-
Acquire a ¹³C NMR spectrum to confirm the presence of the carbonyl and other characteristic carbon signals.
Conclusion
The study of this compound is integral to understanding the full scope of chalcone chemistry and biology. Although its synthesis is indirect and its stability is lower than its trans counterpart, its unique stereochemistry provides a distinct three-dimensional structure for interaction with biological targets. The experimental protocols and spectroscopic data outlined in this guide—particularly the diagnostic J-coupling constant in ¹H NMR—provide the necessary tools for researchers to confidently synthesize, isolate, and characterize this compound, enabling further exploration of its potential in drug development and materials science.
References
- 1. Buy this compound | 614-46-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (2Z)-1,3-Diphenyl-2-propen-1-one | C15H12O | CID 5358548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. rsc.org [rsc.org]
- 7. jetir.org [jetir.org]
- 8. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. photos.or.kr [photos.or.kr]
- 13. researchgate.net [researchgate.net]
- 14. jetir.org [jetir.org]
A Technical Guide to the Fundamental Properties of cis-Chalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical and biological properties of cis-chalcone ((Z)-1,3-diphenylprop-2-en-1-one). As the less stable geometric isomer of the widely studied trans-chalcone, the cis configuration presents unique characteristics relevant to medicinal chemistry, photochemistry, and materials science. This document details its synthesis, stability, spectroscopic signature, and biological significance, offering structured data and detailed experimental protocols for practical application.
Physicochemical Properties
This compound is the (Z)-isomer of 1,3-diphenylprop-2-en-1-one. Structurally, it consists of two phenyl rings linked by an α,β-unsaturated carbonyl system.[1] Due to significant steric hindrance between the carbonyl group and the adjacent phenyl ring, the cis-isomer is non-planar and thermodynamically less stable than its trans counterpart.[2][3] This inherent instability is a defining characteristic, influencing its synthesis, isolation, and handling.
Core Data
The fundamental properties of this compound are summarized below. Data for the corresponding trans-isomer is included for comparison.
| Property | This compound | trans-Chalcone |
| IUPAC Name | (2Z)-1,3-Diphenylprop-2-en-1-one | (2E)-1,3-Diphenylprop-2-en-1-one |
| CAS Number | 614-46-0[1] | 614-47-1 |
| Molecular Formula | C₁₅H₁₂O[1] | C₁₅H₁₂O |
| Molecular Weight | 208.26 g/mol [1] | 208.26 g/mol |
| Appearance | Yellow Crystalline Solid[1] | Pale Yellow Solid |
| Melting Point | ~46 °C[4] (Difficult to measure due to thermal isomerization) | 55-59 °C |
| Boiling Point | ~345-348 °C[1] (Predicted; thermal isomerization occurs) | 345-348 °C |
| Thermodynamic Stability | Less stable by 8–12 kJ/mol compared to trans-isomer[1][2] | More stable isomer |
| Solubility | Soluble in polar aprotic solvents (THF, acetone); Insoluble in water[1][5] | Soluble in chloroform, ether, benzene; Slightly soluble in ethanol; Insoluble in water |
Synthesis and Isomerization
The synthesis of this compound is fundamentally linked to its relationship with the more stable trans-isomer. Standard synthetic routes like the Claisen-Schmidt condensation overwhelmingly favor the formation of trans-chalcone (>95%).[1] Therefore, this compound is almost exclusively prepared via the photoisomerization of its trans precursor.
Synthetic Workflow
The overall process involves a two-step sequence: first, the synthesis of trans-chalcone, followed by its photochemical conversion to the cis-isomer.
Experimental Protocols
Protocol 1: Synthesis of trans-Chalcone (Precursor)
This protocol describes a standard base-catalyzed Claisen-Schmidt condensation.
Materials:
-
Acetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, beaker, Buchner funnel
Procedure:
-
Prepare a 15 M solution of NaOH in deionized water.
-
In a 100 mL round-bottom flask, dissolve acetophenone (e.g., 5.0 mmol) in 20 mL of 95% ethanol and cool the solution in an ice bath.
-
Add benzaldehyde (5.0 mmol) to the cooled solution with stirring.
-
Slowly add 7 mL of the 15 M NaOH solution to the mixture while keeping it in the ice bath.[6]
-
Remove the flask from the ice bath and allow it to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A thick, yellow precipitate of trans-chalcone should form.[7]
-
If no precipitate forms, the mixture can be stored overnight in a refrigerator to induce crystallization.[7]
-
Collect the crude product by suction filtration using a Buchner funnel. Wash the solid with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from a minimal amount of hot ethanol (~5 mL per gram of crude chalcone).[7] Dissolve the solid at a temperature not exceeding 50°C, as the melting point of trans-chalcone is 55-57°C.[7]
-
Allow the solution to cool to room temperature and then place it in a refrigerator (~4°C) for 20 minutes to maximize crystal formation.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
-
Characterize the product by melting point, IR, and NMR spectroscopy to confirm the identity as trans-chalcone.
Protocol 2: Photoisomerization to this compound
This protocol describes the conversion of the synthesized trans-chalcone to this compound.
Materials:
-
Purified trans-chalcone
-
Anhydrous solvent (e.g., Chloroform-d for NMR monitoring, or Benzene/Acetonitrile for preparative scale)
-
UV photoreactor or mercury lamp with appropriate filter (e.g., 350-365 nm)
-
Quartz reaction vessel or NMR tube
-
Rotary evaporator, silica gel for chromatography
Procedure:
-
Prepare a dilute solution of trans-chalcone (e.g., 200 mM) in a suitable UV-transparent solvent within a quartz reaction vessel.[8] For in-situ monitoring, the solution can be prepared directly in a quartz NMR tube using a deuterated solvent.
-
Deoxygenate the solution by bubbling argon or nitrogen gas through it for 15-20 minutes to prevent side reactions with singlet oxygen.
-
Place the vessel in the photoreactor and irradiate with UV light (e.g., 350-365 nm). The process involves a π→π* electronic excitation, leading to a twisted intermediate that relaxes into the cis form.[9]
-
Monitor the isomerization progress over time using UV-Vis spectroscopy (observing changes in the absorption maxima) or ¹H NMR (observing the appearance of new vinylic proton signals with a smaller coupling constant).[8][10] Photostationary state is typically reached within 1-2 hours, but this depends on the setup.
-
Once a satisfactory conversion is achieved, stop the irradiation. Note that the product will be a mixture of cis and trans isomers.
-
Concentrate the solution under reduced pressure using a rotary evaporator at low temperature to avoid thermal re-isomerization back to the trans form.
-
Purify this compound from the remaining trans-isomer via column chromatography on silica gel. The separation can be challenging due to the similar polarities of the isomers. Eluent systems like hexane/ethyl acetate are commonly used.
-
Handle the purified this compound with care, storing it in the dark and at low temperatures to minimize isomerization.
Spectroscopic Characterization
Spectroscopy is essential for distinguishing between the cis and trans isomers of chalcone. The key differences arise from the planarity of the trans isomer versus the sterically hindered, non-planar structure of the cis isomer.
| Technique | This compound (Expected/Reported) | trans-Chalcone (Typical) |
| UV-Vis (λmax) | Two main bands; altered absorption profile compared to trans due to non-planarity. The long-wavelength band (Band II) is typically blue-shifted and has lower intensity. | Band I: ~230-280 nmBand II: ~300-350 nm[11] |
| FT-IR (cm⁻¹) | C=O Stretch: ~1650-1685Aromatic C-H Stretch: ~3010-3080C=C Stretch: ~1580-1600 | C=O Stretch: ~1650-1670[1]Aromatic C-H Stretch: ~3030-3080C=C Stretch: ~1579[1] |
| ¹H NMR | Vinylic Protons (Hα, Hβ): Doublets with a smaller coupling constant, J ≈ 8 Hz .[2] Hα is expected upfield of Hβ. | Vinylic Protons (Hα, Hβ): Doublets with a large coupling constant, J ≈ 15-16 Hz .[2] Hα: ~7.5 ppm; Hβ: ~7.8 ppm. |
| ¹³C NMR | Carbonyl (C=O): ~188-195 ppmVinylic Carbons (Cα, Cβ): Chemical shifts are sensitive to geometry. | Carbonyl (C=O): ~190.5 ppm[1]Vinylic Carbons (Cα, Cβ): Cα: ~122 ppm; Cβ: ~145 ppm |
Note: A complete, unambiguously assigned NMR spectrum for pure, unsubstituted this compound is not widely available in the literature, likely due to its instability and the difficulty in isolating it from its trans counterpart.
Biological Activity and Signaling Pathways
Chalcones are well-documented as biologically active molecules, exhibiting anti-inflammatory, antioxidant, and antitumor properties.[1] While much of the research has focused on the stable trans-isomers or substituted derivatives, some studies indicate that phototransformed cis-isomers can possess potent activity, sometimes even greater than their trans counterparts.
Anti-Inflammatory Activity: NF-κB and Nrf2 Pathways
Chalcones are known to modulate key inflammatory signaling pathways. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which controls the expression of pro-inflammatory cytokines. Additionally, chalcones can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.
Antitumorigenic Activity: The p53 Pathway
Several chalcone derivatives have been shown to exert anticancer effects by interfering with the p53 tumor suppressor pathway . One key mechanism involves preventing the degradation of p53 by inhibiting its interaction with MDM2 (Murine Double Minute 2). This leads to p53 accumulation, cell cycle arrest, and ultimately, apoptosis of cancer cells.
Conclusion
This compound, while less stable than its widely studied trans isomer, is a molecule of significant interest. Its synthesis via photoisomerization and its distinct spectroscopic properties make it a valuable tool for research in photochemistry and photopharmacology. The potent biological activities associated with chalcones, including the modulation of critical signaling pathways like NF-κB, Nrf2, and p53, underscore the potential for developing this compound derivatives as novel therapeutic agents. The data and protocols provided in this guide serve as a foundational resource for professionals engaged in the exploration and application of this unique chemical entity.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003066) [hmdb.ca]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Photochemical Synthesis of cis-Chalcone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photochemical synthesis of cis-chalcone from its more stable trans isomer. This document outlines the underlying photochemical principles, detailed experimental protocols, and the factors influencing this important isomerization reaction. The thermodynamically less stable cis-isomer of various chalcones has demonstrated significant biological activities, including potent antitumorigenic effects, making its efficient synthesis a key area of interest in medicinal chemistry and drug development.[1]
Core Principles of trans-cis Isomerization
The conversion of trans-chalcone to this compound is a photoisomerization reaction, a process driven by the absorption of light energy. The fundamental steps of this transformation are:
-
Photoexcitation : The trans-chalcone molecule absorbs a photon of appropriate wavelength (typically in the UV-A or UV-B region), promoting an electron from the ground state (S₀) to an excited singlet state (S₁).
-
Isomerization in the Excited State : In the excited state, the energy barrier for rotation around the central carbon-carbon double bond is significantly lower than in the ground state. The molecule undergoes a conformational change, twisting around this bond.
-
Relaxation to the cis-Isomer : The excited molecule then relaxes back to the ground state (S₀), releasing energy. Due to the rotation in the excited state, it can adopt the cis-configuration upon returning to the ground state.
This process is reversible, and irradiation of the cis-isomer can lead back to the trans-isomer. Eventually, a photostationary state (PSS) is reached, which is a dynamic equilibrium mixture of the two isomers where the rates of the forward and reverse photoisomerization reactions are equal. The composition of the PSS depends on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength.
Experimental Protocols
The photochemical synthesis of this compound can be achieved using various setups and conditions. Below are detailed methodologies derived from cited literature.
General Protocol for Photochemical Isomerization
This protocol describes a general method for the photochemical conversion of trans-chalcone to this compound in solution, suitable for analytical and small-scale preparative purposes.
Materials and Equipment:
-
trans-Chalcone derivative
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile, chloroform)[1][2]
-
Quartz cuvette or reaction vessel
-
UV lamp with specific wavelength output (e.g., 350 nm, 365 nm)[2]
-
UV-Vis spectrophotometer for reaction monitoring
-
Nitrogen or Argon gas for deoxygenation (optional but recommended)
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation : Prepare a dilute solution of the trans-chalcone derivative in the chosen solvent. A typical concentration for UV-Vis monitoring is in the range of 10⁻⁵ M.[2] For preparative scale, higher concentrations can be used, but this may affect light penetration.
-
Deoxygenation (Optional) : If desired, deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes. This can prevent side reactions involving oxygen.
-
Irradiation : Place the solution in the quartz vessel and expose it to UV radiation from a suitable lamp. The vessel should be placed at a fixed distance from the lamp to ensure consistent light intensity. The solution should be stirred continuously during irradiation.
-
Reaction Monitoring : At regular intervals, the progress of the isomerization can be monitored by taking aliquots of the solution and measuring their UV-Vis absorption spectra. The characteristic absorption band of the trans-isomer will decrease, while the absorption of the cis-isomer (often at a slightly different wavelength and with a different molar absorptivity) will change. The presence of an isosbestic point in the spectra indicates a clean conversion of one species to another.[2]
-
Reaching Photostationary State : Continue irradiation until no further changes in the UV-Vis spectrum are observed. This indicates that the photostationary state has been reached. The time required to reach the PSS can range from seconds to minutes, depending on the light intensity, quantum yield of the reaction, and the specific chalcone derivative.[3][4]
Protocol for Monitoring with NMR Spectroscopy
For a more detailed analysis of the isomer ratio, ¹H NMR spectroscopy can be used.
Procedure:
-
Prepare a solution of the trans-chalcone in a deuterated solvent (e.g., acetone-d₆, chloroform-d) in a quartz NMR tube.
-
Acquire an initial ¹H NMR spectrum of the pure trans-isomer.
-
Irradiate the NMR tube directly with a UV lamp.
-
Periodically, stop the irradiation and acquire ¹H NMR spectra. The appearance of a new set of signals corresponding to the cis-isomer can be observed. The ratio of the isomers can be determined by integrating the characteristic signals of the vinylic protons for both the trans and cis forms.
-
Continue until the isomer ratio becomes constant, indicating the PSS has been reached.
Quantitative Data on Chalcone Photoisomerization
The efficiency and outcome of the photochemical synthesis of this compound are described by several quantitative parameters. The following table summarizes representative data for some chalcone derivatives.
| Chalcone Derivative | Solvent | Excitation Wavelength (nm) | Photostationary State (E/Z ratio) | Quantum Yield (Φt→c) | Reference |
| α-Methylchalcone (general) | CH₃CN | 350 | 44:56 to 26:74 | Not Specified | [5] |
| α-Methylchalcones (7a-7e) | Not Specified | Singlet Oxygen Sensitized | ~90:10 | Not Specified | [5] |
| Ethyl Cinnamate (related compound) | Ethanol | Not Specified | Not Specified | 0.26 | [6] |
Visualization of Workflow and Mechanism
Experimental Workflow for Photochemical Synthesis
The following diagram illustrates the typical workflow for the photochemical synthesis and analysis of this compound.
Signaling Pathway: The Photochemical Isomerization Mechanism
The mechanism of photoisomerization from trans- to this compound is a key "signaling pathway" in this context, where the light signal is transduced into a chemical change.
Factors Influencing the Photochemical Synthesis
Several factors can influence the efficiency and outcome of the photochemical synthesis of this compound:
-
Wavelength of Irradiation : The choice of wavelength is critical. It should be a wavelength that is absorbed by the trans-isomer, and ideally, where the molar absorptivity of the trans-isomer is significantly different from that of the cis-isomer to drive the equilibrium towards the desired product.
-
Solvent : The polarity and viscosity of the solvent can affect the stability of the excited state and the rate of isomerization.
-
Substituents : Electron-donating or electron-withdrawing groups on the aromatic rings of the chalcone molecule can significantly alter its electronic properties, including its absorption spectrum and the quantum yield of isomerization. For instance, the presence of a hydroxyl group at the 2'- or 4-position can prevent the phototransformation into the cis-isomer.[1]
-
Presence of Oxygen : Molecular oxygen can quench the excited state of the chalcone, leading to a lower quantum yield of isomerization and potentially promoting side reactions. Therefore, deoxygenation of the reaction mixture is often beneficial.
-
Light Intensity : Higher light intensity will lead to a faster rate of isomerization and a shorter time to reach the photostationary state.
Isolation and Purification of this compound
The isolation of pure this compound can be challenging due to its lower thermodynamic stability and the fact that it exists in a mixture with the trans-isomer at the photostationary state. The most common method for separation is chromatography.
-
Column Chromatography : After irradiation, the solvent can be removed under reduced pressure, and the resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The two isomers will have different retention factors, allowing for their separation.
-
High-Performance Liquid Chromatography (HPLC) : For analytical purposes and for the separation of small quantities, HPLC is a very effective technique.[1] A reverse-phase column with a mobile phase such as acetonitrile/water or methanol/water is often employed.
It is important to handle the isolated this compound with care, as it can thermally revert to the more stable trans-isomer. Solutions of this compound should be stored in the dark and at low temperatures to minimize this back reaction.
This technical guide provides a foundational understanding and practical protocols for the photochemical synthesis of this compound. For specific chalcone derivatives, optimization of the reaction conditions, particularly the irradiation wavelength and solvent, may be necessary to achieve the desired yield of the cis-isomer.
References
- 1. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. photos.or.kr [photos.or.kr]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Photochromic α-Methylchalcones Are Highly Photostable, Even under Singlet Oxygen Conditions: Breaking the α-Methyl Michael-System Reactivity by Reversible Peroxybiradical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide on the Stability Analysis of cis-Chalcone versus trans-Chalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the relative stability of cis- and trans-chalcone isomers. Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as precursors for flavonoids and exhibit a wide range of biological activities, making them a subject of intense interest in medicinal chemistry and drug development.[1][2] Understanding the stability of their geometric isomers is crucial for synthesis, purification, and elucidating structure-activity relationships.
Thermodynamic and Kinetic Stability Analysis
The core structure of chalcone features a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings, which allows for the existence of cis (Z) and trans (E) geometric isomers.[1]
trans-Chalcone: The Predominant and More Stable Isomer
There is a broad consensus in the scientific literature that the trans-isomer of chalcone is thermodynamically more stable than the cis-isomer.[1][3][4] This increased stability is primarily attributed to reduced steric hindrance. In the cis configuration, the close proximity of one of the aromatic rings and the carbonyl group leads to significant steric repulsion, which destabilizes the molecule.[4][5] As a result, the trans form is the predominant configuration found in nature and is the isomer most readily synthesized in laboratory settings.[3][4]
Computational studies, particularly those employing Density Functional Theory (DFT), have consistently corroborated the higher stability of the trans isomer.[3][6] For instance, the trans configuration of chalcone has been calculated to be more stable than the cis form by 4.8 kcal/mol.[5] This energy difference makes the spontaneous conversion from the trans to the cis isomer thermodynamically unfavorable under standard conditions.
cis-Chalcone: Synthesis and Isomerization
While less stable, cis-chalcones can be synthesized, though reports of their direct synthesis are less common.[3] The most prevalent method for obtaining the cis isomer is through the photoisomerization of the more stable trans isomer.[7][8] This process typically involves irradiating a solution of trans-chalcone with light of a suitable wavelength, often in the UV range.[7][9]
The reverse process, the conversion of this compound back to the trans form, can also occur. This can be a spontaneous thermal relaxation process, as the molecule seeks its lower energy state, or it can be induced by light of a different wavelength.[7] The kinetics of this isomerization are influenced by factors such as the solvent, pH, and the nature of the substituents on the aromatic rings.[9] For example, the thermal isomerization rate constant (k_i) for a specific 4′-hydroxyflavylium-derived this compound was measured to be 3.7 × 10⁻⁵ s⁻¹.[9]
Quantitative Stability Data
The following table summarizes quantitative data from computational and experimental studies on the relative stability of cis- and trans-chalcone isomers. These values are crucial for understanding the energy landscape of the isomerization process and for predicting the favored isomer under different conditions.
| Parameter | Chalcone Derivative | Value | Method | Reference |
| Energy Difference | Unsubstituted Chalcone | 4.8 kcal/mol (trans is more stable) | Computational (DFT) | [5] |
| ΔH°rxn (Formation) | o-Anisaldehyde + Acetophenone (trans) | -14.319 kJ/mol | Computational | [10] |
| ΔH°rxn (Formation) | o-Anisaldehyde + Acetophenone (cis) | -5.604 kJ/mol | Computational | [10] |
| ΔG°rxn (Formation) | o-Anisaldehyde + Acetophenone (trans) | -14 kJ/mol | Computational | [10] |
| ΔG°rxn (Formation) | o-Anisaldehyde + Acetophenone (cis) | -6 kJ/mol | Computational | [10] |
| ΔG°rxn (Formation) | 4-chlorobenzaldehyde + Acetophenone (trans) | Negative | Computational | [11] |
| ΔG°rxn (Formation) | 4-chlorobenzaldehyde + Acetophenone (cis) | Positive | Computational | [11] |
| Thermal Isomerization Rate (k_i) | This compound from 4′-hydroxyflavylium | 3.7 × 10⁻⁵ s⁻¹ | Experimental (UV-Vis) | [9] |
| Thermal Isomerization Rate (k_i) | This compound from 7-hydroxyflavylium | 0.57 s⁻¹ | Experimental (UV-Vis) | [9] |
Experimental Protocols
A variety of experimental and computational methods are employed to analyze the stability and interconversion of chalcone isomers.
3.1. Synthesis of Chalcones (Claisen-Schmidt Condensation)
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol condensation reaction between a substituted benzaldehyde and an acetophenone.[4][12]
-
Materials: Substituted acetophenone, substituted benzaldehyde, ethanol, aqueous sodium hydroxide (or other base).
-
Procedure:
-
Dissolve equimolar amounts of the acetophenone and benzaldehyde derivatives in ethanol in a round-bottom flask.[13]
-
Stir the mixture and slowly add an aqueous solution of sodium hydroxide.[13]
-
Continue stirring at room temperature for several hours. The reaction progress can be monitored by the formation of a thick precipitate of the chalcone sodium salt.[13]
-
After completion, the mixture is typically left to stand overnight.[13]
-
The resulting solid is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the purified trans-chalcone.[13]
-
3.2. Photoisomerization of trans- to this compound
This protocol describes the general procedure for converting the stable trans-isomer to the cis-isomer using light.
-
Materials: Purified trans-chalcone, suitable solvent (e.g., methanol, acetonitrile), UV lamp or daylight source.
-
Procedure:
-
Prepare a solution of the trans-chalcone in a UV-transparent solvent.
-
Irradiate the solution with a light source of an appropriate wavelength. The specific wavelength will depend on the UV-Vis absorption spectrum of the chalcone. Daylight can also be effective for some chalcones.[8]
-
Monitor the progress of the isomerization using UV-Vis spectroscopy by observing changes in the absorption spectrum, or by using HPLC to quantify the formation of the cis-isomer.[7][9]
-
Once the desired conversion is achieved, the cis-isomer can be isolated, often using chromatographic techniques. It is important to protect the isolated cis-isomer from light to prevent it from reverting to the trans form.
-
3.3. Kinetic Analysis of Isomerization using HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful tool for studying the kinetics of chalcone isomerization.
-
Instrumentation: HPLC system with a UV detector, analytical column (e.g., C18).
-
Procedure:
-
Develop an HPLC method capable of separating the cis- and trans-isomers. This involves selecting an appropriate mobile phase (e.g., a mixture of acetonitrile and water) and flow rate.[14]
-
To study the cis-to-trans thermal isomerization, start with a solution of the purified this compound (or a photostationary state mixture enriched in the cis-isomer) kept at a constant temperature in the dark.
-
At regular time intervals, inject aliquots of the solution into the HPLC system.[13]
-
Record the peak areas of the cis- and trans-isomers at each time point.
-
Plot the concentration of the cis-isomer versus time and fit the data to an appropriate kinetic model (e.g., first-order) to determine the rate constant of isomerization.[15]
-
3.4. Computational Stability Analysis (DFT)
Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of chalcone isomers.
-
Software: Gaussian, Spartan, or other quantum chemistry software packages.
-
Procedure:
-
Build the 3D structures of both the cis- and trans-chalcone isomers.
-
Perform a geometry optimization for each isomer to find its lowest energy conformation. A common level of theory for this is B3LYP with a basis set such as 6-311G(d,p).[3][6]
-
After optimization, perform a frequency calculation to confirm that the structures correspond to true energy minima (i.e., no imaginary frequencies).
-
The electronic energies of the optimized structures can then be compared. The isomer with the lower energy is predicted to be the more stable one.
-
Thermodynamic parameters such as enthalpy (ΔH) and Gibbs free energy (ΔG) can also be calculated to provide a more complete picture of the relative stabilities and the thermodynamics of the isomerization reaction.[16]
-
Mandatory Visualizations
Caption: Interconversion pathway between trans- and this compound isomers.
Caption: Workflow for studying cis-to-trans isomerization kinetics.
While detailed signaling pathways are complex, the inhibitory action of some chalcones on enzymes can be represented. The cis-isomer of 3-Hydroxy-3'-methylchalcone showed more potent antitumorigenic activity and was an inhibitor of ornithine decarboxylase (ODC).[8]
Caption: Inhibitory action of a this compound derivative on ODC.
Conclusion
The stability analysis of chalcone isomers consistently demonstrates that the trans configuration is thermodynamically favored over the cis form due to reduced steric hindrance.[3][5] This inherent stability makes trans-chalcone the predominant isomer in both natural and synthetic contexts. The less stable cis-isomer can be accessed via photoisomerization, but it tends to revert to the trans form thermally or upon further irradiation.[7][8] The choice of isomer can have significant biological consequences, as demonstrated by the enhanced antitumorigenic activity of certain cis-chalcones.[8] A thorough understanding of the factors governing the stability and interconversion of these isomers, gained through the experimental and computational protocols detailed in this guide, is essential for the rational design and development of chalcone-based therapeutic agents.
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chalcone Derivatives: Promising Starting Points for Drug Design [mdpi.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. uwlax.edu [uwlax.edu]
- 11. uwlax.edu [uwlax.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. uwlax.edu [uwlax.edu]
The Intricacies of Cis-Trans Isomerization in Chalcones: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – The dynamic process of cis-trans isomerization in chalcones, a class of organic compounds with significant applications in drug development and materials science, is the subject of a new in-depth technical guide. This whitepaper provides a comprehensive overview of the core mechanisms governing this transformation, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical and chemical industries. The guide delves into the thermal, photochemical, and catalytic pathways of isomerization, presenting quantitative data, detailed experimental protocols, and novel visualizations of the underlying processes.
Chalcones, characterized by an open-chain flavonoid structure, exist as cis and trans geometric isomers. The trans isomer is generally more stable, but the conversion to the cis form can be induced by various stimuli, often leading to significant changes in the molecule's biological activity and physical properties. Understanding and controlling this isomerization is paramount for the rational design of novel therapeutics and functional materials.
Key Mechanisms of Isomerization
This guide explores the three primary mechanisms of cis-trans isomerization in chalcones:
-
Photochemical Isomerization: The absorption of light, typically in the UV region (e.g., 254 nm and 365 nm), can excite the π-electrons of the chalcone backbone, leading to a temporary weakening of the double bond and allowing rotation to the cis conformation.[1] This process is often reversible, with the cis isomer reverting to the more stable trans form either thermally or upon irradiation with a different wavelength of light.
-
Thermal Isomerization: At elevated temperatures, the cis-chalcone can overcome the rotational energy barrier of the central double bond to isomerize back to the more thermodynamically stable trans isomer. The rate of this process is dependent on the temperature and the specific chemical structure of the chalcone.
-
Catalytic Isomerization: The isomerization can be significantly accelerated in the presence of catalysts. This guide details three main types of catalytic pathways:
-
Acid-Catalyzed Isomerization: In the presence of an acid, the carbonyl oxygen of the chalcone is protonated, which increases the single-bond character of the α,β-double bond, thereby lowering the rotational barrier.
-
Base-Catalyzed Isomerization: A base can abstract a proton from the α-carbon, leading to the formation of an enolate intermediate. The subsequent rotation around the former double bond and reprotonation can lead to the formation of the other isomer.
-
Thiol-Catalyzed Isomerization: Thiols can undergo a reversible Michael addition to the β-carbon of the α,β-unsaturated carbonyl system. This addition breaks the double bond, allowing for free rotation. A subsequent retro-Michael reaction can then yield either the cis or trans isomer.
-
Enzyme-Catalyzed Isomerization: In biological systems, enzymes such as chalcone isomerase (CHI) catalyze the stereospecific isomerization of chalcones as a key step in the biosynthesis of flavonoids.[2] CHI provides a specific environment in its active site that lowers the activation energy for the cyclization of chalcones, which proceeds through an isomerization step.[2][3]
-
Quantitative Data on Isomerization Processes
To facilitate comparative analysis, the following tables summarize key quantitative data gathered from various studies on chalcone isomerization.
Table 1: Photochemical Isomerization of Chalcones
| Chalcone Derivative | Irradiation Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference |
| (2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | 365 | Not Specified | 0.5006 | [4] |
| Organometallic Chalcone (1a) | 300-350 | Deaerated Solution | 0.69 | [5] |
| Organometallic Chalcone (1b) | 300-350 | Deaerated Solution | Not Specified | [5] |
| Organometallic Chalcone (1b) with Ca²⁺ | 300-350 | Deaerated Solution | 0.62 | [5] |
Table 2: Thermal Isomerization of 2'-Hydroxychalcones to Flavanones (Base-Catalyzed)
| Compound | Temperature (K) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| 1 | 298 | 0.00013 | 59.3 | [6][7] |
| 2 | 298 | 0.00015 | 56.1 | [6][7] |
| 3 | 298 | 0.00012 | 63.4 | [6][7] |
| 4 | 298 | 0.00012 | 60.5 | [6][7] |
| 5 | 298 | 0.00018 | 52.8 | [6][7] |
Note: The isomerization of 2'-hydroxychalcones to flavanones is a cyclization reaction that proceeds via a cis-trans isomerization step.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of cis-trans isomerization in chalcones.
Photochemical Isomerization and Monitoring
Objective: To induce trans to cis isomerization using UV light and monitor the process using UV-Vis spectroscopy and ¹H NMR.
Materials:
-
trans-chalcone derivative
-
Spectroscopic grade solvent (e.g., chloroform, acetonitrile)
-
UV lamp (e.g., mercury lamp with filters for 254 nm and 365 nm)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
NMR spectrometer
Procedure:
-
Prepare a dilute solution of the trans-chalcone in the chosen solvent (e.g., 10⁻⁵ M).
-
Record the initial UV-Vis absorption spectrum of the solution.
-
Irradiate the solution in a quartz cuvette with a UV lamp at a specific wavelength (e.g., 365 nm). The light intensity should be measured using a ferrioxalate actinometer.[8]
-
At regular time intervals, stop the irradiation and record the UV-Vis spectrum to monitor the change in absorbance at the λmax of the trans and cis isomers.
-
For NMR analysis, prepare a more concentrated solution in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum of the initial trans isomer.
-
Irradiate the NMR tube with the UV lamp.
-
Acquire ¹H NMR spectra at different time points to observe the appearance of signals corresponding to the cis isomer. The coupling constant of the vinylic protons is a key indicator: Jtrans is typically 15-16 Hz, while Jcis is around 11-13 Hz.[9]
HPLC Separation of Cis and Trans Isomers
Objective: To separate and quantify the cis and trans isomers of a chalcone mixture using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Chalcone isomer mixture
-
HPLC grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or other additives
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of acetonitrile or methanol in water, with a small amount of formic acid (e.g., 0.1%) to improve peak shape. For example, a gradient could run from 40% to 90% acetonitrile over 20 minutes.
-
Sample Preparation: Dissolve the chalcone mixture in the mobile phase or a compatible solvent.
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Run the gradient elution.
-
Monitor the elution profile at a wavelength where both isomers have significant absorbance (determined from their UV-Vis spectra).
-
-
Quantification: The relative amounts of the cis and trans isomers can be determined by integrating the areas of their respective peaks.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key steps in the catalytic isomerization pathways.
Caption: Acid-catalyzed cis-trans isomerization of chalcone.
Caption: Base-catalyzed cis-trans isomerization of chalcone.
Caption: Thiol-catalyzed cis-trans isomerization of chalcone.
Conclusion
The cis-trans isomerization of chalcones is a multifaceted process with significant implications for their application in various scientific fields. A thorough understanding of the underlying photochemical, thermal, and catalytic mechanisms is crucial for harnessing the full potential of these versatile molecules. This technical guide provides a foundational resource for researchers, offering a blend of theoretical principles, quantitative data, and practical experimental guidance to facilitate further exploration and innovation in the study of chalcone chemistry.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Adıyaman University Journal of Science » Submission » Diastereomeric Separation of a Novel Chalcone Derivative by Chiral HPLC [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
An In-depth Technical Guide on the Natural Occurrence of Cis-Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, the biogenetic precursors to flavonoids, are a class of naturally occurring compounds predominantly found in the more stable trans configuration. However, their less stable cis isomers are gaining increasing attention due to their potential for enhanced biological activities. This technical guide provides a comprehensive overview of the natural occurrence of cis-chalcone derivatives, focusing on their formation, isolation, characterization, and biological significance. While direct isolation from natural sources is rare, the photochemical isomerization of trans-chalcones to their cis counterparts is a key mechanism for their formation. This guide details the experimental protocols for inducing and isolating cis-chalcones, their structural elucidation through spectroscopic methods, and a summary of their known biological activities. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a significant class of secondary metabolites widely distributed in the plant kingdom, particularly in families such as Leguminosae, Asteraceae, and Moraceae.[1] They serve as crucial intermediates in the biosynthesis of flavonoids and isoflavonoids.[2] Structurally, chalcones consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, which can exist in either cis or trans geometric configurations. The trans isomer is thermodynamically more stable and, therefore, the predominant form found in nature.[3]
The interest in this compound derivatives stems from emerging evidence suggesting that this isomeric form can exhibit distinct and sometimes more potent biological activities compared to their trans counterparts. For instance, a phototransformed cis-3-hydroxy-3'-methylchalcone demonstrated more potent antitumorigenic activity than its trans isomer.[4] The primary route to obtaining cis-chalcones is through the photoisomerization of the naturally abundant trans-chalcones.[4][5]
This guide will delve into the nuances of this compound derivatives, providing a detailed exploration of their formation, methodologies for their isolation and synthesis, and a compilation of their biological activities, supported by quantitative data and experimental protocols.
Natural Occurrence and Formation
Direct evidence for the widespread natural occurrence of this compound derivatives in plants is limited. Their inherent instability and the prevalence of chalcone isomerase in plants, which catalyzes the conversion of chalcones to flavanones, contribute to their low steady-state concentrations.[6] The primary mechanism for the formation of cis-chalcones in a natural context is believed to be the in situ photoisomerization of trans-chalcones upon exposure to light.[4][7] This process involves the absorption of UV or visible light by the trans-chalcone molecule, leading to a temporary excited state that can then relax into the cis configuration.
dot
Caption: Photoisomerization of trans-chalcone to this compound.
Experimental Protocols
Induction of trans to cis Isomerization and Isolation
The generation of cis-chalcones for research purposes typically involves the irradiation of a solution of the corresponding trans-chalcone.
Protocol for Photoisomerization:
-
Preparation of Solution: Dissolve the purified trans-chalcone derivative in a suitable solvent (e.g., methanol, acetonitrile) to a desired concentration (e.g., 1 mg/mL). The choice of solvent can influence the isomerization process.[7]
-
Irradiation: Irradiate the solution with a UV lamp (e.g., at 254 nm or 365 nm) or by exposure to daylight.[3][4] The duration of irradiation required for significant conversion will vary depending on the specific chalcone and the light source. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purification of cis-Isomer: Following irradiation, the mixture of cis and trans isomers can be separated using chromatographic techniques. Preparative HPLC is often the method of choice for obtaining pure cis-chalcones.[8]
-
HPLC System: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase. The specific gradient will need to be optimized for the particular chalcone derivative.[9]
-
Detection: UV detection at a wavelength where both isomers have significant absorbance.
-
Synthesis of this compound Derivatives
While the Claisen-Schmidt condensation is the standard method for synthesizing chalcones, it almost exclusively yields the trans isomer.[10][11] However, specific reaction conditions can be tailored to favor the formation of the cis isomer.
Protocol for Selective Synthesis of a cis-o-Hydroxychalcone: [10][12]
-
Reaction Setup: Combine o-hydroxyacetophenone and a substituted benzaldehyde in the presence of a base like NaOH.
-
Reaction Conditions: The key to selective synthesis lies in the specific reaction conditions, which may include the choice of solvent, temperature, and reaction time. For the synthesis of a specific cis-o-hydroxychalcone, a coupling constant of J = 8.40 Hz for the allylic protons in ¹H NMR confirmed the cis configuration.[12]
Structural Characterization
The definitive differentiation between cis and trans chalcone isomers is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR Spectroscopy: The coupling constant (J) between the vinylic protons (H-α and H-β) is the most telling feature.
-
¹³C NMR Spectroscopy: The chemical shifts of the α- and β-carbons can also differ between the two isomers.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which is identical for both isomers but essential for confirming the overall structure.
Quantitative Data on Biological Activities
Data on the biological activities of this compound derivatives is still emerging. The table below summarizes the available quantitative data comparing the activities of cis and trans isomers.
| Chalcone Derivative | Biological Activity | cis-Isomer Activity | trans-Isomer Activity | Reference |
| 3-Hydroxy-3'-methylchalcone | Antitumorigenic (Inhibition of Ornithine Decarboxylase) | More potent | Less potent | [4] |
Further research is required to expand this dataset and explore a wider range of biological activities for various this compound derivatives.
Signaling Pathways and Experimental Workflows
The precise signaling pathways modulated by this compound derivatives are an active area of investigation. The enhanced antitumorigenic activity of cis-3-hydroxy-3'-methylchalcone suggests a potential interaction with pathways involved in cell proliferation.[4]
dot
Caption: General workflow for obtaining and evaluating cis-chalcones.
Conclusion and Future Perspectives
The study of naturally occurring this compound derivatives is a promising frontier in natural product chemistry and drug discovery. While their direct isolation from natural sources remains a challenge due to their inherent instability and low abundance, photochemical and targeted synthetic methods provide viable routes for their generation. The observed enhancement in the biological activity of at least one this compound highlights the importance of exploring the pharmacological potential of this isomeric form.
Future research should focus on:
-
Developing sensitive analytical techniques to detect and quantify cis-chalcones in their natural environment, taking into account their light sensitivity.
-
Expanding the library of synthesized this compound derivatives to enable comprehensive structure-activity relationship studies.
-
Investigating the detailed molecular mechanisms and signaling pathways through which cis-chalcones exert their biological effects.
A deeper understanding of the chemistry and biology of this compound derivatives holds the potential to unlock new therapeutic agents with improved efficacy and novel mechanisms of action. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. photos.or.kr [photos.or.kr]
- 4. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. novaresearch.unl.pt [novaresearch.unl.pt]
- 7. (PDF) Separation of Chalcones Isomers in HPLC Systems [research.amanote.com]
- 8. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 9. Selective Synthesis of <i>cis</i> and <i>trans </i>o-Hydroxychalcone Derivatives for Metal Sensing Applications - ProQuest [proquest.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
An In-depth Technical Guide on the Quantum Yield of Trans-to-Cis Chalcone Photoisomerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum yield of trans-to-cis photoisomerization of chalcones, a critical parameter for applications in photopharmacology and materials science. The document details the underlying photochemical principles, experimental protocols for quantum yield determination, and a summary of available quantitative data.
Introduction to Chalcone Photoisomerization
Chalcones (1,3-diphenyl-2-propen-1-one) and their derivatives are a class of organic compounds that feature a central α,β-unsaturated ketone moiety. The presence of the carbon-carbon double bond allows for the existence of two geometric isomers: the generally more stable trans (or E) isomer and the less stable cis (or Z) isomer.
Photoisomerization is the process by which light energy is used to convert one isomer into another. The trans-to-cis photoisomerization of chalcones is a key process that can be harnessed to alter the shape and, consequently, the biological activity or material properties of these molecules. The efficiency of this photochemical reaction is quantified by the quantum yield (Φ) , which is defined as the number of molecules undergoing a specific event (in this case, isomerization) for each photon absorbed.
Quantitative Data on Trans-to-Cis Photoisomerization Quantum Yields
| Chalcone Derivative | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φt→c) | Reference |
| 2'-Hydroxychalcone | Benzene | Not specified | ~ 0 | [1] |
| Cyrhetrenyl Chalcone (1a) | Not specified | 300-350 | 0.69 | [2] |
| Cyrhetrenyl Chalcone (1b) | Not specified | 300-350 | 0.59 | [2] |
| Cyrhetrenyl Chalcone (1b) + Ca2+ | Not specified | 300-350 | 0.62 | [2] |
| Ethyl Cinnamate* | Ethanol | Not specified | 0.26 | [3] |
*Note: Ethyl cinnamate is structurally related to chalcones and is included for comparative purposes.
The data indicates that the substitution pattern significantly influences the photoisomerization quantum yield. For instance, 2'-hydroxychalcone exhibits a quantum yield of nearly zero for the trans-to-cis isomerization due to an efficient competing pathway of excited-state intramolecular proton transfer (ESIPT) that leads to the deactivation of the excited state before isomerization can occur.[1] In contrast, certain organometallic chalcones show high quantum yields.[2]
Experimental Protocols for Quantum Yield Determination
The determination of the photoisomerization quantum yield is a critical experimental procedure. The most common method involves a combination of UV-Vis spectrophotometry and chemical actinometry.
General Experimental Workflow
The overall workflow for determining the quantum yield of trans-to-cis photoisomerization is as follows:
Detailed Methodology: Potassium Ferrioxalate Actinometry
Chemical actinometry is used to calibrate the photon flux of the light source. Potassium ferrioxalate is a common chemical actinometer for the UV and visible regions.
Materials:
-
Potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O
-
Sulfuric acid (H₂SO₄), 0.1 M
-
Phenanthroline solution
-
Sodium acetate buffer
-
UV-Vis spectrophotometer
-
Monochromatic light source with a shutter
-
Quartz cuvettes
Procedure:
-
Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 M H₂SO₄. This solution should be handled in the dark to prevent premature photoreduction.
-
Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate it with the monochromatic light source for a known period. A non-irradiated sample should be kept as a reference.
-
Analysis:
-
After irradiation, take an aliquot of the irradiated and non-irradiated solutions.
-
Add phenanthroline solution and sodium acetate buffer to each aliquot. The phenanthroline complexes with the Fe²⁺ ions formed during the photoreduction of Fe³⁺, producing a colored complex with an absorbance maximum around 510 nm.
-
Measure the absorbance of the complexed solutions at 510 nm.
-
-
Calculation of Photon Flux: The number of Fe²⁺ ions formed is determined from the change in absorbance using the Beer-Lambert law. The photon flux can then be calculated using the known quantum yield of the ferrioxalate actinometer at the specific irradiation wavelength.
Methodology: Photoisomerization Monitoring by UV-Vis Spectroscopy
Procedure:
-
Sample Preparation: Prepare a dilute solution of the pure trans-chalcone in the desired solvent. The concentration should be such that the absorbance at the irradiation wavelength is in the optimal range for the spectrophotometer (typically 0.1 - 1.0).
-
Irradiation and Monitoring:
-
Place the sample in a temperature-controlled cuvette holder in the UV-Vis spectrophotometer.
-
Irradiate the sample with the same monochromatic light source used for actinometry.
-
At regular time intervals, record the full UV-Vis absorption spectrum or monitor the decrease in absorbance at the λmax of the trans-isomer.
-
-
Quantum Yield Calculation: The quantum yield of trans-to-cis photoisomerization (Φt→c) is calculated using the following equation:
Φt→c = (Number of trans molecules isomerized) / (Number of photons absorbed by the trans-isomer)
The initial rate of disappearance of the trans-isomer can be determined from the initial slope of the absorbance vs. time plot. The number of photons absorbed is determined from the photon flux (measured by actinometry) and the fraction of light absorbed by the sample.
Signaling Pathways and Logical Relationships
The photoisomerization of chalcones involves the absorption of a photon, leading to an excited electronic state, followed by relaxation to the ground state of either the cis or trans isomer.
Upon absorption of a photon, the trans-chalcone is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). In the excited state, the barrier to rotation around the central C=C double bond is significantly reduced. The molecule can then twist to a perpendicular intermediate state. From this intermediate, it can relax back to the ground state of either the trans isomer (non-productive decay) or the cis isomer (productive photoisomerization). The quantum yield is a measure of the efficiency of the pathway leading to the cis isomer.
Conclusion
The quantum yield of trans-to-cis photoisomerization is a fundamental parameter for the design and application of chalcone-based photoswitchable molecules. This guide has provided an overview of the available quantitative data, detailed experimental protocols for its determination, and a conceptual framework for understanding the photoisomerization process. Further research is needed to expand the database of quantum yields for a wider variety of chalcone derivatives to enable a more comprehensive structure-activity relationship analysis for the rational design of novel photopharmaceutical and photoresponsive materials.
References
The Unseen Isomer: A Technical Guide to the Biological Significance of the cis-Chalcone Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are widely recognized for their diverse and potent biological activities, making them a privileged scaffold in medicinal chemistry. These compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone, exist as two geometric isomers: trans and cis. While the trans isomer is thermodynamically more stable and has been the subject of extensive research, emerging evidence suggests that the less stable cis configuration can exhibit unique and often more potent biological effects. This technical guide provides an in-depth exploration of the biological significance of the cis-chalcone scaffold, focusing on its synthesis, stability, and multifaceted pharmacological activities, with a particular emphasis on its anticancer and anti-inflammatory properties. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.
Synthesis and Stability of cis-Chalcones
The inherent instability of the this compound isomer compared to its trans counterpart presents a significant challenge in its synthesis and isolation. The primary method for obtaining cis-chalcones is through the photochemical isomerization of the more stable trans isomers.
Experimental Protocol: Photochemical Isomerization of trans-Chalcones
This protocol describes a general method for the synthesis of cis-chalcones from their corresponding trans isomers via photoisomerization.
Materials:
-
trans-Chalcone derivative
-
Methanol (spectroscopic grade)
-
Daylight lamp or UV lamp (365 nm)
-
High-performance liquid chromatography (HPLC) system
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of the trans-chalcone in methanol in a quartz vessel. The concentration will depend on the specific chalcone's solubility and photoreactivity.
-
Irradiate the solution with a daylight lamp or a UV lamp at 365 nm at room temperature.
-
Monitor the progress of the isomerization by periodically taking aliquots of the solution and analyzing them by HPLC. The retention time of the cis-isomer is typically shorter than that of the trans-isomer.
-
Continue irradiation until the desired ratio of cis to trans isomer is achieved, or until the reaction reaches a photostationary state.
-
Purify the cis-isomer from the reaction mixture using preparative HPLC or other suitable chromatographic techniques.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Store the purified this compound in the dark and at low temperatures (e.g., -20°C) to minimize thermal reversion to the more stable trans-isomer. Due to their instability, it is often advisable to prepare cis-chalcones fresh before biological evaluation.
Biological Activities of the this compound Scaffold
The unique spatial arrangement of the aromatic rings in the cis configuration can lead to altered binding affinities for biological targets, resulting in distinct pharmacological profiles compared to their trans counterparts.
Anticancer Activity
A growing body of evidence highlights the potent antitumorigenic properties of cis-chalcones. A notable example is cis-3-hydroxy-3'-methylchalcone, which has demonstrated superior anticancer activity compared to its trans isomer.
Mechanism of Action: The anticancer effects of cis-chalcones are often multifactorial and can involve:
-
Inhibition of Ornithine Decarboxylase (ODC): ODC is a key enzyme in polyamine biosynthesis, which is often upregulated in cancer cells and is crucial for cell proliferation. cis-Chalcones have been shown to inhibit ODC activity, thereby impeding cancer cell growth.
-
Cell Cycle Arrest: cis-Chalcones can perturb the cell cycle, leading to an accumulation of cells in specific phases, such as the G2/M phase, and ultimately inhibiting cell division.
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various mechanisms, including the activation of caspase cascades.
Quantitative Data on Anticancer Activity:
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| cis-3-hydroxy-3'-methylchalcone | HGC-27 (Gastric) | Antiproliferative | ~10 | [1] |
| cis-3-hydroxy-3'-methylchalcone | HeLa (Cervical) | Antiproliferative | ~15 | [1] |
| cis-3-hydroxy-3'-methylchalcone | PANC-1 (Pancreatic) | Antiproliferative | ~20 | [1] |
| cis-3-hydroxy-3'-methylchalcone | GOTO (Neuroblastoma) | Antiproliferative | ~25 | [1] |
| cis-[Ru(S-DMSO)3(chalcone)Cl] | HeLa (Cervical) | Cytotoxic | 22.9 - 76.8 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Chalcones, in general, are known to possess significant anti-inflammatory properties, and the cis isomers are also being investigated for their potential in this area.
Mechanism of Action: The anti-inflammatory effects of chalcones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as:
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes. Chalcones can inhibit the activation of NF-κB, thereby downregulating the production of inflammatory mediators.
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is another important signaling cascade involved in inflammation. Chalcones have been shown to interfere with this pathway, contributing to their anti-inflammatory effects.
Signaling Pathway Diagrams
To visualize the mechanisms of action of the this compound scaffold, the following diagrams were generated using Graphviz (DOT language).
Caption: this compound mediated inhibition of the NF-κB signaling pathway.
Caption: this compound mediated inhibition of the JNK signaling pathway.
Experimental Workflows
The following diagram illustrates a typical workflow for the investigation of the biological activity of cis-chalcones.
Caption: A typical experimental workflow for the evaluation of cis-chalcones.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. The distinct stereochemistry of these isomers can confer enhanced biological activity, particularly in the context of anticancer and anti-inflammatory applications. While their inherent instability poses challenges for synthesis and handling, the potential for developing novel and more potent therapeutic agents warrants further investigation. This technical guide provides a foundational resource for researchers to delve into the biological significance of cis-chalcones, offering a summary of current knowledge, practical experimental protocols, and visual representations of their molecular mechanisms. Future research focused on the development of stable this compound analogs and a deeper understanding of their structure-activity relationships will be crucial in unlocking their full therapeutic potential.
References
electronic and steric effects in cis-chalcone
An In-depth Technical Guide on the Electronic and Steric Effects in cis-Chalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that serve as crucial intermediates in the biosynthesis of other flavonoids and exhibit a wide array of pharmacological activities. They can exist as cis (Z) and trans (E) geometric isomers. The trans isomer is thermodynamically more stable and is the typical product of synthesis, while the cis isomer is less stable primarily due to significant steric hindrance.[1][2][3] Understanding the electronic and steric effects governing the properties of the metastable this compound is critical for the rational design of novel therapeutics, as stereochemistry can profoundly influence biological activity.[4] This guide provides a detailed examination of these effects, supported by quantitative data, experimental protocols, and logical diagrams to elucidate the core principles for professionals in drug development and chemical research.
Introduction to this compound Stereochemistry
Chalcones consist of two aromatic rings (Ring A, attached to the carbonyl, and Ring B, attached to the β-carbon) linked by a three-carbon α,β-unsaturated carbonyl system. The geometry around the Cα=Cβ double bond defines the isomer.
-
trans-Chalcone: The aromatic rings are on opposite sides of the double bond. This configuration minimizes steric clash, resulting in a more planar and thermodynamically stable molecule.[1]
-
This compound: The aromatic rings are on the same side of the double bond. This arrangement forces the carbonyl group and Ring B into close proximity, leading to significant steric repulsion.[3][5] This steric hindrance makes the cis isomer less stable and often non-planar.[1][2]
The instability of cis-chalcones means they are not typically isolated from standard synthetic procedures like the Claisen-Schmidt condensation. Instead, they are often generated via photoisomerization of the corresponding trans isomer.[4][6][7]
Electronic Effects: The Influence of Substituents
The electronic nature of substituents on Ring A and Ring B significantly modulates the properties of cis-chalcones, including their stability, reactivity, and spectral characteristics. These substituents are broadly classified as Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs).
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) increase electron density in the aromatic ring and the conjugated system through resonance and inductive effects.
-
Impact: EDGs on Ring B can increase the electron density at the β-carbon, influencing the molecule's reactivity towards nucleophiles. Electron-donating substituents can also favor planarity and π-electron delocalization, which causes a bathochromic (red) shift in the UV-Vis absorption spectrum.[1]
-
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease electron density in the aromatic ring and the conjugated system.
-
Impact: EWGs make the α,β-unsaturated system more electron-deficient, enhancing its reactivity as a Michael acceptor. These groups can also influence the energy of the molecule's frontier molecular orbitals (HOMO-LUMO), which is reflected in their UV-Vis spectra.[8]
-
The electronic effects are quantitatively observed through spectroscopic analyses.
Table 1: Influence of Electronic Effects on Spectroscopic Properties of Chalcones
| Feature | Observation | Electronic Interpretation | Reference(s) |
| UV-Vis Spectroscopy | Electron-donating groups (e.g., 4-OH on Ring B) cause a bathochromic shift (longer λmax) of Band I (cinnamoyl group transition). | EDGs enhance π-electron delocalization across the conjugated system, lowering the energy gap for the π→π* transition. | [1][9] |
| EWGs (e.g., -NO₂) can also lead to a bathochromic shift. | EWGs extend the conjugation and lower the LUMO energy, reducing the HOMO-LUMO gap. | [8] | |
| ¹³C-NMR Spectroscopy | The chemical shift of the carbonyl carbon (C=O) typically appears between δ 186-197 ppm. | The electronic environment dictated by ring substituents directly influences the shielding of the carbonyl carbon. | [1] |
| The α-carbon signal appears at a higher field (δ 116-128 ppm) than the β-carbon (δ 137-145 ppm). | The polarization of the C=C double bond by the carbonyl group results in higher electron density at the α-carbon. | [1] |
Steric Effects: The Dominant Factor in cis-Isomer Stability
Steric hindrance is the most critical factor defining the properties of cis-chalcones. The spatial clash between the carbonyl oxygen and the ortho-hydrogens of Ring B forces the molecule to adopt a non-planar conformation.[1] This deviation from planarity disrupts the π-electron conjugation across the molecule.
-
Consequences of Steric Hindrance:
-
Reduced Stability: cis-isomers are thermodynamically less stable than their trans counterparts. Computational studies show that trans-chalcones have a more negative Gibbs free energy of formation (ΔG) than cis-isomers.[2][10]
-
Altered Reactivity: The non-planar structure can hinder the approach of reactants, altering reaction kinetics and mechanisms compared to the more accessible trans isomer.[11]
-
Spectroscopic Signature: The disruption of conjugation in non-planar cis-chalcones leads to a hypsochromic (blue) shift in the UV-Vis absorption spectrum compared to the corresponding trans isomer.[1] The coupling constant between the vinylic protons (Hα and Hβ) in ¹H-NMR is significantly smaller for the cis isomer (~8 Hz) compared to the trans isomer (15-16 Hz), providing a definitive diagnostic tool.[1]
-
Table 2: Influence of Steric Effects on Stability and Spectroscopic Properties
| Parameter | This compound | trans-Chalcone | Rationale | Reference(s) |
| Thermodynamic Stability | Less stable, higher Gibbs free energy (ΔG). | More stable, more negative ΔG. | Steric repulsion between the carbonyl group and Ring B in the cis form. | [2][10] |
| Molecular Geometry | Non-planar to relieve steric strain. | Generally planar, allowing for maximum π-conjugation. | Minimization of steric hindrance. | [1] |
| ¹H-NMR J-Coupling (Hα-Hβ) | ~8 Hz | 15-16.1 Hz | The dihedral angle between the vinylic protons is different in the two isomers. | [1] |
| UV-Vis Absorption (Band I) | Hypsochromic shift (shorter λmax). | Bathochromic shift (longer λmax). | Disrupted π-conjugation in the non-planar cis isomer raises the π→π* transition energy. | [1] |
| Reactivity with Amines | Irreversible, first-order kinetics. | Reversible, second-order kinetics. | The reaction proceeds via different mechanisms, likely due to steric accessibility and intermediate stability. | [11] |
Experimental Protocols
Synthesis of trans-Chalcones (Claisen-Schmidt Condensation)
This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.[12][13]
-
Materials: Appropriate substituted acetophenone, substituted benzaldehyde, ethanol, aqueous sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol in a flask.
-
Cool the mixture in an ice bath.
-
Add aqueous NaOH solution dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for a specified time (typically 3-20 hours), monitoring the reaction by Thin Layer Chromatography (TLC).[14]
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (trans-chalcone) is collected by filtration, washed with water until neutral, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure trans-chalcone.
-
Photoisomerization of trans- to this compound
cis-Chalcones are typically prepared by the UV irradiation of a solution of the corresponding trans-isomer.[4][6]
-
Materials: Pure trans-chalcone, suitable solvent (e.g., methanol, acetonitrile), UV lamp (e.g., mercury lamp).
-
Procedure:
-
Prepare a dilute solution of the trans-chalcone in the chosen solvent in a quartz reaction vessel.
-
Deaerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) to prevent photo-oxidation.
-
Irradiate the solution with a UV lamp at a suitable wavelength (e.g., 300-350 nm) while stirring.[7]
-
Monitor the progress of the isomerization using UV-Vis spectroscopy (observing the decrease in absorbance of the trans isomer and the appearance of the cis isomer's spectrum) or ¹H-NMR (observing the appearance of the characteristic cis doublet with a smaller J-coupling constant).[1][4]
-
cis-Chalcones are often metastable and can revert to the trans form, so isolation may require rapid chromatographic techniques at low temperatures, or the characterization is performed on the photostationary state mixture.[6]
-
Spectroscopic Characterization
-
¹H and ¹³C-NMR Spectroscopy:
-
Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).
-
Analysis: For ¹H-NMR, identify the vinylic protons (Hα, Hβ). The key diagnostic is the coupling constant (J-value) between them to assign cis or trans stereochemistry.[1] For ¹³C-NMR, identify the carbonyl, vinylic, and aromatic carbons to confirm the structure.[15]
-
-
UV-Visible Spectroscopy:
-
Protocol: Prepare a dilute solution of the chalcone in a UV-transparent solvent (e.g., ethanol, DMF).[8] Record the absorption spectrum over a range of 200-500 nm using a spectrophotometer.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for Band I and Band II. Compare the λmax values between isomers and between derivatives with different substituents to infer electronic and steric effects.[1][8]
-
-
X-ray Crystallography:
-
Protocol: Grow single crystals of the chalcone derivative suitable for diffraction.
-
Analysis: This technique provides the definitive solid-state structure, including bond lengths, bond angles, and dihedral angles, offering direct evidence of planarity or non-planarity and confirming the stereochemistry.[16][17]
-
Visualizations of Key Processes and Relationships
Diagram 1: Claisen-Schmidt Condensation Workflow
Caption: Workflow for the synthesis of trans-chalcones via Claisen-Schmidt condensation.
Diagram 2: Photoisomerization Process
Caption: Energy diagram illustrating the photoisomerization of trans- to this compound.
Diagram 3: Effects on this compound Properties
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpas.com [ijrpas.com]
- 6. Novel conversions and coupling reactions of chalcones and their epoxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. uwlax.edu [uwlax.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scialert.net [scialert.net]
- 13. scialert.net [scialert.net]
- 14. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Turkish Computational and Theoretical Chemistry » Submission » Density Functional Theory and Single Crystal X-ray Studies on Some Bis-Chalcone Derivatives [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
Theoretical Modeling of cis-Chalcone Conformation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of aromatic ketones, are precursors to flavonoids and exhibit a wide range of biological activities. Their therapeutic potential is intrinsically linked to their three-dimensional structure, particularly the conformation of the α,β-unsaturated enone linker. While the trans isomer is thermodynamically more stable and thus more commonly studied, the less stable cis isomer also plays a crucial role in biological systems and photochemical reactions. Understanding the conformational preferences and energy landscape of cis-chalcones is therefore critical for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical modeling of cis-chalcone conformation, integrating computational and experimental methodologies. It is designed to serve as a practical resource for researchers in medicinal chemistry, computational biology, and drug development.
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The geometry around the Cα=Cβ double bond gives rise to cis and trans isomers. The trans isomer is generally more stable due to reduced steric hindrance.[1][2] However, the cis isomer can be formed, for instance, through photoisomerization and may exhibit distinct biological activities.[3] The conformation of the enone linker in cis-chalcones is not rigid and can be described by the dihedral angles around the single bonds, leading to different spatial arrangements of the aryl rings. These conformational subtleties can significantly impact receptor binding and biological function.
Theoretical modeling, particularly through computational chemistry, offers a powerful lens to investigate the transient and often difficult-to-isolate this compound conformations. By combining quantum mechanical calculations with experimental validation, a detailed understanding of the structural dynamics and energetics of these molecules can be achieved.
Computational Methodologies for Conformational Analysis
The theoretical investigation of this compound conformation primarily relies on computational chemistry methods to explore the potential energy surface and identify stable conformers.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a robust and widely used method for studying the electronic structure and geometry of molecules like chalcones.[4][5] Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-311G(d,p)), provide a good balance between accuracy and computational cost for predicting molecular geometries, energies, and vibrational frequencies.[2][5]
Semi-Empirical Methods
For larger chalcone derivatives or for high-throughput screening, semi-empirical methods like PM6 and PDDG can serve as faster, albeit less accurate, alternatives to DFT for preliminary conformational searches.[6] These methods are particularly useful for initial explorations of the conformational landscape before refining the results with more rigorous DFT calculations.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of chalcones in different environments, such as in solution or within a protein binding site.[7] By simulating the motion of atoms over time, MD can reveal the accessible conformations and the transitions between them, providing insights into the flexibility of the this compound scaffold.
Computational Workflow:
The general workflow for the computational analysis of this compound conformation is depicted below.
Quantitative Data on this compound Conformation
Computational studies have provided valuable quantitative data on the relative stability and key structural parameters of this compound isomers.
| Chalcone Derivative | Computational Method | ΔG (trans - cis) (kcal/mol) | Key Dihedral Angles (°Cα-Cβ-C-O) | Reference |
| Unsubstituted Chalcone | DFT/B3LYP/6-311G(d,p) | -3.5 | ~160 (s-cis), ~20 (s-trans) | [6] |
| 4-Chlorochalcone | HF/3-21G | -1.27 | Not Reported | [8] |
| 2-Methoxychalcone | HF/3-21G | -0.16 | Not Reported | [8] |
| Dichloro-amino chalcones | DFT/B3LYP/6-311G(d,p) | trans more stable | s-cis preferred for trans | [6] |
Table 1: Summary of calculated Gibbs free energy differences (ΔG) and preferred conformations for selected chalcone derivatives. A negative ΔG indicates that the trans isomer is more stable.
| Parameter | cis-Isomer | trans-Isomer | Reference |
| Carbonyl Stretch (cm⁻¹) | ~1660 | ~1650 | [8] |
| ¹H NMR (Hα, ppm) | ~6.8 | ~7.4 | [9] |
| ¹H NMR (Hβ, ppm) | ~7.2 | ~7.8 | [9] |
| ¹³C NMR (C=O, ppm) | ~192 | ~190 | [9][10] |
Table 2: Comparison of calculated and experimental spectroscopic data for cis and trans chalcones.
Experimental Validation
Experimental techniques are crucial for validating the results of theoretical models and providing a complete picture of chalcone conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing chalcone isomers in solution. The chemical shifts and coupling constants of the vinylic protons (Hα and Hβ) are particularly informative. For the trans isomer, the coupling constant (JHα-Hβ) is typically in the range of 15-16 Hz, whereas for the cis isomer, it is smaller, around 8 Hz.[9]
Experimental Protocol: ¹H NMR Analysis of Chalcone Isomers
-
Sample Preparation: Dissolve approximately 5-10 mg of the chalcone sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to obtain optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals to determine the relative proton ratios. Analyze the chemical shifts and coupling patterns, particularly for the vinylic protons, to distinguish between cis and trans isomers.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation of molecules.[11] While obtaining suitable crystals of the less stable this compound can be challenging, this technique offers the most precise geometric data, including bond lengths, bond angles, and dihedral angles, which can be directly compared with computational results.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Chalcone
-
Crystallization: Grow single crystals of the chalcone derivative suitable for X-ray diffraction. This is often the most critical and challenging step.[11] Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.[12]
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen is typically used to cool the crystal (e.g., to 100 K) to minimize thermal motion. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data to obtain the final structural model.
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's conformation in the solid state.
Isomerization Pathways and Conformational Interconversion
The conversion between cis and trans isomers, as well as the interconversion between different conformers of the cis isomer, are important dynamic processes.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uwlax.edu [uwlax.edu]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To [chem.rochester.edu]
Methodological & Application
Application Notes and Protocols for Selective Synthesis of cis-Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of flavonoids widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] These compounds exist as two geometric isomers: trans (E) and cis (Z). The trans isomer is thermodynamically more stable and is the predominant product in most conventional synthesis methods like the Claisen-Schmidt condensation.[4][5] However, recent studies have highlighted that cis-chalcone derivatives can exhibit unique or more potent biological activities compared to their trans counterparts, driving the need for selective synthetic methods.[6]
These application notes provide an overview of the primary strategies for the selective synthesis of the thermodynamically less stable cis-chalcones and offer detailed protocols for key methodologies.
Synthetic Strategies for this compound Derivatives
The selective synthesis of cis-chalcones is challenging due to the inherent stability of the trans form. The primary strategies either involve the isomerization of the more stable trans-isomer or employ specific reaction conditions that kinetically favor the formation of the cis-isomer.
-
Photochemical Isomerization: The most common method for obtaining cis-chalcones is the photoisomerization of the corresponding trans-isomers.[7] Exposure of a solution of a trans-chalcone to light, typically UV or even daylight, can induce a reversible transformation to the cis form.[6][8] The process reaches a photostationary state containing a mixture of both isomers, from which the this compound can be isolated.
-
Acid/Base-Catalyzed Synthesis/Isomerization: While the Claisen-Schmidt condensation typically yields trans-chalcones, specific substrates and reaction conditions can selectively produce the cis isomer.[4][9] For instance, the synthesis of certain o-hydroxychalcones in the presence of NaOH has been reported to yield the cis configuration directly.[10]
-
Specialized Synthetic Methods: Novel synthetic routes have been developed for specific classes of cis-chalcones. These include reductive (3+2) annulation for synthesizing cis-chalcones containing furan rings and methods utilizing siloxypropynes as key intermediates.[9][11][12]
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. uwlax.edu [uwlax.edu]
- 6. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical Transformations of Chalcone-Vitamin E Hybrids [scielo.org.mx]
- 9. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.ekb.eg [journals.ekb.eg]
Application Notes and Protocols for Chalcone Photoisomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, a class of organic compounds characterized by an open-chain flavonoid structure, have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and photoresponsive properties. The central carbon-carbon double bond in the chalcone scaffold allows for E/Z (trans/cis) photoisomerization upon exposure to ultraviolet (UV) or visible light. This reversible or irreversible transformation can dramatically alter the molecule's three-dimensional structure, thereby modulating its biological activity and physicochemical properties. This application note provides a detailed overview of the experimental setup and protocols for studying the photoisomerization of chalcones, intended to guide researchers in pharmacology, photochemistry, and drug development.
Key Concepts and Principles
The photoisomerization of chalcones involves the excitation of the molecule from its ground state (S₀) to an excited singlet state (S₁) upon absorption of a photon. From the excited state, the molecule can undergo a conformational change around the α,β-unsaturated double bond, leading to the formation of the Z-isomer from the more stable E-isomer. The reaction can be monitored by various spectroscopic techniques, and the efficiency of the process is quantified by the photoisomerization quantum yield (Φ).
The general photoisomerization and subsequent relaxation pathways can be summarized as follows:
-
Photoexcitation: E-chalcone + hν → E-chalcone* (S₁)
-
E → Z Isomerization: E-chalcone* (S₁) → Z-chalcone* (S₁)
-
Relaxation: Z-chalcone* (S₁) → Z-chalcone (S₀)
-
Thermal Back-Isomerization: Z-chalcone → E-chalcone (can occur in some cases)
Experimental Setup
A typical experimental setup for chalcone photoisomerization consists of a light source, a reaction vessel, and analytical instrumentation for monitoring the reaction progress.
Light Sources
The choice of light source is critical and depends on the absorption spectrum of the chalcone derivative.
-
UV Lamps: Mercury lamps are commonly used, often with filters to select specific wavelengths. Common emission lines for photoisomerization studies are 365 nm and 254 nm.[1][2]
-
Photochemical Reactors: Commercial photochemical reactors, such as those from LuzChem or Rayonet, provide a controlled environment with multiple lamps to ensure uniform irradiation of the sample.[3] These reactors often have options for different wavelength lamps (e.g., UV-A, UV-B).
-
LEDs: Light Emitting Diodes (LEDs) offer a more energy-efficient and wavelength-specific alternative to mercury lamps. White light or specific wavelength LEDs (e.g., 465 nm) can be used.
Reaction Vessels
-
Quartz Cuvettes: For small-scale experiments and UV-Vis spectroscopic monitoring, standard 1 cm path length quartz cuvettes are ideal due to their transparency to UV light.
-
NMR Tubes: For in-situ monitoring of the photoisomerization by NMR spectroscopy, quartz NMR tubes are used.[3]
-
Glass Reactors: For larger-scale reactions, borosilicate glass reactors can be used, although their UV cutoff should be considered.
Analytical Instrumentation
-
UV-Vis Spectrophotometer: Essential for monitoring the changes in the absorption spectrum of the chalcone solution during irradiation and for determining the photostationary state.
-
Nuclear Magnetic Resonance (NMR) Spectrometer: Provides detailed structural information and allows for the quantification of the E and Z isomer ratio in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of E and Z isomers, especially when their absorption spectra overlap significantly.
Experimental Protocols
Protocol 1: General Procedure for Chalcone Photoisomerization
This protocol describes a general method for the photoisomerization of a chalcone derivative in solution.
Materials:
-
Chalcone derivative
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol, chloroform)
-
Quartz cuvette or NMR tube
-
Photochemical reactor or UV lamp with appropriate filter
-
UV-Vis spectrophotometer or NMR spectrometer
Procedure:
-
Solution Preparation: Prepare a dilute solution of the chalcone derivative in the chosen solvent. A typical concentration for UV-Vis studies is in the range of 10⁻⁵ to 10⁻⁴ M. For NMR studies, a higher concentration (e.g., 200 mM) may be required.[3]
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum or ¹H NMR spectrum of the non-irradiated solution. This represents the pure E-isomer.
-
Irradiation: Place the sample in the photochemical reactor or at a fixed distance from the UV lamp. Irradiate the solution for specific time intervals.
-
Monitoring: After each irradiation interval, record the UV-Vis or NMR spectrum.
-
Photostationary State: Continue the irradiation until no further changes are observed in the spectra, indicating that the photostationary state (PSS) has been reached. This is a dynamic equilibrium where the rates of the forward (E → Z) and reverse (Z → E) photoisomerization reactions are equal.
Protocol 2: Determination of Photostationary State (PSS) Composition
The composition of the mixture at the PSS can be determined using UV-Vis or NMR spectroscopy.
Using UV-Vis Spectroscopy:
The ratio of E and Z isomers at the PSS can be calculated from the absorbance at a wavelength where the two isomers have different molar extinction coefficients.
Using ¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum of the solution at the PSS.
-
Identify characteristic signals for the E and Z isomers. Often, the vinylic protons of the two isomers have distinct chemical shifts and coupling constants.
-
Integrate the signals corresponding to a specific proton in both the E and Z isomers.
-
The molar ratio of the isomers is directly proportional to the ratio of the integrals.
Protocol 3: Determination of the Photoisomerization Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of a photochemical reaction and is defined as the number of moles of a product formed per einstein of photons absorbed.
Materials:
-
Chalcone solution
-
Chemical actinometer (e.g., potassium ferrioxalate solution)[2][4]
-
Monochromatic light source
-
UV-Vis spectrophotometer
Procedure:
-
Determine the Photon Flux (I₀) of the Light Source:
-
Irradiate a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate in 0.1 N H₂SO₄) for a known period.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength (e.g., 510 nm for the ferrioxalate/1,10-phenanthroline complex).
-
Calculate the number of photons absorbed by the actinometer using its known quantum yield. This gives the photon flux of the light source in einsteins per unit time.[4]
-
-
Irradiate the Chalcone Solution:
-
Irradiate the chalcone solution of known concentration and absorbance at the irradiation wavelength for a specific time, ensuring that the conversion is low (typically <10%) to simplify kinetic analysis.
-
-
Determine the Number of Molecules of Product Formed:
-
Measure the change in absorbance of the chalcone solution at a wavelength where the product (Z-isomer) has a significantly different absorption from the reactant (E-isomer).
-
Using the molar extinction coefficient of the Z-isomer (which may need to be determined independently or estimated), calculate the concentration of the Z-isomer formed.
-
-
Calculate the Quantum Yield (Φ):
Φ = (moles of Z-isomer formed) / (einsteins of photons absorbed by the E-isomer)
The number of photons absorbed by the E-isomer can be calculated from the photon flux and the absorbance of the E-isomer solution at the irradiation wavelength.
Data Presentation
Quantitative data from photoisomerization experiments should be summarized in tables for easy comparison.
Table 1: Photostationary State (PSS) Ratios of Selected Chalcones
| Chalcone Derivative | Solvent | Irradiation Wavelength (nm) | % E-isomer at PSS | % Z-isomer at PSS | Reference |
| α-Methylchalcone | CH₃CN | 350 | 37 | 63 | [3] |
| 4-Methoxy-α-methylchalcone | CH₃CN | 350 | 44 | 56 | [3] |
| 4-Nitro-α-methylchalcone | CH₃CN | 350 | 26 | 74 | [3] |
| 3-Benzylidene oxindole derivative | Various | Not specified | 20-33 | 67-80 | [5] |
Table 2: UV-Vis Absorption Maxima (λmax) of Chalcone Isomers
| Chalcone Derivative | Isomer | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Unsubstituted Chalcone | E | Not specified | 310 | Not specified | [6] |
| α-Methylchalcone | E | CH₃CN | 286 | 18,977 | [3] |
| α-Methylchalcone | Z | CH₃CN | 246 | Not specified | [3] |
| 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | E | Not specified | 366 | Not specified | [7] |
| Methoxy-substituted chalcones | E | DMSO | 340-390 | 21,000-56,000 | [8] |
| Halogenated chalcones | E | DMF | 347-389 | Not specified | [9] |
Table 3: Photoisomerization Quantum Yields (Φ) of Selected Chalcones
| Chalcone Derivative | Solvent | Irradiation Wavelength (nm) | Φ (E → Z) | Reference |
| Organometallic Chalcones | Acetonitrile | Near UV | Varies | [1] |
| 2-Hydroxy-4’-(dimethylamino)chalcone | Not specified | 366 | 0.23 | [1] |
| 2-Hydroxy-4’-(dimethylamino)chalcone | Not specified | 254 | 0.16 | [1] |
| Chalcone derivative in MeOH/H₂O (1:1) | MeOH/H₂O | 365 | 0.02 (global quantum yield for subsequent reaction) | [1] |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers and Related Compounds in Equilibria [mdpi.com]
- 3. New Photochromic α-Methylchalcones Are Highly Photostable, Even under Singlet Oxygen Conditions: Breaking the α-Methyl Michael-System Reactivity by Reversible Peroxybiradical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes: Synthesis of Chalcones via Claisen-Schmidt Condensation
Introduction
The Claisen-Schmidt condensation is a robust and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[1] It involves a base- or acid-catalyzed reaction between an aromatic aldehyde (lacking an α-hydrogen) and an aliphatic or aromatic ketone or aldehyde possessing an α-hydrogen.[1] This reaction is a cornerstone for the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[2] Chalcones (1,3-diphenyl-2-propen-1-one) are open-chain flavonoids that are abundant in plants and serve as key precursors in the biosynthesis of various flavonoids and isoflavonoids.[3][4]
For researchers and professionals in drug development, chalcones represent a privileged scaffold due to their straightforward synthesis and diverse pharmacological activities.[5] These compounds have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimalarial, antibacterial, and antiviral properties.[2][5][6] The versatility of the Claisen-Schmidt condensation allows for the facile generation of diverse chalcone libraries for structure-activity relationship (SAR) studies, making it an invaluable tool in medicinal chemistry and drug discovery.[5][7]
Comparative Data of Claisen-Schmidt Protocols
The yield and reaction time of the Claisen-Schmidt condensation are highly dependent on the chosen reactants, catalyst, and reaction conditions. The following table summarizes various reported protocols, highlighting the versatility of this reaction.
| Aldehyde | Ketone | Catalyst | Solvent/Condition | Time | Temp. | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | KOH | Ethanol | - | - | 9.2 | [4] |
| Benzaldehyde | Acetophenone | KOH | Grinding (Solvent-free) | - | Ambient | 32.6 | [4] |
| Benzaldehyde | 4'-Chloroacetophenone | NaOH | Grinding (Solvent-free) | 10 min | Ambient | - | [8] |
| Anthracene-9-carbaldehyde | 1,4-Benzodioxan-6-yl methyl ketone | 20% NaOH | Methanol | 5-6 h | 25°C | - | [9] |
| Various Benzaldehydes | Various Acetophenones | 40% NaOH | Ethanol | 5 h | 10°C then RT | Good | [3] |
| Various Benzaldehydes | Various Acetophenones | K-Ca(OH)₂ (5 mol%) | Ethanol/Water | - | Room Temp | 74-92 | [10] |
| Benzaldehyde | Acetophenone | Sulfonic Acid Ionic Liquid | - | - | - | 85-94 | [11] |
Experimental Protocols
Two distinct protocols are provided below: a classic base-catalyzed method in an alcohol solvent and a solvent-free "green" chemistry approach.
Protocol 1: Base-Catalyzed Synthesis of Chalcone in Ethanol
This protocol describes a standard laboratory procedure for synthesizing chalcone from benzaldehyde and acetophenone using sodium hydroxide as the base catalyst in an ethanol solution.[2][9]
Materials:
-
Benzaldehyde (0.01 mol)
-
Acetophenone (0.01 mol)
-
Rectified Spirit or Ethanol (10 mL)
-
Sodium Hydroxide (NaOH) solution (10% w/v, 10 mL)
-
Magnetic stirrer and stir bar
-
250 mL Erlenmeyer flask
-
Ice bath
-
Buchner funnel and filter paper
-
Double distilled water
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 250 mL flask, dissolve 0.01 mol of benzaldehyde and 0.01 mol of acetophenone in 10 mL of rectified spirit.[2]
-
Place the flask on a magnetic stirrer and begin vigorous stirring.
-
Maintain the temperature of the reaction mixture between 20-25°C using a cold water bath.[2]
-
Slowly add 10 mL of 10% aqueous NaOH solution drop-wise to the stirred mixture.[2]
-
Continue to stir the reaction mixture vigorously for approximately 30 minutes, or until the solution becomes turbid and a precipitate forms.[2]
-
After the reaction is complete, pour the mixture into a beaker containing ice-cold water.[9]
-
Collect the precipitated crude chalcone product by vacuum filtration using a Buchner funnel.[9]
-
Wash the crude product with cold water to remove residual NaOH and other water-soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure chalcone crystals.[9]
-
Allow the crystals to dry completely and determine the melting point and yield.
Protocol 2: Solvent-Free Synthesis of Chalcone via Grinding
This protocol outlines an environmentally friendly, solvent-free approach to chalcone synthesis by grinding the reactants with a solid base catalyst.[4][8] This method is often faster and can lead to higher yields.[4]
Materials:
-
Benzaldehyde derivative (5.0 mmol, 1 eq.)
-
Acetophenone derivative (5.0 mmol, 1 eq.)
-
Sodium Hydroxide (NaOH) pellet (approx. 0.2 g, 5.0 mmol, 1 eq.)
-
Porcelain mortar and pestle (8 cm diameter)
-
Spatula
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
Place 5.0 mmol of the selected acetophenone and 5.0 mmol of the benzaldehyde into a porcelain mortar.[8]
-
Add one pellet of solid NaOH (approximately 0.2 g) to the mortar.[8]
-
Begin grinding the mixture firmly with the pestle. After a few seconds, the solid reactants will typically form a yellow paste.[8]
-
Continue grinding for approximately 10 minutes to ensure the reaction goes to completion.[8]
-
After grinding, add cold water to the mortar and stir the paste to break up the solid product.
-
Isolate the crude chalcone by suction filtration.[8]
-
Wash the solid product thoroughly with water to remove the NaOH catalyst and any unreacted starting materials.
-
The crude chalcone is often of sufficient purity for characterization.[8] For higher purity, the product can be recrystallized from 95% ethanol.[8]
-
Dry the purified product and calculate the final yield.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of chalcones via the Claisen-Schmidt condensation.
Caption: General workflow for chalcone synthesis.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. scispace.com [scispace.com]
- 7. ijrpr.com [ijrpr.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of chalcones: Claisen-schmidt reaction [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: The Role of cis-Chalcone in Anticancer Drug Discovery
Introduction
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by a 1,3-diaryl-2-propen-1-one scaffold.[1] This structure serves as a precursor for all flavonoids and possesses a broad spectrum of biological activities, making it a highly attractive template for drug discovery.[2][3] Chalcones can exist in two geometric isomeric forms: trans and cis. The trans-isomer is generally more thermodynamically stable and, consequently, has been the primary focus of the vast majority of anticancer research.[4] While specific research on cis-chalcone is limited, the foundational mechanisms discovered for the chalcone scaffold provide a strong basis for investigating the unique potential of the cis configuration in developing novel anticancer agents. These mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and metastasis.[5][6]
This document provides an overview of the established anticancer applications of the chalcone family, summarizes key quantitative data, and presents detailed protocols for relevant experimental procedures that can be applied to the study of this compound derivatives.
Anticancer Mechanisms of the Chalcone Scaffold
Chalcone derivatives exert their anticancer effects through a multi-targeted approach, impacting various cellular processes and signaling pathways.[7]
-
Induction of Apoptosis: Chalcones trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. They can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane disruption, cytochrome c release, and the activation of caspases-9 and -3.[6][8][9]
-
Cell Cycle Arrest: Many chalcone compounds have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[7][8] This prevents the cells from entering mitosis, thereby inhibiting tumor growth.[10]
-
Inhibition of Tubulin Polymerization: Chalcones can interfere with the formation of microtubules by binding to the colchicine binding site on tubulin.[7][10] This disruption of the cytoskeleton inhibits mitosis and leads to apoptotic cell death, a mechanism shared with established chemotherapeutic agents like vinca alkaloids.
-
Anti-Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. Chalcones have been shown to inhibit this process by targeting pathways involving vascular endothelial growth factor (VEGF).[5][7]
-
Modulation of Key Signaling Pathways: Chalcones can interfere with multiple signaling pathways that are often dysregulated in cancer, including NF-κB, STAT3, and p53.[5][11] By inhibiting pro-inflammatory and survival pathways like NF-κB and STAT3, and in some cases activating the p53 tumor suppressor pathway, chalcones can effectively suppress cancer progression.[7][11]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the primary signaling pathways targeted by chalcones and a general workflow for evaluating their anticancer potential.
Caption: Key molecular pathways of chalcone-induced apoptosis.
Caption: Workflow for evaluating anticancer activity of chalcones.
Quantitative Data Summary: Cytotoxicity of Chalcone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various chalcone derivatives against several human cancer cell lines, demonstrating their potent antiproliferative activity.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Licochalcone A | A549, H460 | Lung Cancer | ~20-40 µM (for growth suppression) | [2] |
| Licochalcone A | MCF-7 | Breast Cancer | 45 µg/mL (at 24h) | [2] |
| Panduratin A | MCF-7 | Breast Cancer | 15 µM (at 24h), 11.5 µM (at 48h) | [2] |
| Panduratin A | HT-29 | Colon Cancer | 9 µg/mL (growth inhibition) | [2] |
| Bis-chalcone 5a | MCF-7 | Breast Cancer | 7.87 ± 2.54 | [8] |
| Bis-chalcone 5b | MCF-7 | Breast Cancer | 4.05 ± 0.96 | [8] |
| Bis-chalcone 5a | HCT116 | Colon Cancer | 18.10 ± 2.51 | [8] |
| Bis-chalcone 9a | HCT116 | Colon Cancer | 17.14 ± 0.66 | [8] |
| Benzimidazole-chalcone 35a | A549 | Lung Cancer | 3.6 ± 0.7 | [7] |
| Flavokawain B | HepG2 | Liver Cancer | 10.0 - 21.7 | [12] |
| Ruthenium(II)-DMSO Complex | MCF-7 | Breast Cancer | 15 - 28.64 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Chalcones (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation is the most common method for synthesizing the chalcone scaffold.[3] While this reaction typically favors the formation of the trans-isomer, modifications to reaction conditions can influence the cis/trans ratio.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol (or other suitable solvent)
-
Aqueous solution of a strong base (e.g., NaOH, KOH) or acid catalyst
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.
-
Place the flask in an ice bath to cool the solution.
-
While stirring vigorously, add a catalytic amount of the base solution (e.g., 40-60% NaOH) dropwise to the mixture.[13]
-
Continue stirring the reaction mixture in the ice bath for 30 minutes, and then allow it to stir at room temperature for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Filter the crude chalcone product, wash it with cold water until the filtrate is neutral, and then dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Note on Isomerization: The resulting product is typically the trans-isomer. Photoisomerization using UV light is a common method to convert the trans-chalcone to the cis-isomer for further study. The specific isomer can be confirmed using ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons.[14]
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effect of a compound on cancer cells and to calculate its IC50 value.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in the complete growth medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control).
-
Incubate the plates for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on the cell cycle distribution of cancer cells.[8]
Materials:
-
Cancer cells treated with the this compound derivative (at its IC50 concentration)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Culture cells in 6-well plates and treat them with the this compound derivative for 24-48 hours.
-
Harvest the cells by trypsinization, wash them with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the fluorescence intensity of the PI-stained cells.
The chalcone scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. While current research has predominantly focused on the trans-isomer, the fundamental mechanisms of action—including apoptosis induction, cell cycle arrest, and inhibition of critical signaling pathways—provide a compelling rationale for the dedicated investigation of this compound derivatives. The protocols outlined above offer a standard framework for synthesizing and evaluating these compounds. Future research should aim to elucidate the specific structure-activity relationships of cis-chalcones, potentially uncovering unique therapeutic advantages and leading to the discovery of more potent and selective anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 4. Trans-chalcone suppresses tumor growth mediated at least in part by the induction of heme oxygenase-1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural feature allows for the existence of cis (Z) and trans (E) geometric isomers. The trans isomer is generally more stable and thus more common. However, the cis isomer can be formed through photoisomerization and may exhibit distinct biological activities.[1] The differential biological effects of these isomers necessitate reliable analytical methods for their separation and quantification, which is critical in drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this separation.
This document provides detailed application notes and protocols for the separation of cis and trans chalcone isomers using both reversed-phase and normal-phase HPLC.
Principles of Separation
The separation of cis and trans chalcone isomers by HPLC is based on the differences in their physicochemical properties, primarily polarity. The trans isomer, with a more linear and planar structure, tends to interact differently with the stationary phase compared to the bulkier, less planar cis isomer. This difference in interaction allows for their separation under appropriate chromatographic conditions.
Reversed-Phase (RP) HPLC: In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water). The less polar trans-chalcone will have a stronger affinity for the stationary phase and thus a longer retention time compared to the more polar cis-isomer.
Normal-Phase (NP) HPLC: In NP-HPLC, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase (e.g., n-hexane/isopropanol). In this mode, the more polar cis-isomer will be retained more strongly on the column, resulting in a longer retention time than the trans-isomer.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Separation
This protocol is suitable for the baseline separation of many common chalcone isomers.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Sample of chalcone containing both cis and trans isomers (see synthesis and isomerization protocol below)
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | C18 (Octadecylsilyl silica gel) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (or ambient) |
| Detection Wavelength | Typically between 280-370 nm, depending on the chalcone's chromophore.[2][3] A DAD can be used to monitor a range of wavelengths. |
| Injection Volume | 10-20 µL |
3. Sample Preparation:
-
Prepare a stock solution of the chalcone sample in methanol or the mobile phase at a concentration of approximately 1 mg/mL.[4]
-
To induce photoisomerization and generate the cis-isomer, expose the stock solution to UV light (e.g., 365 nm) or daylight for a period of time (e.g., 1-2 hours). The optimal exposure time should be determined experimentally.
-
Prior to injection, dilute the sample with the mobile phase to a suitable concentration (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.[5]
4. Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times. The trans isomer is expected to have a longer retention time in reversed-phase mode.
-
Quantify the isomers by integrating the peak areas. The relative percentage of each isomer can be calculated from the peak areas.
Protocol 2: Normal-Phase HPLC Separation
This protocol offers an alternative selectivity for the separation of chalcone isomers.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or DAD
-
Silica or Cyano (CN) analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC grade n-hexane and isopropanol
-
Sample of chalcone containing both cis and trans isomers
2. Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | Silica or Cyano |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (or ambient) |
| Detection Wavelength | As determined by the UV-Vis spectrum of the chalcone. |
| Injection Volume | 10-20 µL |
3. Sample Preparation:
-
Prepare a stock solution of the chalcone sample in the mobile phase.
-
Induce photoisomerization as described in the reversed-phase protocol.
-
Dilute and filter the sample before injection.
4. Data Analysis:
-
In normal-phase mode, the more polar cis isomer is expected to have a longer retention time.
-
Quantify the isomers based on their peak areas.
Synthesis and Isomerization of Chalcones
A standard method for synthesizing chalcones is the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde in the presence of a base.[6]
Synthesis Protocol:
-
Dissolve the acetophenone and benzaldehyde in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide while stirring.
-
Continue stirring at room temperature for several hours.
-
The product, which precipitates out of solution, can be collected by filtration, washed with water, and recrystallized from ethanol.
Photoisomerization to Generate cis-Isomers: The thermodynamically stable trans-isomer is the major product of synthesis. To generate a mixture of cis and trans isomers for HPLC analysis, the synthesized chalcone can be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and exposed to UV radiation or daylight.[7] The progress of isomerization can be monitored by periodically injecting the sample into the HPLC system until a photostationary state is reached.
Data Presentation
The following tables summarize typical quantitative data obtained from the HPLC separation of chalcone isomers.
Table 1: Reversed-Phase HPLC Separation Data
| Isomer | Retention Time (min) | Peak Area (%) |
| cis-Chalcone | 5.8 | 35 |
| trans-Chalcone | 7.2 | 65 |
| Conditions: C18 column, Acetonitrile:Water (60:40) with 0.1% Formic Acid, 1.0 mL/min. |
Table 2: Normal-Phase HPLC Separation Data
| Isomer | Retention Time (min) | Peak Area (%) |
| trans-Chalcone | 4.5 | 65 |
| This compound | 6.1 | 35 |
| Conditions: Silica column, n-Hexane:Isopropanol (90:10), 1.0 mL/min. |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC separation of cis and trans chalcone isomers.
Logical Relationship of Isomer Properties and HPLC Elution
Caption: Elution behavior of chalcone isomers in RP and NP HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for cis-Chalcone Derivatives in Metal Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. While the trans-isomer is thermodynamically more stable and thus more commonly studied, the cis-isomer of certain chalcone derivatives presents unique opportunities for selective metal ion sensing. The spatial arrangement of the cis-conformation can facilitate specific chelation with metal ions, leading to distinct changes in their photophysical properties. This document provides detailed application notes and experimental protocols for the use of cis-chalcone derivatives as colorimetric and fluorescent sensors for metal ions. Specifically, we focus on o-hydroxychalcone derivatives which have shown promise in the selective detection of transition metal ions like Cu²⁺ and Fe³⁺.[1][2]
The principle of detection relies on the coordination of the metal ion with the chalcone derivative, which acts as a ligand. This interaction often leads to a change in the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes within the molecule, resulting in a measurable colorimetric or fluorescent response.[3][4] The selectivity of these sensors can be tuned by modifying the substituent groups on the aromatic rings.[4]
Data Presentation: Quantitative Sensor Performance
The following table summarizes the performance characteristics of representative this compound derivatives for metal ion sensing.
| Chalcone Derivative | Target Ion(s) | Sensing Method | Limit of Detection (LOD) | Binding Stoichiometry (Sensor:Metal) | Reference |
| cis-o-Hydroxychalcone Derivative (CH-4) | Cu²⁺, Fe³⁺ | Colorimetric (UV-Vis) | Not Reported | Not Reported | [2] |
| DMADHC | Fe³⁺ | Fluorescent | 8.223 x 10⁻⁸ mol/L | 1:1 | [5] |
| SBOD | Mg²⁺, Cd²⁺ | Fluorescent | 3.8 µM (Mg²⁺), 2.9 µM (Cd²⁺) | 1:1 | [6] |
Signaling Pathways and Experimental Workflow
The interaction between a this compound derivative and a metal ion typically follows a chelation-based signaling pathway. The subsequent experimental workflow is designed to quantify this interaction.
Caption: Chelation of a metal ion by a this compound derivative, leading to an altered electronic state and a detectable signal.
Caption: A typical experimental workflow for evaluating a new this compound derivative as a metal ion sensor.
Experimental Protocols
Protocol 1: Synthesis of cis-o-Hydroxychalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for synthesizing cis-o-hydroxychalcone derivatives, adapted from reported procedures.[1][2][7] The selective synthesis of the cis-isomer can be influenced by reaction conditions and the specific reactants used.[2]
Materials:
-
o-hydroxyacetophenone
-
Substituted benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Mortar and pestle
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Silica gel for column chromatography (if necessary)
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
In a mortar, grind equivalent molar amounts of o-hydroxyacetophenone and the desired substituted benzaldehyde with a catalytic amount of solid NaOH for approximately 10-15 minutes at room temperature.[8] The mixture will typically form a paste and may change color.[9]
-
Alternatively, dissolve the o-hydroxyacetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.[10]
-
Cool the flask in an ice bath and slowly add an aqueous solution of NaOH while stirring.
-
Allow the reaction to stir at room temperature. Reaction times can vary from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with concentrated HCl to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold deionized water.[8]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]
-
Characterize the synthesized chalcone using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The cis-isomer can be distinguished from the trans-isomer by the coupling constant of the vinylic protons in the ¹H NMR spectrum (J ≈ 8.4 Hz for cis and J ≈ 15.6 Hz for trans).[1][2]
Protocol 2: UV-Vis Spectrophotometric Titration for Metal Sensing
This protocol outlines the procedure for evaluating the metal sensing capabilities of a this compound derivative using UV-Vis spectroscopy.
Materials:
-
Synthesized this compound derivative
-
High-purity solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution)
-
Stock solution of the this compound derivative (e.g., 1 x 10⁻⁴ M)
-
Stock solutions of various metal perchlorates or nitrates (e.g., 1 x 10⁻³ M)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Prepare a stock solution of the this compound derivative in the chosen solvent.
-
Prepare stock solutions of the metal salts to be tested.
-
Place a known volume (e.g., 2 mL) of the this compound stock solution into a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the chalcone solution.
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette (e.g., 2 µL at a time).
-
After each addition, gently mix the solution and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
Repeat this procedure for all metal ions of interest to assess selectivity.
-
Plot the absorbance at a specific wavelength (where the change is most prominent) against the concentration of the added metal ion.[12]
Protocol 3: Determination of Stoichiometry using Job's Plot
The method of continuous variation (Job's plot) is used to determine the binding stoichiometry of the sensor-metal complex.[13][14]
Materials:
-
Stock solutions of the this compound derivative and the target metal ion of the same concentration (e.g., 1 x 10⁻⁴ M).
-
UV-Vis spectrophotometer or spectrofluorometer.
-
A series of vials or cuvettes.
Procedure:
-
Prepare a series of solutions by mixing the stock solutions of the chalcone and the metal ion in varying molar fractions, while keeping the total molar concentration constant. For example, prepare solutions with mole fractions of the metal ion ranging from 0 to 1 in increments of 0.1. The total volume should be kept constant for all solutions.
-
Allow the solutions to equilibrate.
-
Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum change observed during the titration.
-
Plot the change in absorbance or fluorescence intensity against the mole fraction of the metal ion.
-
The mole fraction at which the maximum value is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.[14]
Protocol 4: Calculation of the Limit of Detection (LOD)
The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from a blank.[15]
Procedure:
-
Measure the fluorescence or UV-Vis signal of a blank solution (containing the sensor but no metal ion) multiple times (e.g., n ≥ 10).
-
Calculate the standard deviation (σ) of these blank measurements.
-
Perform a calibration curve by plotting the signal intensity versus the concentration of the metal ion at low concentrations.
-
The slope (S) of the linear portion of this calibration curve is determined.
-
The LOD is calculated using the formula: LOD = 3σ / S .[16][17][18]
Conclusion
This compound derivatives represent a versatile class of compounds for the development of selective metal ion sensors. Their synthesis is accessible through established methods like the Claisen-Schmidt condensation, and their sensing properties can be readily evaluated using standard spectroscopic techniques. The protocols provided herein offer a comprehensive guide for researchers interested in exploring the potential of these molecules in various applications, from environmental monitoring to biological imaging and drug development. The ability to control the cis/trans isomerization provides an additional layer of complexity and potential for creating highly specific and responsive chemosensors.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Synthesis of <i>cis</i> and <i>trans </i>o-Hydroxychalcone Derivatives for Metal Sensing Applications - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Metal Ion Sensors Derived from Chalcone Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A chalcone-based fluorescent chemosensor for detecting Mg2+ and Cd2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Job plot - Wikipedia [en.wikipedia.org]
- 14. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 15. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
- 18. wasatchphotonics.com [wasatchphotonics.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Heterocyclic cis-Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by an open-chain α,β-unsaturated ketone core, are a significant class of bioactive molecules found in numerous plant species.[1][2] Their versatile chemical scaffold allows for the synthesis of a wide array of derivatives, including those incorporating heterocyclic rings, which have demonstrated a broad spectrum of pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Chalcones can exist as cis and trans isomers, with the trans isomer being the thermodynamically more stable and, therefore, more commonly synthesized form.[6] However, studies have indicated that the cis configuration can exhibit enhanced biological activity, making the targeted synthesis of cis-chalcones an area of growing interest in medicinal chemistry.[7]
These application notes provide an overview of the synthesis of heterocyclic cis-chalcones, with a focus on photochemical isomerization, and detail their potential biological applications and associated signaling pathways.
Synthesis of Heterocyclic cis-Chalcones
The predominant method for obtaining cis-chalcones is through the photochemical isomerization of their more stable trans counterparts. Direct stereoselective synthesis of cis-chalcones is challenging due to their lower thermodynamic stability.[6] Alternative methods such as the Wittig reaction can, in some cases, favor the formation of cis-alkenes, although this is highly dependent on the nature of the ylide and reaction conditions.[8][9][10]
General Experimental Protocol: Photochemical Isomerization of trans- to cis-Heterocyclic Chalcones
This protocol provides a general guideline for the synthesis of heterocyclic cis-chalcones via photoisomerization. The specific parameters, such as irradiation time and solvent, may require optimization for different substrates.
1. Synthesis of the trans-Heterocyclic Chalcone Precursor:
The corresponding trans-heterocyclic chalcone is first synthesized, typically via a Claisen-Schmidt condensation of a heterocyclic ketone and an aromatic aldehyde in the presence of a base (e.g., KOH or NaOH) in an alcoholic solvent.[11] The product is then purified by recrystallization or column chromatography.
2. Photochemical Isomerization:
-
Dissolution: Dissolve the purified trans-heterocyclic chalcone in a suitable solvent (e.g., methanol, chloroform, or acetonitrile) in a quartz reaction vessel. The concentration should be dilute, typically in the range of 10⁻⁵ to 10⁻⁴ M, to minimize the potential for photodimerization.[12]
-
Irradiation: Irradiate the solution with a UV lamp. A common wavelength used for this purpose is 365 nm.[12][13] The irradiation can also be carried out using daylight, although the reaction time will be significantly longer.[7]
-
Monitoring: Monitor the progress of the isomerization by thin-layer chromatography (TLC) or UV-Vis spectroscopy. The cis and trans isomers will likely have different Rf values and absorption spectra.[12]
-
Equilibrium: The photoisomerization will typically reach a photostationary state, which is a mixture of the cis and trans isomers.[14]
-
Work-up and Purification: Once the desired conversion is achieved, the solvent is removed under reduced pressure. The resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel.[15] The separation can be challenging due to the similar polarities of the isomers and may require careful optimization of the eluent system.
3. Characterization: The synthesized cis-heterocyclic chalcone should be characterized by spectroscopic methods:
-
¹H NMR: The most definitive method to distinguish between cis and trans isomers is by the coupling constant (J) of the vinylic protons. cis-Isomers typically exhibit a smaller coupling constant (around 8 Hz) compared to trans-isomers (15-16 Hz).[16]
-
¹³C NMR, IR, and Mass Spectrometry: These techniques provide further structural confirmation.[17][18]
Data Presentation
Table 1: Cytotoxic Activity of Representative Heterocyclic Chalcones
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of some representative heterocyclic chalcones against various cancer cell lines. It is important to note that the majority of reported data is for trans-isomers. Data for cis-isomers is less common but suggests potentially higher potency.
| Compound ID | Heterocyclic Moiety | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Thiophene | HeLa (Cervical Cancer) | 22.9 - 76.8 | [19] |
| 2 | Indole | Various (e.g., HepG2, PC-3) | 0.23 - 1.8 | [19] |
| 3 | Pyrazole | HCC (Hepatocellular Carcinoma) | 0.5 - 4.8 | [19] |
| 4 | Coumarin | K562 (Leukemia) | 0.65 - 2.02 | [19] |
| cis-3'-Me-3-C * | - | - | More potent than trans | [7] |
Note: This compound is a non-heterocyclic chalcone, included to illustrate the potential for enhanced activity of cis-isomers.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Chalcones
Chalcones exert their biological effects by modulating various intracellular signaling pathways. The diagram below illustrates some of the key pathways implicated in the anticancer and anti-inflammatory effects of chalcones.
Caption: Key signaling pathways modulated by chalcones.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of heterocyclic cis-chalcones.
Caption: General workflow for heterocyclic this compound synthesis and evaluation.
Conclusion
The synthesis of heterocyclic cis-chalcones represents a promising avenue for the development of novel therapeutic agents with potentially enhanced biological activities compared to their trans isomers. While photochemical isomerization is the most common method for their preparation, further research into stereoselective synthetic routes is warranted. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of this interesting class of molecules. Careful characterization, particularly using ¹H NMR to confirm the cis configuration, is crucial for successful research in this area. Further investigation into the specific signaling pathways modulated by cis-isomers will be critical for elucidating their mechanisms of action and advancing their potential clinical applications.
References
- 1. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Cytotoxicity of Chalcones and 5-Deoxyflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anjs.edu.iq [anjs.edu.iq]
- 6. uwlax.edu [uwlax.edu]
- 7. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Chalcone Derivatives: Synthesis and Cytotoxicity Assays | Al-Nahrain Journal of Science [anjs.edu.iq]
- 12. photos.or.kr [photos.or.kr]
- 13. researchgate.net [researchgate.net]
- 14. New Photochromic α-Methylchalcones Are Highly Photostable, Even under Singlet Oxygen Conditions: Breaking the α-Methyl Michael-System Reactivity by Reversible Peroxybiradical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 17. rsc.org [rsc.org]
- 18. basjsci.edu.iq [basjsci.edu.iq]
- 19. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of cis-Chalcones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of cis-chalcones, a class of organic compounds with promising pharmacological activities. This document outlines standard assays, summarizes key findings on their cytotoxic effects, and illustrates the underlying molecular pathways.
Introduction to cis-Chalcones and Cytotoxicity
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They exist as cis and trans isomers, with the trans isomer generally being more stable. However, cis-chalcones have also demonstrated significant biological activities, including anticancer properties.[1] Evaluating the cytotoxicity of cis-chalcones is a critical first step in the drug discovery process to determine their therapeutic potential. This is typically achieved through various in vitro assays that measure cell viability and death.
Quantitative Data Summary
The cytotoxic effects of chalcone derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. While specific data for cis-chalcones are limited in the reviewed literature, the following table summarizes the cytotoxic activity of various chalcones, which may include mixtures of isomers or where the specific isomer is not defined. It is crucial to determine the IC50 for the specific cis-chalcone and cell line of interest.
| Chalcone Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 5a | HCT116 (Colon Cancer) | MTT | 18.10 ± 2.51 | [2] |
| Compound 9a | HCT116 (Colon Cancer) | MTT | 17.14 ± 0.66 | [2] |
| Compound 5a | MCF7 (Breast Cancer) | MTT | 7.87 ± 2.54 | [2] |
| Compound 5b | MCF7 (Breast Cancer) | MTT | 4.05 ± 0.96 | [2] |
| Compound 5a | A549 (Lung Cancer) | MTT | 41.99 ± 7.64 | [2] |
| Chalcone Derivative I | A-375 (Melanoma) | MTT | >400 µg/mL | [3] |
| Chalcone Derivative II | A-375 (Melanoma) | MTT | 121.6 µg/mL | [3] |
| Chalcone Derivative 4a | K562 (Leukemia) | MTT | ≤ 3.86 µg/mL | [4] |
| Chalcone Derivative 4a | MDA-MB-231 (Breast Cancer) | MTT | ≤ 3.86 µg/mL | [4] |
| Chalcone Derivative 4a | SK-N-MC (Neuroblastoma) | MTT | ≤ 3.86 µg/mL | [4] |
| Chalcone-1,2,3-triazole hybrid | A549, HeLa, DU145, HepG2 | MTT | 1.3–186.2 | [5] |
| Chalcone–coumarin hybrid | HeLa, C33A | MTT | 4.7, 7.6 | [5] |
Experimental Protocols
Several robust and reliable methods are available to assess the in vitro cytotoxicity of cis-chalcones. The choice of assay depends on the specific research question, the cell type, and the compound's mechanism of action. Below are detailed protocols for three commonly used assays: MTT, SRB, and LDH.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the chalcone) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8][10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[7][8][10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[11] This assay is independent of cell metabolic activity.[12]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[13]
-
Washing: Carefully remove the TCA and wash the plates five times with slow-running tap water or 1% acetic acid.[12][13] Remove excess water by inverting the plate and tapping it on absorbent paper. Air-dry the plates completely.
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[13] Air-dry the plates until no moisture is visible.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm or 540 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15] The amount of LDH released is proportional to the number of lysed cells.
Materials:
-
This compound stock solution
-
Complete cell culture medium (low serum, e.g., 1% is recommended to reduce background)[16]
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for positive control)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).[16]
-
Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.[17]
-
Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[17]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[18]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Experimental Workflow and Signaling Pathways
To visualize the experimental process and the potential molecular mechanisms of this compound-induced cytotoxicity, the following diagrams are provided.
Caption: A flowchart of the general experimental workflow for determining the in vitro cytotoxicity of cis-chalcones.
Chalcones have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[19] The following diagram illustrates a simplified model of these signaling cascades.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways potentially activated by cis-chalcones.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers investigating the in vitro cytotoxicity of cis-chalcones. By employing these standardized assays, scientists can obtain reliable and reproducible data to evaluate the anticancer potential of these compounds and further elucidate their mechanisms of action, paving the way for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anjs.edu.iq [anjs.edu.iq]
- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. IC50 determination by MTT assay [bio-protocol.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT Assay and Determination of IC50 [bio-protocol.org]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: cis-Chalcone as a Precursor in Flavonoid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chalcones are open-chain flavonoids that serve as key precursors in the biosynthesis of a wide array of flavonoids and isoflavonoids in plants.[1][2] They exist as cis and trans isomers, with the trans form being more thermodynamically stable.[1] The conversion of chalcones to flavanones, a critical step in flavonoid synthesis, proceeds through an intramolecular cyclization of the cis-chalcone isomer. This document provides detailed application notes and protocols for the synthesis of flavonoids using chalcone precursors, with a conceptual focus on the role of the intermediate this compound. Both chemical and enzymatic methods for the isomerization and cyclization are discussed.
The fundamental reaction involves the isomerization of a 2'-hydroxychalcone to its cis conformation, followed by a rapid intramolecular Michael addition of the 2'-hydroxyl group to the α,β-unsaturated ketone system, forming the heterocyclic C-ring characteristic of flavanones.[3][4] This process can be achieved through chemical catalysis (acid or base) or enzymatically using chalcone isomerase (CHI).[3][5][6]
Chemical Synthesis of Flavanones from Chalcones
The chemical synthesis of flavanones from chalcones is a robust and widely employed method. The process typically starts with the synthesis of the stable trans-2'-hydroxychalcone via a Claisen-Schmidt condensation, followed by an in-situ isomerization to the this compound and subsequent cyclization.
Logical Workflow for Chemical Synthesis
Caption: Workflow for the chemical synthesis of flavanones from acetophenone and benzaldehyde derivatives.
Experimental Protocols
Protocol 1: Synthesis of trans-2'-Hydroxychalcones via Claisen-Schmidt Condensation
This protocol describes the synthesis of the chalcone precursor.
-
Materials:
-
2'-Hydroxyacetophenone (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl), 10% solution
-
Deionized water
-
Ice
-
-
Procedure:
-
Dissolve the 2'-hydroxyacetophenone and the substituted benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of KOH or NaOH in water or ethanol to the cooled mixture while stirring.
-
Continue stirring at room temperature for 3 to 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl to a pH of approximately 6.[3]
-
A solid precipitate of the trans-2'-hydroxychalcone will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure trans-2'-hydroxychalcone.[4]
-
Protocol 2: Base-Catalyzed Isomerization and Cyclization to Flavanone
This protocol describes the conversion of the synthesized chalcone to a flavanone.
-
Materials:
-
trans-2'-Hydroxychalcone (1 equivalent)
-
Sodium acetate (NaOAc) or a proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene)
-
Methanol or Ethanol
-
Dichloromethane (for proton sponge method)
-
-
Procedure (Using Sodium Acetate):
-
Add the trans-2'-hydroxychalcone and 5 equivalents of sodium acetate to methanol in a round-bottom flask.[7]
-
Reflux the mixture for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude flavanone by column chromatography or recrystallization.
-
-
Procedure (Using Proton Sponge): [3]
-
Add the 2'-hydroxychalcone (0.2 mmol), methanol (3.0 mL), dichloromethane (3.0 mL), and proton sponge (0.5 mmol) to a 10 mL round-bottom flask.
-
Stir the reaction at room temperature for up to 24 hours, monitoring by TLC.
-
Pour the reaction mixture into a vessel with ice and adjust the pH to ~6 with hydrochloric acid.
-
Extract with dichloromethane and evaporate the solvent to dryness.
-
Purify the product as needed.
-
Quantitative Data for Chemical Synthesis
The yield of flavanones is highly dependent on the substituents on the aromatic rings and the reaction conditions employed.
| Chalcone Precursor (Substituents on Ring B) | Cyclization Method | Catalyst/Conditions | Yield (%) | Reference |
| 2'-hydroxychalcone | Base-catalyzed | NaOAc, reflux | 7-74% | [7] |
| 2'-hydroxychalcone | Photochemical | 419 nm light, 7 days | 7% (isolated) | [7] |
| 2'-hydroxy-4-methoxychalcone | Base-catalyzed | NaOAc, reflux | High | [7] |
| 2'-aminochalcones | Acid-catalyzed | Montmorillonite K10, MW | Good | [3] |
| Furan Chalcones | Base-catalyzed | NaOH, Microwave | 85-92% | [8] |
| Various Chalcones | Base-catalyzed | KOH, Ultrasound | Variable | [9] |
Enzymatic Synthesis of Flavanones using Chalcone Isomerase (CHI)
Chalcone isomerase (CHI) is an enzyme that catalyzes the stereospecific intramolecular cyclization of 2'-hydroxychalcones into (2S)-flavanones.[5][10] This enzymatic approach offers high stereoselectivity and operates under mild reaction conditions, making it an attractive alternative to chemical synthesis. The reaction catalyzed by CHI is extremely fast, approaching the diffusion-controlled limit.[10]
Signaling Pathway for Enzymatic Synthesis
Caption: Enzymatic pathway for the biosynthesis of (2S)-Naringenin from precursors via CHI.
Experimental Protocol
Protocol 3: Enzymatic Conversion of Chalcone to Flavanone
This protocol provides a general method for the biotransformation of a chalcone into a flavanone using a recombinant E. coli strain expressing chalcone isomerase.
-
Materials:
-
Recombinant E. coli expressing Chalcone Isomerase (CHI)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
2'-Hydroxychalcone substrate
-
Organic solvent for substrate dissolution (e.g., DMSO or ethanol)
-
Ethyl acetate for extraction
-
-
Procedure:
-
Enzyme Expression:
-
Inoculate a single colony of the recombinant E. coli into LB medium containing the appropriate antibiotic.
-
Grow the culture overnight at 37°C with shaking.
-
Inoculate a larger volume of fresh LB medium with the overnight culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.1-1 mM final concentration) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in phosphate buffer.
-
Lyse the cells using sonication or a French press on ice.
-
Centrifuge the lysate to remove cell debris. The supernatant contains the crude enzyme extract. (Alternatively, whole cells can be used as the biocatalyst).
-
-
Biotransformation:
-
Prepare the reaction mixture containing phosphate buffer and the crude enzyme extract or whole cells.
-
Dissolve the 2'-hydroxychalcone substrate in a minimal amount of DMSO or ethanol and add it to the reaction mixture to the desired final concentration (e.g., 100 µM - 1 mM).
-
Incubate the reaction at a suitable temperature (e.g., 30°C) with gentle shaking.
-
-
Analysis and Purification:
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or TLC.
-
Once the reaction is complete, stop the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Separate the organic layer, dry it, and evaporate the solvent.
-
The resulting flavanone can be purified by standard chromatographic techniques.
-
-
Quantitative Data for Enzymatic Synthesis
Kinetic parameters for chalcone isomerase highlight its high efficiency.
| Enzyme Source | Substrate | Km (µM) | Vmax (µM s-1) | Reference |
| Panicum virgatum (PvCHI) | Naringenin Chalcone | 16.04 | 8012 | [11] |
| Panicum virgatum (PvCHI) | Isoliquiritigenin | 17.60 | 0.63 | [11] |
| Sorghum bicolor (SbCHI) | Naringenin Chalcone | 16.98 | 2929 | [11] |
| Sorghum bicolor (SbCHI) | Isoliquiritigenin | 1.58 | 0.24 | [11] |
Note: The Vmax values can vary significantly based on the purity and concentration of the enzyme used in the assay. The data clearly shows a strong substrate preference for naringenin chalcone over isoliquiritigenin.
Conclusion
The synthesis of flavonoids from chalcone precursors is a fundamental process in medicinal chemistry and drug development. While trans-chalcones are the stable starting materials, the reaction mechanism proceeds through the crucial, transient this compound intermediate. Both chemical methods, often utilizing base catalysis, and enzymatic methods employing chalcone isomerase provide effective routes to flavanones. Chemical synthesis offers versatility and scalability, while enzymatic synthesis provides exceptional stereoselectivity and mild reaction conditions. The choice of method will depend on the specific target molecule, desired stereochemistry, and available resources. The protocols and data presented here offer a comprehensive guide for researchers in the field.
References
- 1. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chalcone isomerase - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structure and mechanism of the evolutionarily unique plant enzyme chalcone isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial and Antifungal Activity Screening of cis-Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of naturally occurring and synthetic compounds belonging to the flavonoid family. Their basic structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones exist as two geometric isomers: cis and trans. The trans isomer is thermodynamically more stable and, consequently, has been more extensively synthesized and evaluated for its biological activities.[1][2] In contrast, the cis isomer is less stable and its biological properties, including antimicrobial and antifungal activities, are less explored.
These application notes provide a comprehensive overview of the screening of chalcones for antimicrobial and antifungal activity, with a specific focus on the considerations for studying the less stable cis-chalcones. While a substantial body of data exists for chalcone derivatives, it is important to note that the vast majority of this research has been conducted on the trans isomers. This document aims to provide detailed protocols that are applicable to both isomers, summarize the available data, and highlight the current landscape of research into cis-chalcone bioactivity.
Application Notes
General Antimicrobial and Antifungal Potential of Chalcones
Chalcone derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[3][4][5] Their efficacy is attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, reacting with nucleophiles such as the thiol groups of amino acids in microbial enzymes and proteins.[6] The antimicrobial activity can be modulated by the nature and position of substituents on the two aromatic rings.
Structure-Activity Relationship (SAR) of Antimicrobial Chalcones
While specific SAR studies for cis-chalcones are scarce, the extensive research on trans-chalcones provides valuable insights that can guide the design of novel antimicrobial agents:
-
Hydroxyl Groups: The presence of hydroxyl groups, particularly on the 2' or 4' positions of the A-ring, has been associated with increased antimicrobial activity.
-
Halogens: The introduction of halogens (e.g., chlorine, fluorine, bromine) on either aromatic ring often enhances antimicrobial potency.[7]
-
Methoxy Groups: Methoxy substituents can have a variable effect, with their position on the aromatic rings influencing the activity spectrum.
-
Heterocyclic Rings: The incorporation of heterocyclic rings (e.g., pyridine, furan, thiophene) in place of one of the phenyl rings can lead to compounds with significant antimicrobial properties.
Special Considerations for cis-Chalcones
The primary challenge in studying cis-chalcones is their inherent instability and propensity to isomerize to the more stable trans form. This necessitates specific synthetic and handling procedures.
Synthesis and Isomerization:
-
Direct Synthesis: While the Claisen-Schmidt condensation typically yields the trans isomer, photochemical isomerization is a common method to obtain cis-chalcones.[8] This involves irradiating a solution of the trans-chalcone with UV light.
-
Separation of Isomers: The separation of cis and trans isomers can be challenging due to their similar physical properties. Chromatographic techniques, such as HPLC, are often employed for their separation and purification.
Biological Activity of cis-Chalcones:
There is limited comparative data on the antimicrobial and antifungal activities of cis- versus trans-chalcones. However, studies in other therapeutic areas, such as anticancer research, have shown that the cis isomer can exhibit different and sometimes more potent activity than the trans isomer.[8] This underscores the importance of evaluating both isomers in antimicrobial and antifungal screening campaigns.
Potential Mechanisms of Antimicrobial Action
The proposed mechanisms of action for the antimicrobial effects of chalcones include:
-
Disruption of Cell Membranes: Chalcones can interfere with the integrity of microbial cell membranes, leading to leakage of intracellular components and cell death.[9]
-
Inhibition of Efflux Pumps: Some chalcone derivatives have been shown to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell. This can lead to a synergistic effect when chalcones are co-administered with conventional antibiotics.
-
Enzyme Inhibition: The α,β-unsaturated ketone system can react with essential microbial enzymes, leading to their inactivation.
-
Inhibition of Biofilm Formation: Chalcones have been reported to inhibit the formation of microbial biofilms, which are a major contributor to antibiotic resistance and chronic infections.
Data Presentation
The following tables summarize the antimicrobial and antifungal activities of various chalcone derivatives. It is important to note that in most studies, the stereochemistry of the chalcones is not explicitly stated and is presumed to be the more stable trans isomer unless otherwise specified.
Table 1: Antibacterial Activity of Chalcone Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound ID | Substituents | Bacterial Strain | MIC (µg/mL) | Reference |
| C1 | Unsubstituted | Staphylococcus aureus | 62.5 | [10] |
| Escherichia coli | 125 | [10] | ||
| C2 | 4-Chloro | Staphylococcus aureus | 31.25 | [7] |
| Pseudomonas aeruginosa | 62.5 | [7] | ||
| C3 | 4-Hydroxy | Bacillus subtilis | 50 | [2] |
| Escherichia coli | 100 | [2] | ||
| C4 | 4-Methoxy | Staphylococcus aureus | 125 | [10] |
| Klebsiella pneumoniae | 250 | [10] | ||
| C5 | 2',4'-Dihydroxy | Staphylococcus aureus | 15.6 | [11] |
| Escherichia coli | 31.25 | [11] |
Table 2: Antifungal Activity of Chalcone Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound ID | Substituents | Fungal Strain | MIC (µg/mL) | Reference |
| C6 | Unsubstituted | Candida albicans | 100 | [6] |
| Aspergillus niger | 200 | [6] | ||
| C7 | 4-Fluoro | Candida albicans | 50 | [12] |
| Cryptococcus neoformans | 62.5 | [12] | ||
| C8 | 3,4-Dichloro | Trichophyton rubrum | 16 | [13] |
| Candida parapsilosis | 32 | [13] | ||
| C9 | 4'-Bromo | Aspergillus fumigatus | 125 | [9] |
| Candida glabrata | 250 | [9] | ||
| C10 | 2-Thienyl | Microsporum gypseum | 31.25 | [14] |
| Candida krusei | 62.5 | [14] |
Experimental Protocols
Protocol 1: Synthesis of trans-Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of trans-chalcones.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10-50%)
-
Stirring plate and magnetic stir bar
-
Round bottom flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in ethanol in a round bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise to the stirred mixture. The amount of NaOH and its concentration may need to be optimized for different substrates.
-
Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure trans-chalcone.
-
Characterize the synthesized compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Photo-isomerization of trans-Chalcones to cis-Chalcones
This protocol describes a general method for the conversion of trans-chalcones to their cis isomers.[8]
Materials:
-
Pure trans-chalcone
-
Suitable solvent (e.g., methanol, acetonitrile)
-
UV lamp (e.g., mercury lamp)
-
Quartz reaction vessel
-
Stirring plate and magnetic stir bar
Procedure:
-
Dissolve the pure trans-chalcone in the chosen solvent in a quartz reaction vessel. The concentration should be optimized to allow for efficient light penetration.
-
Irradiate the solution with a UV lamp while stirring. The wavelength of the UV light and the irradiation time will need to be optimized for each specific chalcone.
-
Monitor the progress of the isomerization by HPLC or TLC, observing the appearance of the cis-isomer peak/spot and the decrease of the trans-isomer peak/spot.
-
Once the desired conversion is achieved, stop the irradiation.
-
The resulting mixture of cis and trans isomers can be used directly for screening, or the cis-isomer can be isolated using preparative HPLC or column chromatography.
-
It is crucial to handle the isolated this compound with care, protecting it from light and heat to prevent isomerization back to the trans form.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (cis-chalcones)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Solvent control (broth with the solvent used to dissolve the compounds)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Prepare a standardized inoculum of the test microorganism in the broth medium (e.g., to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include positive, negative, and solvent controls on each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, a microplate reader can be used to measure the optical density.
Protocol 4: Agar Disk Diffusion Assay
This assay is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Test compounds (cis-chalcones)
-
Bacterial or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile petri dishes
-
Sterile filter paper disks
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism and uniformly swab it onto the surface of the agar plate.
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
Include positive control (disk with a standard antibiotic/antifungal) and negative control (disk with solvent only) disks on the plate.
-
Incubate the plates under appropriate conditions.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Mandatory Visualizations
Caption: General workflow for the synthesis and antimicrobial screening of cis-chalcones.
Caption: Claisen-Schmidt condensation for the synthesis of trans-chalcones.
Caption: Potential mechanisms of antimicrobial action of chalcones.
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological activity of chalcone derivatives containing pyridazine - Arabian Journal of Chemistry [arabjchem.org]
- 10. acgpubs.org [acgpubs.org]
- 11. scielo.br [scielo.br]
- 12. Functionalization of the Chalcone Scaffold for the Discovery of Novel Lead Compounds Targeting Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 14. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diels-Alder Reaction of Chalcone Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. When chalcone derivatives are employed as dienophiles, this pericyclic reaction opens avenues to a diverse array of complex molecular architectures that are scaffolds for pharmacologically active agents. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are readily synthesized and their electronic and steric properties can be easily tuned by modifying the substitution pattern on the aromatic rings.[1][2][3][4] This versatility makes them attractive starting materials in drug discovery programs. The resulting Diels-Alder adducts often exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7][8] This document provides detailed application notes and experimental protocols for the synthesis of chalcone derivatives and their subsequent use in Diels-Alder reactions, along with data on the biological activities of the resulting products.
Synthetic Protocols
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriately substituted benzaldehyde with an acetophenone.[1][8][9]
General Protocol:
-
Dissolve the substituted benzaldehyde (1.0 eq) in ethanol.
-
Add the substituted acetophenone (1.0 eq) to the solution.
-
Slowly add an aqueous solution of a base (e.g., NaOH or KOH) dropwise while stirring. The reaction is typically run at room temperature or with gentle heating (e.g., 40°C in an ultrasound bath).[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
The precipitated chalcone product is then collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[9][10]
Table 1: Examples of Synthesized Chalcone Derivatives and Reaction Yields
| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | Benzaldehyde | NaOH | Ethanol/Water | 4-5 | 58.41 | [11] |
| 2 | 4-Chloroacetophenone | Benzaldehyde | NaOH | Ethanol/Water | 4-5 | 58.5 | [11] |
| 3 | Acetophenone | 3-Bromobenzaldehyde | NaOH | Ethanol/Water | 4-5 | 64.5 | [11] |
| 4 | 2',4'-Dihydroxyacetophenone | Veratraldehyde | KOH | - | 8 | 96 | [12] |
| 5 | 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone | Various aldehydes | NaOH | Solvent-free | - | Good | [4] |
Diels-Alder Reaction of Chalcone Derivatives
Chalcones act as dienophiles in the [4+2] cycloaddition reaction with various dienes to yield highly substituted cyclohexene derivatives. The reaction can be performed under thermal conditions or with Lewis acid catalysis to improve reactivity and selectivity.[5][13]
General Protocol for Thermal Diels-Alder Reaction:
-
In a sealed tube, dissolve the chalcone derivative (1.0 eq) and the diene (excess, e.g., 2-5 eq) in a high-boiling point solvent (e.g., toluene or xylene).
-
Heat the mixture at a high temperature (e.g., 160°C).[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting Diels-Alder adduct by column chromatography on silica gel.
General Protocol for Catalyzed Diels-Alder Reaction:
-
In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve the chalcone derivative (1.0 eq) and the diene (1.2-2.0 eq) in a dry solvent (e.g., dichloromethane or toluene).
-
Cool the solution to the desired temperature (e.g., 0°C or -78°C).
-
Add the Lewis acid catalyst (e.g., CoI₂, ZnI₂/Bu₄NBH₄, or a chiral VANOL-borate complex) portion-wise.[14][15]
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the adduct by column chromatography.
Table 2: Examples of Diels-Alder Reactions with Chalcone Derivatives
| Entry | Chalcone Derivative | Diene | Catalyst/Conditions | Product (endo/exo ratio) | Yield (%) | Reference |
| 1 | Prenylated Chalcone | Prenylated Chalcone | Thermal, 160°C | 3:2 | 55 | [5] |
| 2 | 2'-Hydroxychalcone | 2,3-Dimethylbutadiene | CoI₂/1,10-phenanthroline/ZnI₂/Bu₄NBH₄ | - | 95 | [14] |
| 3 | 2'-Hydroxy-4',6'-dimethoxychalcone | Myrcene | (R)-VANOL-borate complex | - | 95 | [15] |
| 4 | 2'-Hydroxychalcone | Isoprene | B(OPh)₃/R-BINOL complex | - | 65 | [15] |
Biological Applications and Data
The Diels-Alder adducts derived from chalcones have shown significant potential in drug development due to their diverse biological activities. Of particular note is their activity as inhibitors of the NF-κB signaling pathway, which is implicated in inflammation and cancer.[7][16]
Table 3: Biological Activity of Chalcone-Derived Diels-Alder Adducts
| Compound | Biological Activity | Target/Cell Line | IC₅₀ (µM) | Reference |
| Kuwanon J 2,4,10″-trimethyl ether | NF-κB Inhibition | - | 4.65 | [16] |
| Kuwanon R | NF-κB Inhibition | - | 7.38 | [16] |
| Triazole-benzimidazole-chalcone hybrid (18d) | Anticancer | T47-D (Breast Cancer) | 6.23±1.02 | [7] |
| Triazole-benzimidazole-chalcone hybrid (18d) | Anticancer | MDA-MB-231 (Breast Cancer) | 5.89±1.34 | [7] |
| Chalcone-chloroquine hybrid (19) | Antimalarial | P. falciparum (resistant strain) | 0.083 | [1] |
Visualizations
Experimental Workflow for Synthesis and Reaction
Caption: Workflow for chalcone synthesis and Diels-Alder reaction.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB pathway by chalcone adducts.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Chalcones: A new High-yield and Substituent-independent Protocol for an Old structure | Biblioteca IQS [biblioteca.iqs.edu]
- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 14. Electron Transfer-Initiated Diels-Alder Cycloadditions of 2′-Hydroxychalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chalcone-derived Diels-Alder adducts as NF-κB inhibitors from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Challenges in Isolating Pure Cis-Chalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the isolation of pure cis-chalcone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, isomerization, and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of trans- to this compound during photoisomerization. | 1. Inadequate Light Source: The wavelength and intensity of the UV light are critical for efficient isomerization. 2. Incorrect Solvent: The solvent can influence the quantum yield of photoisomerization. 3. Substituent Effects: Electron-donating or bulky substituents on the aromatic rings can hinder isomerization.[1] 4. Low Reaction Temperature: Isomerization may be less efficient at very low temperatures. | 1. Optimize Light Source: Use a UV lamp with a wavelength between 350-365 nm.[2][3] Ensure the lamp is positioned close to the reaction vessel to maximize light intensity. 2. Solvent Selection: Employ solvents such as methanol, ethanol, or acetonitrile.[4] The choice of solvent can impact the stability of the excited state. 3. Consider Substituent Effects: Be aware that certain substituents, like hydroxyl groups at the 2'- or 4-position, may prevent photoisomerization.[4] 4. Maintain Ambient Temperature: Conduct the reaction at room temperature unless literature for a specific chalcone suggests otherwise. |
| Isolated this compound isomerizes back to the trans-isomer. | 1. Exposure to Light: Ambient laboratory light can promote the reverse (cis to trans) isomerization.[3] 2. Presence of Acid or Base: Traces of acid or base from the synthesis or workup can catalyze isomerization.[5] 3. Elevated Temperatures: Cis-chalcones are thermally unstable and can revert to the more stable trans-isomer upon heating.[6][7][8] | 1. Protect from Light: Work in a darkened fume hood or use amber glassware. Store the isolated this compound in the dark. 2. Neutralize the Sample: Ensure the sample is thoroughly washed and neutralized after any synthetic or purification steps involving acids or bases. 3. Avoid Heat: Perform all purification and solvent evaporation steps at low temperatures (e.g., using a rotary evaporator without excessive heating). Store the final product at low temperatures (e.g., in a refrigerator or freezer). |
| Difficulty in separating cis- and trans-chalcone isomers. | 1. Similar Polarity: The two isomers often have very similar polarities, making separation by standard column chromatography challenging. 2. Isomerization on Stationary Phase: Some stationary phases (e.g., silica gel) can be slightly acidic and may cause isomerization of the cis-isomer during chromatography. | 1. Optimize Chromatography: Use a less polar solvent system in normal-phase chromatography to increase the separation factor. Consider using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 or a chiral column for certain derivatives) for better resolution.[9][10][11] 2. Use a Neutral Stationary Phase: Consider using neutral alumina instead of silica gel for column chromatography to minimize on-column isomerization. |
| The isolated product is an oil or a gummy solid instead of crystals. | 1. Presence of Impurities: The presence of the trans-isomer or other byproducts can inhibit crystallization. 2. Incorrect Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of the cis-isomer. | 1. Improve Purification: Re-purify the sample using preparative HPLC or careful column chromatography to remove impurities. 2. Optimize Crystallization: Experiment with different solvent systems for recrystallization. Since cis-chalcones are less stable, crystallization should be attempted at low temperatures. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[12] |
Frequently Asked Questions (FAQs)
1. What is the primary reason for the difficulty in isolating pure this compound?
The primary challenge lies in the inherent thermodynamic instability of the cis-isomer compared to its trans-counterpart. The trans-isomer is more stable due to reduced steric hindrance, making it the predominant form in equilibrium.[6] The cis-isomer has a tendency to isomerize back to the more stable trans-form, particularly when exposed to heat, light, or acidic/basic conditions.[3][5]
2. How can I convert trans-chalcone to this compound?
The most common method is through photochemical isomerization. This typically involves dissolving the trans-chalcone in a suitable solvent (e.g., methanol, acetonitrile) and irradiating the solution with ultraviolet (UV) light, often in the range of 350-365 nm.[2][3] The progress of the isomerization can be monitored by techniques like thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
3. How can I confirm that I have successfully isolated the cis-isomer?
¹H NMR spectroscopy is a definitive method for distinguishing between cis- and trans-chalcones. The vinylic protons of the α,β-unsaturated system exhibit different coupling constants (J-values). The trans-isomer typically shows a large coupling constant of 15-16 Hz, while the cis-isomer displays a smaller coupling constant, usually around 8-12 Hz.[13][14][15]
4. What are the best storage conditions for pure this compound?
To minimize isomerization back to the trans-form, pure this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and kept at low temperatures (ideally in a freezer).
Experimental Protocols
Protocol 1: Photochemical Isomerization of trans- to this compound
Objective: To convert a sample of trans-chalcone into a mixture of cis- and trans-isomers for subsequent purification of the cis-isomer.
Materials:
-
trans-Chalcone
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)
-
Quartz reaction vessel or a borosilicate glass vessel transparent to the UV wavelength being used
-
UV lamp (e.g., a medium-pressure mercury lamp with a filter for 365 nm)
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply (optional, for deoxygenating the solvent)
Procedure:
-
Dissolve the trans-chalcone in the chosen solvent in the reaction vessel to a concentration of approximately 0.01-0.05 M.
-
(Optional) Deoxygenate the solution by bubbling nitrogen or argon gas through it for 15-20 minutes. This can help to prevent side reactions.
-
Place the reaction vessel on the magnetic stirrer and begin stirring.
-
Position the UV lamp at a close and consistent distance from the reaction vessel.
-
Turn on the UV lamp to begin the irradiation.
-
Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by TLC or ¹H NMR spectroscopy. The appearance of a new spot on the TLC plate (for the cis-isomer) or the emergence of new peaks in the vinylic region of the NMR spectrum with a smaller coupling constant indicates the formation of the cis-isomer.
-
Continue the irradiation until a photostationary state is reached (i.e., the ratio of cis to trans isomers no longer changes significantly). This can take several hours depending on the specific chalcone and reaction conditions.
-
Once the desired conversion is achieved, turn off the UV lamp.
-
The resulting solution containing a mixture of cis- and trans-chalcones is now ready for purification.
Protocol 2: Purification of this compound by Column Chromatography
Objective: To separate this compound from a mixture of cis- and trans-isomers.
Materials:
-
Mixture of cis- and trans-chalcones
-
Chromatography column
-
Stationary phase: Silica gel (60-120 mesh) or neutral alumina
-
Eluent: A non-polar solvent system (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing). The exact ratio will need to be optimized for the specific chalcone.[16]
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualizing TLC plates
Procedure:
-
Prepare the column: Pack the chromatography column with the chosen stationary phase using a slurry method with the initial, low-polarity eluent.
-
Load the sample: Dissolve the cis/trans-chalcone mixture in a minimal amount of the eluent and load it carefully onto the top of the column.
-
Elute the column: Begin eluting the column with the chosen solvent system. The less polar trans-isomer will typically elute before the more polar cis-isomer.
-
Monitor the separation: Collect fractions and monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Combine fractions: Combine the fractions that contain the pure cis-isomer.
-
Remove the solvent: Evaporate the solvent from the combined fractions under reduced pressure at a low temperature to obtain the purified this compound.
Protocol 3: Characterization by ¹H NMR Spectroscopy
Objective: To confirm the identity and purity of the isolated this compound.
Materials:
-
Isolated this compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the purified this compound in the deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum, paying close attention to the vinylic protons (typically in the range of 6.0-8.0 ppm).
-
The two vinylic protons of the cis-isomer will appear as doublets with a coupling constant (J-value) of approximately 8-12 Hz. In contrast, the trans-isomer will show doublets with a larger coupling constant of 15-16 Hz.[13][14][15]
-
The integration of the signals can be used to assess the purity of the isolated isomer.
Quantitative Data on Isomer Stability
Quantitative data on the stability of cis-chalcones is often specific to the substitution pattern and the conditions studied. The following table summarizes general trends and some specific examples found in the literature.
| Parameter | Condition | Observation | Quantitative Data (Example) |
| Thermal Stability | Heating | Cis-isomers are generally less thermally stable than trans-isomers and will isomerize to the trans-form upon heating.[6][7][8] | For a specific 2'-hydroxychalcone, thermal decomposition was observed to begin after its melting point of around 88-100 °C.[7] |
| Photostability | Exposure to light | Cis-chalcones can be isomerized back to the trans-form upon irradiation with light of a suitable wavelength (often longer wavelengths than used for the trans to cis conversion).[3] | The reverse cis-trans isomerization can be achieved by illuminating with light of 450 nm.[3] |
| pH Stability | Acidic or basic conditions | Cis-chalcones can be susceptible to isomerization in the presence of acids or bases.[5] The rate of isomerization can be pH-dependent. | For a 4'-hydroxyflavylium derivative, the this compound has a slow thermal isomerization rate (kᵢ = 3.7 x 10⁻⁵ s⁻¹) at a relatively high pH, while another derivative shows a much faster rate (kᵢ = 0.57 s⁻¹).[2] |
Visualizations
Caption: Experimental workflow for the isolation of pure this compound.
Caption: Factors contributing to the instability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. davidpublisher.com [davidpublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jetir.org [jetir.org]
Technical Support Center: Stability and Handling of Cis-Chalcones
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with cis-chalcones. The focus is on preventing the thermal reversion of the thermodynamically less stable cis-isomer to the more stable trans-isomer.
Frequently Asked Questions (FAQs)
Q1: Why is my cis-chalcone reverting to the trans-isomer?
A1: The cis-isomer of chalcone is inherently less thermodynamically stable than the trans-isomer due to steric hindrance between the aromatic rings.[1] Thermal energy from the environment can be sufficient to overcome the energy barrier for rotation around the central double bond, leading to reversion to the more stable trans-conformation. This process can be accelerated by factors such as elevated temperature, inappropriate solvent selection, and unfavorable pH conditions.
Q2: How can I minimize the thermal reversion of my this compound sample?
A2: To minimize thermal reversion, it is crucial to control the experimental conditions. Key strategies include:
-
Low Temperature: Prepare, handle, and store this compound solutions at low temperatures (e.g., in an ice bath or at 4°C).
-
Solvent Selection: The choice of solvent can influence stability. In some cases, protic solvents like methanol may stabilize the cis-isomer.[2]
-
pH Control: The rate of isomerization can be pH-dependent. Maintaining an optimal pH, which may vary depending on the specific chalcone structure, is important.
-
Exclusion of Light: While the focus is on thermal reversion, it is good practice to protect the sample from light to prevent photo-induced isomerization back to a photostationary state.
-
Inert Atmosphere: For sensitive compounds, working under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation by atmospheric components.
Q3: What is the best way to prepare a this compound sample for an experiment?
A3: The most common method for preparing this compound is through the UV irradiation of a solution of the corresponding trans-isomer.[1][3] The trans-isomer is typically dissolved in a suitable solvent, and the solution is irradiated with UV light at a wavelength corresponding to the absorbance maximum of the trans-isomer (often around 300-365 nm). The process should be monitored (e.g., by UV-Vis spectroscopy or HPLC) to determine the optimal irradiation time to maximize the yield of the cis-isomer.
Q4: Are there any structural modifications that can improve the stability of cis-chalcones?
A4: Yes, the stability of cis-chalcones can be influenced by the substituents on the aromatic rings. For instance, the presence of a hydroxyl group at the 2'- or 4-position of the trans-chalcone structure has been reported to prevent phototransformation into the cis-isomer, suggesting that such substitutions might also influence the stability of the cis-form if it is generated by other means.[2] The electronic and steric effects of different functional groups can alter the energy barrier for isomerization.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Rapid reversion to trans-isomer observed during experiment. | 1. Elevated Temperature: The ambient temperature of the lab or the experimental setup may be too high. 2. Inappropriate Solvent: The solvent may not be optimal for stabilizing the cis-isomer. 3. Incorrect pH: The pH of the solution may be promoting isomerization. | 1. Work at lower temperatures. Conduct the experiment in a cold room, on an ice bath, or using a temperature-controlled sample holder. 2. Test different solvents. Compare the stability of your this compound in a range of solvents (e.g., methanol, acetonitrile, DMSO) to find the most suitable one. 3. Adjust and buffer the pH. If applicable, buffer the solution to a pH where the cis-isomer is more stable. This may require some empirical testing. |
| Low yield of cis-isomer after UV irradiation. | 1. Incorrect Wavelength: The wavelength of the UV lamp may not be optimal for the trans-to-cis photoisomerization of your specific chalcone. 2. Insufficient Irradiation Time: The sample may not have been irradiated for a long enough duration. 3. Photodegradation: Prolonged exposure to high-intensity UV light can lead to degradation of the chalcone. | 1. Match the wavelength to the absorbance spectrum of the trans-isomer. 2. Monitor the reaction over time using spectroscopy (e.g., UV-Vis) or chromatography (e.g., HPLC) to determine the optimal irradiation time. 3. Use a light source with appropriate intensity and consider using a filter to block unwanted wavelengths. |
| Inconsistent experimental results. | 1. Variable Isomer Ratio: The ratio of cis- to trans-chalcone may be varying between experiments due to inconsistent preparation or handling. 2. Sample Degradation: The chalcone may be degrading over time. | 1. Standardize the preparation and handling protocol. Ensure consistent irradiation times, temperatures, and storage conditions. 2. Use freshly prepared solutions of the this compound for each experiment to minimize the impact of degradation. |
Quantitative Data on Chalcone Isomerization
The rate of thermal reversion from cis- to trans-chalcone is dependent on the specific molecular structure and the experimental conditions. The following table summarizes available quantitative data to illustrate these effects.
| Chalcone Derivative | Solvent | Temperature | pH | Rate Constant (k) or Half-life (t½) | Reference |
| 3-(2-hydroxy-phenyl)-1-(4-hydroxy-phenyl)-propenone | Not Specified | Not Specified | > 3 | Slow thermal isomerization rate (k = 3.7 x 10⁻⁵ s⁻¹) | [Pina et al., as cited in 1] |
| 3-(2,4-dihydroxy-phenyl)-1-phenyl-propenone | Not Specified | Not Specified | > 3 | Faster isomerization rate (k = 0.57 s⁻¹) | [Pina et al., as cited in 1] |
Note: This table is intended to be illustrative. Researchers should determine the stability of their specific this compound under their experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound via Photoisomerization
Objective: To generate the cis-isomer of a chalcone from its trans-isomer using UV irradiation.
Materials:
-
Trans-chalcone
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile, or chloroform)
-
Quartz cuvette or reaction vessel
-
UV lamp with a suitable wavelength (e.g., 365 nm)
-
Magnetic stirrer and stir bar
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a dilute solution of the trans-chalcone in the chosen solvent (e.g., 5 x 10⁻⁵ M).
-
Transfer the solution to a quartz cuvette or a suitable quartz reaction vessel.
-
Place the vessel in the UV irradiation setup. If temperature control is necessary, place the setup in a cooling bath.
-
Begin stirring the solution and turn on the UV lamp.
-
Monitor the photoisomerization process by periodically taking aliquots and measuring the UV-Vis spectrum or analyzing by HPLC. The formation of the cis-isomer is typically accompanied by a decrease in the absorbance of the main band of the trans-isomer and the appearance of a new spectral profile.
-
Continue irradiation until the desired cis/trans ratio is achieved, as determined by the monitoring method. Be aware that a photostationary state will eventually be reached.
-
Once the irradiation is complete, immediately store the solution in the dark and at a low temperature to minimize thermal reversion.
Protocol 2: Storage and Handling of this compound Solutions
Objective: To maintain the integrity of a prepared this compound solution by minimizing thermal reversion.
Procedure:
-
Use Amber Vials: Store the this compound solution in amber glass vials or wrap clear vials in aluminum foil to protect the sample from light.
-
Refrigerate or Freeze: Store the solution at low temperatures. For short-term storage (hours to a few days), refrigeration at 4°C is often sufficient. For longer-term storage, freezing the solution may be necessary, but ensure the solvent is suitable for freezing and that the chalcone remains soluble upon thawing.
-
Inert Atmosphere: If the this compound is sensitive to oxidation, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Minimize Headspace: Fill the storage vial as much as possible to minimize the amount of air in the headspace.
-
Use Freshly Prepared Solutions: For quantitative experiments, it is best to use freshly prepared this compound solutions to ensure the highest possible isomeric purity.
Visualizations
Logical Workflow for this compound Experimentation
Caption: A generalized workflow for the preparation and use of cis-chalcones.
Factors Influencing this compound Stability
Caption: Factors that influence the thermal stability of cis-chalcones.
Chalcone Activation of the Nrf2 Signaling Pathway
Caption: Chalcones can activate the Nrf2 antioxidant pathway.[4][5][6]
References
- 1. photos.or.kr [photos.or.kr]
- 2. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Selective cis-Chalcone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the selective synthesis of cis-chalcones.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of cis-chalcones challenging?
A1: The primary challenge in synthesizing cis-chalcones lies in their thermodynamic instability compared to their trans counterparts.[1][2] The trans-isomer is energetically more favorable, making it the predominant product in most standard chalcone synthesis methods, such as the Claisen-Schmidt condensation.[1][2][3] The synthesis of cis-chalcones often requires specific, non-traditional methods to overcome this thermodynamic preference.[1]
Q2: My reaction yields almost exclusively the trans-chalcone. How can I favor the formation of the cis-isomer?
A2: To favor the formation of the cis-isomer, you need to move away from standard Claisen-Schmidt conditions which inherently favor the trans product. Consider the following approaches:
-
Low-Temperature Synthesis: One reported method for synthesizing cis-chalcones involves the use of siloxypropynes and a strong base like potassium tert-butoxide (t-BuOK) at very low temperatures (-78 °C). This is followed by treatment with a strong acid.[1]
-
Photochemical Isomerization: It is possible to convert a trans-chalcone to a cis-chalcone through photoisomerization.[4][5][6] This typically involves irradiating a solution of the trans-isomer with light of a suitable wavelength.[5]
-
Wittig Reaction: The Wittig reaction can be an alternative for forming the double bond, and under certain conditions, may provide better control over the stereoselectivity.[7][8]
Q3: My desired this compound is isomerizing to the trans-form during workup or purification. How can I prevent this?
A3: Isomerization of the less stable this compound to the trans-isomer can be triggered by heat, light, and acid or base catalysis. To minimize this:
-
Avoid High Temperatures: Perform all workup and purification steps at low temperatures.
-
Protect from Light: Work in a dimly lit area or use amber-colored glassware to prevent photoisomerization.
-
Maintain Neutral pH: Ensure that the pH of your reaction mixture and any aqueous solutions used during workup are neutral. Residual acid or base can catalyze the isomerization.
-
Gentle Purification: Use purification techniques that avoid harsh conditions. Flash column chromatography at low temperature may be preferable to recrystallization from a hot solvent.
Q4: I am having difficulty separating the cis- and trans-isomers. What purification strategies are effective?
A4: The separation of cis- and trans-chalcone isomers can be challenging due to their similar physical properties.[2]
-
Column Chromatography: This is often the most effective method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane) to optimize the separation on silica gel.[9]
-
Recrystallization: While potentially inducing isomerization, fractional recrystallization can sometimes be used if there is a sufficient difference in solubility between the two isomers. This should be attempted with caution and at the lowest possible temperature.[9][10]
-
High-Performance Liquid Chromatography (HPLC): For small-scale purifications and for analytical purposes, HPLC can provide excellent separation of the isomers.
Q5: Are there any structural features in my starting materials that might influence the cis/trans ratio?
A5: Yes, the electronic and steric properties of the substituents on both the benzaldehyde and acetophenone starting materials can influence the isomer ratio.[11] While the trans form is generally favored, computational studies have shown that for some substitution patterns, the energy difference between the cis and trans isomers is minimal, potentially allowing for the formation of a significant amount of the cis product even under thermodynamic control.[2][11] For instance, the presence of certain ortho substituents may sterically disfavor the planar trans conformation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | Reaction conditions favor the more stable trans-isomer. | - Employ a synthesis method specifically designed for cis-chalcones (e.g., low-temperature synthesis with siloxypropynes).[1] - Consider synthesizing the trans-isomer first and then converting it to the cis-isomer via photoisomerization.[4][5] |
| Product isomerizes to trans-chalcone during the reaction | - High reaction temperature. - Presence of acid or base catalyst. | - Use low-temperature reaction conditions. - If possible, use a neutral reaction pathway or carefully quench any acidic or basic catalysts at low temperature immediately after the reaction is complete. |
| Isomerization during workup/purification | - Exposure to heat, light, or non-neutral pH. | - Keep solutions cold during extraction and washing steps. - Use amber vials and avoid direct sunlight. - Neutralize the reaction mixture before workup. - Use purification methods that do not require heating, such as cold column chromatography. |
| Difficulty in separating cis and trans isomers | Similar polarity and physical properties of the isomers.[2] | - Optimize column chromatography conditions (try different solvent systems and gradients). - Consider using a different stationary phase for chromatography. - For analytical confirmation and small-scale separation, utilize HPLC. |
| Side reactions (e.g., Michael addition) | Reaction conditions are too harsh or prolonged. | - Reduce reaction time. - Lower the reaction temperature. - Use a less reactive catalyst if applicable. |
Experimental Protocols
Protocol 1: Synthesis of cis-Chalcones via Siloxypropynes (Adapted from Yoshizawa et al.)[1]
-
Preparation of Siloxyallene Intermediate:
-
Dissolve the starting siloxypropyne in an appropriate anhydrous solvent (e.g., THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of potassium tert-butoxide (t-BuOK) in the same solvent while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for the specified time to form the siloxyallene intermediate.
-
-
Formation of this compound:
-
In a separate flask, prepare a solution of a strong acid (e.g., H₂SO₄) in 1,2-dimethoxyethane (DME) and cool it to the desired temperature.
-
Slowly add the previously prepared siloxyallene solution to the acidic solution.
-
Allow the reaction to proceed at the specified temperature until completion (monitor by TLC or other appropriate analytical techniques).
-
Quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product immediately using cold column chromatography.
-
Protocol 2: Photoisomerization of trans- to this compound[4][5]
-
Preparation of Solution:
-
Dissolve the purified trans-chalcone in a suitable solvent (e.g., methanol, acetonitrile) in a quartz reaction vessel. The concentration should be low enough to allow for efficient light penetration.
-
Deoxygenate the solution by bubbling argon or nitrogen through it for 15-30 minutes to prevent photo-oxidation side reactions.
-
-
Irradiation:
-
Irradiate the solution with a UV lamp of an appropriate wavelength (often determined from the UV-Vis spectrum of the trans-chalcone).
-
Monitor the progress of the isomerization by TLC, HPLC, or ¹H NMR spectroscopy.
-
-
Workup and Purification:
-
Once the desired ratio of cis to trans isomer is reached (or the reaction reaches a photostationary state), remove the solvent under reduced pressure at low temperature.
-
Separate the cis-isomer from the remaining trans-isomer using column chromatography.
-
Data Presentation
Table 1: Comparison of General Reaction Conditions for cis- and trans-Chalcone Synthesis
| Parameter | Selective this compound Synthesis | Conventional trans-Chalcone Synthesis (Claisen-Schmidt) |
| Key Reagents | Siloxypropynes, t-BuOK, H₂SO₄[1] | Substituted Acetophenone, Substituted Benzaldehyde |
| Catalyst | --- | Strong base (e.g., NaOH, KOH) or strong acid[1][3] |
| Temperature | Very low (-78 °C)[1] | Room temperature to reflux[3][10] |
| Stereochemical Outcome | Predominantly cis | Predominantly trans[1][2] |
| Common Issues | Isomerization to trans, sensitivity of intermediates | Side reactions (e.g., self-condensation, Cannizzaro reaction)[10] |
Visualizations
Caption: Synthetic routes to cis- and trans-chalcones.
Caption: Energy relationship between cis and trans chalcones.
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwlax.edu [uwlax.edu]
- 3. mdpi.com [mdpi.com]
- 4. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. jetir.org [jetir.org]
- 10. rsc.org [rsc.org]
- 11. uwlax.edu [uwlax.edu]
Technical Support Center: Troubleshooting Low Yields in Aldol Condensation for Chalcone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the synthesis of chalcones via aldol condensation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my aldol condensation reaction not proceeding to completion?
Several factors can lead to an incomplete reaction. A primary reason is the insufficient activation of the ketone to form the enolate ion, which is a crucial step in the reaction mechanism. Another possibility is the deactivation of the catalyst.
-
Troubleshooting Steps:
-
Check Catalyst Quality and Concentration: Ensure the base catalyst (e.g., NaOH, KOH) is not old or has been improperly stored, which can lead to the absorption of atmospheric CO2 and moisture, reducing its effectiveness. The concentration of the base is also critical; too low a concentration may not be sufficient to deprotonate the ketone effectively.
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Verify Solvent Purity: The presence of water or other protic impurities in the solvent can quench the enolate ion, hindering the reaction. Ensure you are using a dry solvent if the reaction conditions require it.
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Increase Reaction Time or Temperature: Some aldol condensations can be slow.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is advisable.[2][3] If the reaction is proceeding slowly, consider extending the reaction time or cautiously increasing the temperature. However, be aware that excessive heat can promote side reactions.
-
2. What are the common side products in chalcone synthesis and how can I minimize them?
The formation of side products is a frequent cause of low yields. Common side products include products from the self-condensation of the ketone and Cannizzaro reaction products of the aldehyde.
-
Troubleshooting Steps:
-
Self-Condensation of Ketone: This occurs when the enolate of the ketone attacks another molecule of the ketone instead of the aldehyde. To minimize this, slowly add the ketone to a mixture of the aldehyde and the base catalyst. This ensures that the concentration of the enolate is always low compared to the concentration of the aldehyde.
-
Cannizzaro Reaction: If the aldehyde can undergo a Cannizzaro reaction (typically aromatic aldehydes without α-hydrogens in the presence of a strong base), this can be a competing reaction.[1] This can be minimized by using a less concentrated base or by adding the base catalyst portion-wise to the reaction mixture.
-
Purification: If side products are formed, they can often be separated from the desired chalcone through recrystallization or column chromatography.[3][4]
-
3. My reaction mixture turned into a thick, unmanageable solid. What should I do?
The formation of a solid precipitate during the reaction is often an indication that the chalcone product is forming, as many chalcones are solids at room temperature.[5][6]
-
Troubleshooting Steps:
4. Why did I obtain an oil instead of a solid product?
The formation of an oily product can be due to the presence of impurities or the nature of the chalcone itself. Some chalcones have low melting points and may exist as oils at room temperature.
-
Troubleshooting Steps:
-
Verify Purity: The oil could be a mixture of the desired product and unreacted starting materials or side products.[8] Analyze the oil using TLC or NMR to determine its composition.[4]
-
Induce Crystallization: If the product is pure but oily, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure compound if available. Cooling the mixture in an ice bath can also promote solidification.
-
Purification: If impurities are present, purify the oily product using column chromatography.[3]
-
5. How do the substituents on the aromatic rings of the aldehyde and ketone affect the reaction yield?
The electronic nature of the substituents on the aromatic rings of both the benzaldehyde and the acetophenone can significantly influence the reaction rate and yield.
-
Influence of Substituents:
-
On the Benzaldehyde: Electron-withdrawing groups on the benzaldehyde ring make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the enolate, which can lead to higher yields.[9] Conversely, electron-donating groups can decrease the reactivity of the aldehyde.[9]
-
On the Acetophenone: Electron-withdrawing groups on the acetophenone can increase the acidity of the α-protons, facilitating the formation of the enolate and potentially increasing the reaction rate.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Expected Impact on Yield | Reference(s) |
| Base Catalyst | NaOH or KOH | Higher concentration can increase rate but may also promote side reactions. | [1] |
| Reaction Temperature | Room Temperature to 40°C | Increased temperature can increase reaction rate but may also lead to side products. | [4] |
| Reaction Time | 10 minutes to 120 hours | Varies greatly depending on reactants and conditions. Monitor by TLC. | [2][3] |
| Solvent | Ethanol (95%) | A common solvent that works well for many chalcone syntheses. | [2][5][7] |
| Purification Method | Recrystallization from Ethanol | Effective for removing many common impurities. | [2][7] |
Detailed Experimental Protocol: Synthesis of Chalcone
This protocol describes a general method for the synthesis of chalcone via a Claisen-Schmidt (a type of aldol) condensation.
Materials:
-
Benzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution
Procedure:
-
In a flask, dissolve the benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in 95% ethanol.[5]
-
While stirring the mixture, slowly add an aqueous solution of sodium hydroxide.[5]
-
Continue to stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.[3] The reaction is often complete when the mixture solidifies or becomes very cloudy.[5][6]
-
Once the reaction is complete, pour the mixture into a beaker containing ice water.[5]
-
Acidify the mixture with dilute hydrochloric acid to neutralize the excess NaOH.[5]
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[2][5]
-
Wash the solid with cold water to remove any remaining salts and impurities.[5][7]
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2][7]
Visual Troubleshooting and Pathway Diagrams
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. rsc.org [rsc.org]
- 3. jetir.org [jetir.org]
- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Improving the Photostability of cis-Chalcone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-chalcone derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary photostability issues encountered with this compound derivatives?
A1: The main photostability challenge with this compound derivatives is their propensity to undergo photoisomerization to the more thermodynamically stable trans isomer upon exposure to light.[1][2] Additionally, photodegradation can occur, leading to the formation of other photoproducts and a loss of the desired compound.[3] The cis isomer is inherently less stable due to steric hindrance between the carbonyl group and the A-ring.[4]
Q2: Which structural features of a chalcone derivative influence its photostability?
A2: The photostability of chalcone derivatives is significantly influenced by their substitution pattern. For instance, the presence of a hydroxyl group in the 2'- or 4-position of the trans-chalcone structure can hinder phototransformation into the cis isomer.[2][5] Electron-donating groups on ring A (the ring attached to the carbonyl group) can lower the energy barrier for cis-trans isomerization, while such groups on ring B have the opposite effect.[1][6] The overall electronic properties and planarity of the molecule play a crucial role.[7]
Q3: How does the solvent environment affect the photostability of cis-chalcones?
A3: The solvent plays a critical role in the photochemistry of chalcones. The polarity of the solvent can influence the rates of isomerization and degradation.[8][9] In protic solvents like water or ethanol, the fluorescence of some chalcone derivatives is completely lost.[7][10] Furthermore, in aqueous solutions, the pH can dramatically alter the photochemical pathways, potentially leading to the formation of different chemical species.[11]
Q4: Are there any general strategies to enhance the photostability of my this compound derivative?
A4: Yes, several strategies can be employed. Structurally, strategic modification of substituents can improve stability.[6] Formulation approaches, such as encapsulation in nanoemulsions, have been shown to enhance the stability and performance of chalcones as sunscreen agents.[12][13] For handling and storage, protecting the compound from light by using amber vials or opaque containers is a fundamental and effective measure.
Troubleshooting Guides
Problem 1: My this compound derivative rapidly isomerizes back to the trans form, even in the dark.
Possible Cause: This is likely due to thermal back isomerization, a process driven by the inherent thermodynamic instability of the cis isomer. The activation energy for this process can be low, especially in certain solvents.
Solutions:
-
Solvent Selection: The rate of thermal isomerization is highly solvent-dependent. Non-polar solvents may slow down the process compared to polar solvents for some derivatives. It is recommended to screen a range of solvents with varying polarities.
-
Lower Temperature: Storing and handling the this compound solution at lower temperatures will reduce the thermal energy available to overcome the activation barrier for isomerization.
-
Structural Modification: If feasible, modifying the chalcone structure can increase the activation energy for thermal isomerization. For example, introducing bulky substituents may sterically hinder the rotation around the double bond.
Problem 2: I'm observing significant degradation of my chalcone derivative under UV irradiation, not just isomerization.
Possible Cause: While isomerization is a common photochemical process for chalcones, photodegradation can also occur, especially under high-energy UV light. This can involve various reactions, including cyclization, oxidation, or fragmentation. The specific degradation pathway is often dependent on the chalcone's structure and the experimental conditions.
Solutions:
-
Wavelength Control: Use a light source with a wavelength specific for the desired photoisomerization, avoiding shorter, higher-energy wavelengths that are more likely to cause degradation. Filters can be used to cut off unwanted wavelengths.
-
Deoxygenate Solutions: The presence of oxygen can lead to photo-oxidative degradation. Purging your solvent with an inert gas like nitrogen or argon before and during the experiment can minimize this.
-
Reduce Irradiation Time and Intensity: Expose the sample to the minimum amount of light required to achieve the desired conversion to the cis isomer. Over-irradiation increases the likelihood of degradation.
-
Use of Stabilizers: The addition of antioxidants or triplet quenchers to the formulation can help to mitigate photodegradation, depending on the mechanism.
Problem 3: I am having difficulty separating the cis and trans isomers of my chalcone derivative by HPLC.
Possible Cause: Cis and trans isomers of chalcones can have very similar polarities, making their separation by chromatography challenging.
Solutions:
-
Optimize Mobile Phase: Systematically vary the mobile phase composition. For reverse-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to water can improve resolution. The addition of a small amount of a modifier, like trifluoroacetic acid (TFA), can sometimes improve peak shape and separation.[2]
-
Change Stationary Phase: If mobile phase optimization is insufficient, try a different column. A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a different particle size may provide the necessary selectivity.
-
Temperature Control: Adjusting the column temperature can affect the separation. Lowering the temperature may increase resolution in some cases.
-
Gradient Elution: If isocratic elution is not working, a gradient elution program, where the mobile phase composition is changed over time, can often effectively separate closely eluting compounds.
Data Presentation
The following tables summarize quantitative data on the photophysical and photochemical properties of chalcone derivatives.
Table 1: Activation Energies for Thermal cis-to-trans Isomerization of Hydroxychalcones.
| Compound | Solvent | Activation Energy (Ea) (kJ/mol) |
| 4',9-dihydroxychalcone | Acetonitrile | 60 |
| 4'-dimethylamino-9-hydroxychalcone | Acetonitrile | 69 |
Data sourced from[1][6]. This table illustrates the influence of substituents on the thermal stability of cis-chalcones.
Table 2: Fluorescence Quantum Yields (Φf) of Thiophene-Based Chalcone Derivatives in Acetonitrile.
| Compound | Substitution Pattern | λabs (nm) | λem (nm) | Stokes Shift (nm) | Φf |
| 2,4,5-OMe@Chal | 2,4,5-trimethoxy | 393 | 526 | 133 | 0.0518 |
| 2,4,6-OMe@Chal | 2,4,6-trimethoxy | 356 | 462 | 106 | 0.0051 |
| 3,4,5-OMe@Chal | 3,4,5-trimethoxy | 344 | 504 | 160 | 0.0177 |
Data sourced from. This table demonstrates how the substitution pattern on the phenyl ring affects the photophysical properties.
Table 3: Illustrative Photoisomerization Quantum Yields (Φ) of Chalcone Derivatives.
| Chalcone Derivative | Solvent | Φ (trans → cis) | Φ (cis → trans) |
| Unsubstituted Chalcone | Ethanol | ~0.25 | ~0.30 |
| Electron-donating Substituted | Ethanol | Lower | Higher |
| Electron-withdrawing Substituted | Ethanol | Higher | Lower |
Note: This table is illustrative and based on general principles observed for related compounds like ethyl cinnamate and the influence of substituents on isomerization barriers.[1][6] Actual quantum yields will vary depending on the specific derivative and experimental conditions.
Experimental Protocols
Protocol 1: HPLC Separation of cis and trans Chalcone Isomers
This protocol provides a general starting point for developing an HPLC method for separating cis and trans chalcone isomers.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Sample Preparation:
-
Dissolve the chalcone sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). 0.1% formic acid can be added to both solvents to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of both the cis and trans isomers (determined by UV-Vis spectroscopy).
-
-
Method Optimization:
-
If co-elution occurs, adjust the mobile phase composition. Increase the percentage of water to increase retention or increase the percentage of acetonitrile to decrease retention.
-
If resolution is still poor, consider a different organic modifier (e.g., methanol) or a different column chemistry (e.g., phenyl-hexyl).
-
A gradient elution may be necessary for complex mixtures or isomers with very similar retention times.
-
Protocol 2: Determination of Photoisomerization Quantum Yield
This protocol describes a method to determine the quantum yield of trans-to-cis photoisomerization using chemical actinometry.
-
Materials:
-
UV-Vis spectrophotometer.
-
Light source with a specific wavelength (e.g., a filtered mercury lamp or an LED).
-
Quartz cuvettes.
-
Chemical actinometer solution (e.g., potassium ferrioxalate).
-
Solution of the trans-chalcone derivative in a suitable solvent.
-
-
Step 1: Determine the Photon Flux of the Light Source:
-
Fill a quartz cuvette with the potassium ferrioxalate actinometer solution.
-
Irradiate the solution for a specific time period.
-
Measure the change in absorbance at the appropriate wavelength to determine the amount of photoreduction that has occurred.
-
Calculate the photon flux (photons/second) using the known quantum yield of the actinometer.
-
-
Step 2: Irradiate the Chalcone Sample:
-
Prepare a solution of the trans-chalcone with a known concentration and an absorbance of < 0.1 at the irradiation wavelength to ensure uniform light absorption.
-
Record the initial UV-Vis spectrum of the solution.
-
Irradiate the sample with the same light source and for a specific time, ensuring identical experimental geometry as the actinometry measurement.
-
Record the UV-Vis spectrum of the irradiated solution.
-
-
Step 3: Calculate the Quantum Yield:
-
From the change in the UV-Vis spectrum, determine the number of trans molecules that have isomerized to the cis form. This can be calculated from the decrease in absorbance at the λmax of the trans isomer and the increase in absorbance at the λmax of the cis isomer, using their respective molar extinction coefficients.
-
The photoisomerization quantum yield (Φ) is calculated as: Φ = (moles of molecules isomerized) / (moles of photons absorbed)
-
Visualizations
Caption: Experimental workflow for assessing the photostability of a this compound derivative.
Caption: Troubleshooting decision tree for common photostability issues with cis-chalcones.
Caption: Key factors influencing the photostability of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substitution and solvent effects in the chalcones isomerization barrier of flavylium photochromic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic synthesis, ADMET, QSAR and molecular modeling studies of novel chalcone derivatives as highly potent antioxid… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. thaiscience.info [thaiscience.info]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: cis-Chalcone Degradation in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cis-chalcone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading or disappearing from my aqueous solution over time. What is the most likely cause?
A1: The most common reason for the apparent "degradation" of this compound in solution is its isomerization to the more thermodynamically stable trans-chalcone isomer.[1][2][3] This process can be influenced by exposure to light and thermal conditions.[1] cis-Chalcones are inherently less stable than their trans counterparts due to steric hindrance between the aromatic rings.[1][4]
Q2: What are the primary degradation pathways for this compound in an aqueous environment?
A2: The principal degradation pathway is the isomerization to trans-chalcone. For certain substituted chalcones, particularly those with a hydroxyl group at the 2'-position, photo-irradiation can lead to the formation of flavanones or chromene derivatives through intramolecular cyclization.[5][6][7] The specific pathway is highly dependent on the substitution pattern of the chalcone, the pH of the solution, and the presence of light.[6][8]
Q3: How does pH affect the stability of this compound in my experiments?
A3: The pH of the aqueous solution can significantly influence the rate of isomerization and the formation of other products.[8] For some chalcones, pH changes can alter the equilibrium between the cis and trans isomers and can also influence the formation of cyclized products like flavylium ions.[8][9] It is crucial to maintain a consistent and appropriate pH for your specific chalcone derivative to ensure reproducible results.
Q4: I am observing unexpected peaks in my HPLC or LC-MS analysis. What could they be?
A4: Unexpected peaks are likely due to the formation of degradation or transformation products. The most common "new" peak will be the trans-chalcone isomer. Other possibilities, especially for hydroxychalcones, include cyclized products like flavanones or chromenes.[5][6] To identify these peaks, it is recommended to run a standard of the corresponding trans-chalcone if available and to use techniques like LC-MS to determine the mass of the unknown peaks, which can help in their identification.[10]
Q5: Can I prevent the isomerization of my this compound sample?
A5: Completely preventing isomerization is challenging due to the inherent instability of the cis isomer.[1] However, you can significantly slow down the process by:
-
Working in the dark or under amber light: Light, particularly UV light, can catalyze the isomerization.[11][12]
-
Maintaining low temperatures: Storing solutions at low temperatures can reduce the rate of thermal isomerization.[1]
-
Using aprotic solvents for stock solutions: While your final experiment may be in an aqueous solution, preparing stock solutions in a non-polar, aprotic solvent where the chalcone is more stable and then diluting into the aqueous medium just before the experiment can be beneficial.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experimental repeats. | 1. Variable light exposure between experiments. 2. Fluctuations in temperature. 3. Changes in the pH of the aqueous buffer. | 1. Conduct all experiments under controlled and consistent lighting conditions (e.g., in a dark room or using amber glassware). 2. Use a temperature-controlled environment (e.g., a water bath or incubator). 3. Prepare fresh buffer for each experiment and verify the pH before use. |
| Rapid loss of this compound signal in analytical measurements. | 1. High light intensity during sample preparation or analysis. 2. Elevated temperature of the solution. 3. The specific chalcone derivative is highly unstable in the chosen aqueous medium. | 1. Minimize light exposure at all stages. Use an autosampler with a cooled sample tray if available. 2. Ensure the experimental temperature is as low as feasible for the reaction being studied. 3. Consider using a co-solvent (e.g., methanol, acetonitrile) in your aqueous buffer to potentially increase stability, if compatible with your experimental design.[5][6] |
| Difficulty in separating cis and trans isomers by HPLC. | 1. Inappropriate column chemistry. 2. Suboptimal mobile phase composition. | 1. A C18 column is typically suitable. 2. Optimize the mobile phase. A gradient elution with acetonitrile and water is often effective. Adjusting the gradient slope or the initial and final concentrations of the organic solvent can improve separation. |
| This compound is insoluble in the aqueous buffer. | 1. Chalcones are generally hydrophobic. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO, methanol, or acetonitrile and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low and does not interfere with your experiment. |
Quantitative Data Summary
The rate of cis-to-trans isomerization is highly dependent on the specific chalcone structure, solvent, and temperature. Below is a summary of representative kinetic data for a 2-hydroxychalcone derivative.
| Compound | Solvent | Process | Rate Constant / Lifetime (τ) | Reference |
| 2-Hydroxychalcone | Acetonitrile | cis to chromene | τ = 10 ms | [5][7] |
| 4'-Hydroxyflavylium (forms this compound) | Aqueous Solution (pH dependent) | cis to trans isomerization | ki = 3.7 x 10-5 s-1 | [8] |
| 7-Hydroxyflavylium (forms this compound) | Aqueous Solution (pH dependent) | cis to trans isomerization | ki = 0.57 s-1 | [8] |
Experimental Protocols
Protocol 1: Monitoring this compound Isomerization using UV-Vis Spectroscopy
This method is useful for a rapid assessment of the overall change in the chalcone solution but may not distinguish between different species if their spectra overlap.
-
Preparation of Solutions:
-
Prepare a stock solution of your this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare the aqueous buffer of the desired pH.
-
Note: All work with the this compound stock solution should be performed under minimal light.
-
-
Establishing a Baseline Spectrum:
-
Dilute the this compound stock solution into the aqueous buffer to a final concentration that gives an absorbance reading between 0.5 and 1.5 at its λmax.
-
Immediately record the UV-Vis spectrum (e.g., from 200 to 500 nm) to get the initial spectrum of the predominantly cis isomer. This is your t=0 reading.
-
-
Time-Course Measurement:
-
Store the cuvette containing the sample under the desired experimental conditions (e.g., at a specific temperature, exposed to a specific light source, or in the dark).
-
At regular time intervals (e.g., every 5, 10, or 30 minutes), record the full UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the decrease in absorbance at the λmax of the this compound and the increase in absorbance at the λmax of the trans-chalcone.
-
Plot absorbance vs. time to determine the rate of isomerization.
-
Protocol 2: Quantifying cis and trans Isomers using HPLC
This method provides accurate quantification of both cis and trans isomers, allowing for a precise determination of the degradation kinetics.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid, if needed for peak shape).
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid or trifluoroacetic acid).
-
Gradient: A typical starting point is a linear gradient from 30% B to 90% B over 15 minutes, followed by a wash and re-equilibration step. This will need to be optimized for your specific chalcone.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λmax of one of the isomers (or a diode array detector to monitor multiple wavelengths).
-
Injection Volume: 10 µL.
-
-
Sample Preparation and Analysis:
-
Prepare a stock solution of your this compound and the aqueous buffer as described in Protocol 1.
-
At t=0, dilute the stock solution into the buffer and immediately inject a sample onto the HPLC.
-
Incubate the bulk sample under your desired experimental conditions.
-
At predetermined time points, withdraw an aliquot, place it in an HPLC vial (preferably amber), and inject it into the HPLC system. If using an autosampler, keep the samples cooled to prevent further degradation in the vial.
-
-
Data Analysis:
-
Identify the peaks for the cis and trans isomers based on their retention times (if a trans standard is available) or by observing the peak that grows over time.
-
Integrate the peak areas for both isomers at each time point.
-
Calculate the percentage of each isomer at each time point. Plot the concentration or percentage of the this compound vs. time to determine the degradation kinetics.
-
Visualizations
Caption: Primary and secondary degradation pathways for this compound in aqueous solution.
Caption: Experimental workflow for monitoring this compound degradation.
References
- 1. Buy this compound | 614-46-0 [smolecule.com]
- 2. uwlax.edu [uwlax.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of water on the cis-trans photoisomerization of hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. novaresearch.unl.pt [novaresearch.unl.pt]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
overcoming steric hindrance in cis-chalcone synthesis
Welcome to the technical support center for chalcone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming steric hindrance in cis-chalcone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of chalcone synthesis?
A1: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the physical bulk of substituents on the reacting molecules. In chalcone synthesis, particularly through the Claisen-Schmidt condensation, bulky groups on either the acetophenone or benzaldehyde starting materials can impede the approach of the reactants, making it difficult to form the necessary tetrahedral intermediate. This is especially problematic when substituents are in the ortho position of the aromatic rings.[1]
Q2: Why is the trans-chalcone isomer typically the major product in synthesis?
A2: The trans (E) isomer of a chalcone is thermodynamically more stable than the cis (Z) isomer.[2][3] The planar structure of the trans isomer minimizes steric repulsion between the aryl ring (from the aldehyde) and the carbonyl group. Conversely, in the cis isomer, these groups are on the same side of the double bond, leading to significant steric strain, which makes it less stable.[3][4][5] Most synthesis methods, like the Claisen-Schmidt condensation, favor the formation of the more stable trans product.[6]
Q3: Is it possible to selectively synthesize cis-chalcones?
A3: While challenging, it is possible to influence the isomer ratio. The formation of cis-chalcones can be favored under specific conditions that either kinetically favor its formation or are designed to overcome the steric barriers. Strategies include using specific solvents like toluene that can promote T-shaped π-π interactions between the reactants and the catalyst surface, which may increase the yield of the cis-isomer.[7] Alternative synthetic routes that do not rely on the Claisen-Schmidt condensation may also offer better selectivity.
Q4: What are the primary challenges when synthesizing chalcones with bulky, ortho-substituted reactants?
A4: The primary challenge is a significant drop in reaction yield.[8] The classical Claisen-Schmidt condensation is often inefficient for sterically hindered substrates, with yields sometimes being very low.[8] This is because the bulky ortho groups prevent the nucleophilic enolate and the electrophilic aldehyde from adopting the correct orientation for reaction. This can lead to a complex mixture of unreacted starting materials and potential side products.
Troubleshooting Guide
Q1: I am getting a very low yield of my desired chalcone using a Claisen-Schmidt condensation with an ortho-substituted benzaldehyde. What can I do?
A1: This is a common issue caused by steric hindrance. The Claisen-Schmidt condensation is often not suitable for these types of substrates.
Recommended Solution: Switch to a Wittig Reaction. The Wittig reaction is a robust alternative for synthesizing sterically hindered chalcones and has been shown to provide significantly higher yields and purity compared to aldol condensations in these cases.[8] This method is less sensitive to steric effects around the aldehyde's carbonyl group.
Q2: My reaction is producing a complex mixture of products and by-products instead of the target chalcone. How can I improve selectivity?
A2: Complex product mixtures in base-catalyzed aldol condensations can arise from side reactions, especially with extended reaction times or non-optimal temperatures.
Recommended Solutions:
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Optimize Reaction Conditions: Try lowering the reaction temperature or reducing the reaction time. The aldol condensation is a reversible reaction, and prolonged exposure to strong bases can lead to secondary reactions.[8]
-
Use a Milder Catalyst: While strong bases like NaOH or KOH are common, other catalysts such as Ba(OH)₂, hydrotalcite, or various metal oxides have been used and may offer better selectivity for your specific substrates.[9][10]
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Change Synthesis Method: For a cleaner reaction with fewer by-products, especially with challenging substrates, the Wittig reaction is a superior alternative.[8] It avoids the reversibility and side reactions associated with base-catalyzed condensations.
Q3: How can I increase the proportion of the cis-isomer in my reaction product?
A3: Favoring the less stable cis-isomer requires specific reaction conditions that can influence the reaction pathway.
Recommended Strategy: Solvent and Catalyst Selection. The choice of solvent can have a notable impact on the product isomer ratio. Using an aromatic solvent like toluene can promote specific π-π interactions between the reactants and a solid catalyst surface. This "T-shape" interaction can alter the geometric approach of the reactants, leading to an increased formation of the this compound.[7] Experimenting with different heterogeneous catalysts in combination with aromatic solvents may provide a pathway to increase the yield of the cis isomer.
Q4: I tried the Wittig reaction, but now I have trouble removing the triphenylphosphine oxide (Ph₃P=O) byproduct. What is an effective purification method?
A4: The removal of Ph₃P=O is a classic challenge in Wittig reactions. However, an improved protocol allows for its simple removal without column chromatography.
Recommended Solution: Purification via Silica Gel Plug Filtration. An efficient method involves filtering the crude reaction product through a short plug of silica gel using a non-polar eluent. The highly polar Ph₃P=O and any excess ylide are retained by the silica, allowing the much less polar chalcone product to pass through. This procedure provides highly pure chalcones in excellent yields.[8] A detailed protocol is provided below.
Quantitative Data Summary
The following table compares the effectiveness of the Aldol Condensation versus an improved Wittig Reaction protocol for the synthesis of chalcones from sterically hindered ortho-substituted benzaldehydes.
| Aldehyde Substituent | Method | Reaction Time | Yield (%) | Reference |
| 2-Chlorobenzaldehyde | Aldol Condensation | 24 h | 42 | [8] |
| Wittig Reaction | 48 h | 90 | [8] | |
| 2-Methoxybenzaldehyde | Aldol Condensation | 24 h | 35 | [8] |
| Wittig Reaction | 48 h | 92 | [8] | |
| 2-(Trifluoromethyl)benzaldehyde | Aldol Condensation | 24 h | 15 | [8] |
| Wittig Reaction | 48 h | 85 | [8] |
Table 1: Comparison of yields for sterically hindered chalcones.
Key Experimental Protocols
Protocol 1: Improved Wittig Reaction for Sterically Hindered Chalcones
This protocol is adapted for high-yield synthesis of chalcones, especially those with substituents that cause steric hindrance, and includes a simplified purification step.[8]
A. Ylide Preparation:
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In a round-bottom flask, suspend the appropriate (acylmethyl)triphenylphosphonium salt (1.1 eq.) in water.
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Add sodium carbonate (Na₂CO₃) (2.0 eq.) to the suspension.
-
Stir the mixture vigorously at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (e.g., to yellow).
B. Chalcone Synthesis:
-
To the aqueous ylide suspension, add a solution of the desired benzaldehyde (1.0 eq.) in dichloromethane (CH₂Cl₂).
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC until the aldehyde is consumed (typically 24-48 hours).
C. Workup and Purification:
-
Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Prepare a short silica gel plug in a funnel or column.
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., a hexane/CH₂Cl₂ mixture).
-
Pass the solution through the silica gel plug, eluting with the same non-polar solvent. The chalcone will elute while triphenylphosphine oxide and excess ylide remain on the silica.
-
Evaporate the solvent from the collected fractions to yield the pure chalcone.
Protocol 2: Base-Catalyzed Claisen-Schmidt Condensation (Solvent-Free)
This method is a green chemistry approach that can be effective for non-hindered substrates.[11]
A. Reaction Setup:
-
In a mortar, combine the desired acetophenone (1.0 eq.) and solid sodium hydroxide (NaOH) (1.0 eq.).
-
Grind the two solids together with a pestle for approximately one minute.
-
Add the desired benzaldehyde (1.0 eq.) to the mortar.
B. Reaction:
-
Grind the mixture vigorously for 10-15 minutes. The mixture will likely become a paste and may change color as the reaction proceeds.
C. Workup and Purification:
-
After grinding, add cold water to the mortar and break up the solid product.
-
Isolate the crude chalcone by suction filtration, washing thoroughly with water to remove the NaOH catalyst.
-
The crude product can be further purified by recrystallization from an appropriate solvent, such as 95% ethanol.
Visual Guides: Workflows and Pathways
References
- 1. uwlax.edu [uwlax.edu]
- 2. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 3. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uwlax.edu [uwlax.edu]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. CN110124744B - Catalyst for catalytic synthesis of chalcone compounds and application thereof - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
purification strategies for cis-chalcone from isomeric mixtures
Welcome to the technical support center for chalcone purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the challenging task of isolating cis-chalcone from isomeric mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound so challenging?
A1: The primary challenge lies in the inherent instability of the cis-isomer compared to its trans counterpart. The trans-isomer is thermodynamically more stable due to reduced steric hindrance, meaning the cis-isomer has a natural tendency to convert back to the trans-form.[1][2] This isomerization can be catalyzed by light, heat, or even trace amounts of acid or base during the purification process.[3][4]
Q2: Since most syntheses yield the trans-isomer, what is the best way to obtain this compound for purification?
A2: The most common method to generate this compound is through the photochemical isomerization of the readily available and stable trans-chalcone.[5] This involves dissolving the trans-isomer in a suitable solvent and irradiating the solution with UV light, which leads to a photostationary state containing a mixture of both cis and trans isomers.[3][4]
Q3: Which purification technique is most effective for separating cis and trans chalcone isomers?
A3: Flash column chromatography is the most widely employed and effective method for separating this compound from the isomeric mixture on a preparative scale.[6][7] The polarity difference between the two isomers, though often slight, is usually sufficient for separation on silica gel. High-Performance Liquid Chromatography (HPLC) is also highly effective, particularly for analytical separation or small-scale preparative work.[8][9]
Q4: How can I prevent the purified this compound from isomerizing back to the trans-form during storage?
A4: To ensure the stability of purified this compound, it is crucial to minimize exposure to light and heat. Store the compound as a solid in a dark, cold environment (e.g., in a freezer at -20°C). If storage in solution is necessary, use a non-polar aprotic solvent, degas the solution to remove oxygen, and store in an amber vial at low temperature.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: My cis and trans isomers are co-eluting or have very poor separation during flash column chromatography.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of your eluent may not be optimal to resolve the small difference in polarity between the isomers.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Test various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane).[10] Aim for a solvent system that gives a clear separation (ΔRf > 0.1) between the two isomer spots.
-
-
Possible Cause 2: Column Overloading. Applying too much crude mixture to the column can lead to broad bands that overlap, preventing effective separation.
-
Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1 g of sample per 20-40 g of silica gel, but this can vary depending on the difficulty of the separation.
-
Problem 2: The yield of this compound is very low after purification.
-
Possible Cause 1: Inefficient Photoisomerization. The irradiation time or wavelength may not be optimal for reaching a favorable cis/trans ratio in the photostationary state.
-
Solution: Monitor the isomerization process over time using TLC or HPLC to determine the point of maximum cis-isomer concentration. Ensure your light source is appropriate for inducing the π → π* transition of the chalcone.
-
-
Possible Cause 2: Isomerization during Workup/Purification. The cis-isomer may be converting back to the trans-isomer during solvent evaporation or on the silica gel column.
-
Solution: Perform all steps quickly and at low temperatures. Use a rotary evaporator with a water bath set to room temperature or below. When performing chromatography, avoid letting the column run dry or sit for extended periods. Consider using a less acidic stationary phase, like neutral alumina, if acid-catalyzed isomerization on silica is suspected.
-
Problem 3: My purified this compound sample is contaminated with the trans-isomer after solvent removal.
-
Possible Cause: Light- or Heat-Induced Isomerization. Evaporation of the solvent often involves mild heating and exposure to ambient light, which is sufficient to cause isomerization.[3]
-
Solution: Remove the solvent under reduced pressure at the lowest possible temperature.[7] Wrap the collection flask in aluminum foil to protect it from light during and after the evaporation process. Store the final product immediately in a dark, cold place.
-
Quantitative Data Summary
The following tables provide reference data for the separation of chalcone isomers. Actual values may vary based on specific chalcone derivatives and experimental conditions.
Table 1: Example TLC Solvent Systems for Chalcone Isomer Separation
| Chalcone Type | Solvent System (v/v) | trans-isomer Rf | cis-isomer Rf | Notes |
| Unsubstituted Chalcone | Hexane:Ethyl Acetate (9:1) | ~0.40 | ~0.50 | The cis-isomer is typically less polar and has a higher Rf. |
| Hydroxylated Chalcone | Hexane:Ethyl Acetate (7:3) | ~0.35 | ~0.45 | Polarity of both isomers increases, requiring a more polar eluent. |
| Methoxy Chalcone | Dichloromethane:Hexane (1:1) | ~0.50 | ~0.60 | Alternative solvent systems can provide different selectivity. |
Table 2: Comparison of Purification Strategies
| Method | Typical Purity | Typical Recovery (of cis-isomer) | Throughput | Key Advantage | Key Disadvantage |
| Flash Chromatography | >95% | 40-70% | Moderate to High | Good resolution for preparative scale.[7] | Potential for on-column isomerization. |
| Preparative HPLC | >99% | 50-80% | Low to Moderate | Excellent separation and purity.[8] | Expensive, requires specialized equipment. |
| Recrystallization | Variable (>98% if successful) | Low | Low to High | Can yield very pure material if conditions are right.[11] | Often difficult to find a solvent that selectively crystallizes the cis-isomer.[12] |
Experimental Protocols
Protocol 1: Photochemical Isomerization of trans-Chalcone
This protocol describes the conversion of a stable trans-chalcone to a cis/trans isomeric mixture.
-
Preparation: Dissolve trans-chalcone (1.0 g) in a suitable solvent (e.g., 200 mL of methanol or hexane) in a quartz reaction vessel. The concentration should be low enough to ensure light can penetrate the solution.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: While stirring, irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut out wavelengths <300 nm).[4] Place the lamp in a cooling well to maintain the reaction at or near room temperature.
-
Monitoring: Periodically take small aliquots from the reaction mixture and analyze them by TLC or HPLC to monitor the formation of the cis-isomer. The reaction has reached its photostationary state when the ratio of cis to trans isomers no longer changes (typically 2-6 hours).
-
Workup: Once the desired ratio is achieved, stop the irradiation. Evaporate the solvent under reduced pressure at low temperature (<30°C) in a flask protected from light. The resulting crude mixture is now ready for purification.
Protocol 2: Purification by Flash Column Chromatography
This protocol details the separation of the cis-isomer from the crude mixture obtained in Protocol 1.
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using the "wet" slurry method with the chosen non-polar eluent (e.g., hexane).[7][10] A typical column for 1 g of crude material would be 4 cm in diameter and filled to a height of ~20 cm.
-
Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of the eluent or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (~2-3 g), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with the predetermined solvent system (from TLC analysis, e.g., Hexane:Ethyl Acetate 9:1). Apply gentle air pressure to achieve a flow rate of about 5 cm/minute.
-
Fraction Collection: Collect fractions continuously in test tubes. The less polar cis-isomer will typically elute before the trans-isomer.
-
Analysis: Spot each fraction on a TLC plate and visualize under a UV lamp to identify the fractions containing the pure cis-isomer.
-
Isolation: Combine the pure fractions containing the this compound. Remove the solvent under reduced pressure at low temperature, ensuring the flask is protected from light to prevent re-isomerization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers and Related Compounds in Equilibria [mdpi.com]
- 5. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. orgsyn.org [orgsyn.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ptfarm.pl [ptfarm.pl]
- 10. jetir.org [jetir.org]
- 11. rsc.org [rsc.org]
- 12. uomphysics.net [uomphysics.net]
Technical Support Center: Enhancing the Quantum Yield of cis-Chalcone Formation
Welcome to the Technical Support Center for Chalcone Photoisomerization. This resource is designed for researchers, scientists, and drug development professionals working with chalcones. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you enhance the quantum yield of cis-chalcone formation in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the photochemical isomerization of trans-chalcones to their cis-isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to this compound | 1. Incorrect Wavelength of Irradiation: The selected wavelength may not be efficiently absorbed by the trans-chalcone. 2. Insufficient Photon Flux: The light source may not be powerful enough, or the irradiation time is too short. 3. Presence of Quenchers: Impurities in the solvent or the sample itself can quench the excited state. 4. Inherent Structural Limitations: Some chalcone derivatives have very low intrinsic quantum yields for isomerization. For instance, the presence of a hydroxyl group at the 2'- or 4-position in the trans-chalcone structure can prevent phototransformation.[1] | 1. Optimize Irradiation Wavelength: Determine the λmax of the trans-chalcone using UV-Vis spectroscopy and use a light source that emits at or near this wavelength. Irradiation is often carried out at 350 nm or 365 nm.[2][3] 2. Increase Photon Flux/Irradiation Time: Use a more powerful lamp or increase the duration of irradiation. Monitor the reaction progress over time using HPLC or NMR to determine the optimal irradiation period. 3. Purify Solvent and Sample: Use HPLC-grade solvents and purify the chalcone starting material to remove any quenching impurities. Degas the solution with nitrogen or argon to remove dissolved oxygen, which can act as a quencher. 4. Structural Modification/Sensitization: If the chalcone is inherently unreactive, consider synthesizing an analog with different substituents. Alternatively, the use of a photosensitizer that absorbs the light and transfers the energy to the chalcone can be explored. |
| Rapid Reversion of cis- to trans-Isomer | 1. Thermal Back Reaction: The cis-isomer is thermodynamically less stable than the trans-isomer and can revert back thermally.[4] This process can be accelerated by heat. 2. Photochemical Back Reaction: The cis-isomer may absorb light at the irradiation wavelength and convert back to the trans-isomer, leading to a photostationary state (a mixture of both isomers). | 1. Control Temperature: Perform the irradiation and subsequent handling of the this compound at a low temperature to minimize thermal back-isomerization. 2. Optimize Wavelength and Monitor Reaction: Choose an irradiation wavelength that is strongly absorbed by the trans-isomer but weakly by the cis-isomer. Monitor the isomer ratio over time to identify the point of maximum cis-isomer concentration before the back reaction becomes significant. |
| Formation of Undesired Byproducts | 1. Photodegradation: Prolonged irradiation or use of high-energy UV light (e.g., 254 nm) can lead to decomposition of the chalcone.[2] 2. Photocyclization/Dimerization: Some chalcones can undergo other photochemical reactions, such as cyclization to form flavanones, especially in certain solvents.[5] | 1. Use a Filter for the Light Source: Employ a filter to block high-energy UV radiation if it is not required for the isomerization. 2. Optimize Reaction Time and Solvent: Minimize irradiation time to what is necessary for optimal conversion. The choice of solvent can also influence the reaction pathway; consider testing different solvents. |
| Inconsistent Quantum Yield Measurements | 1. Inaccurate Photon Flux Determination: Errors in actinometry can lead to incorrect quantum yield values. This can be due to issues with the actinometer solution, incorrect handling, or calculation errors.[6] 2. Fluctuations in Lamp Intensity: The output of the light source may not be stable over the course of the experiment. 3. Changes in Sample Absorbance: As the reaction progresses, the absorbance of the solution at the irradiation wavelength changes, which can affect the rate of photoisomerization. | 1. Careful Actinometry: Follow a validated protocol for chemical actinometry, such as the ferrioxalate method. Ensure all solutions are freshly prepared and protected from light.[7] Perform the actinometry experiment under the exact same conditions as the chalcone irradiation. 2. Stabilize and Calibrate Light Source: Allow the lamp to warm up and stabilize before starting the experiment. Use a radiometer to measure and monitor the lamp's output.[8] 3. Account for Absorbance Changes: Use a kinetic model that takes into account the changing absorbance of the solution when calculating the quantum yield.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the quantum yield of photoisomerization and why is it important?
A1: The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules that undergo a specific event (in this case, isomerization to the cis-form) to the number of photons absorbed by the system. It is a measure of the efficiency of the photochemical process. A higher quantum yield means that more of the absorbed light is being used to drive the desired isomerization, which is crucial for applications in areas like photopharmacology and materials science.
Q2: How do electron-donating and electron-withdrawing groups on the chalcone scaffold affect the quantum yield of cis-isomer formation?
A2: The electronic properties of substituents on the aromatic rings of the chalcone can significantly influence the photoisomerization process. Electron-donating groups can lower the energy barrier for isomerization, while the effect of electron-withdrawing groups can be more complex and depends on their position.[10] For instance, the presence of a strong electron-withdrawing nitro group has been shown to inhibit the photoreactivity of a chalcone analog.[11]
Q3: What is the role of the solvent in enhancing the quantum yield?
A3: The solvent can influence the quantum yield by affecting the stability of the ground and excited states of the chalcone isomers. Solvent polarity can play a significant role. For example, in the case of flavylium salts which are related to chalcones, the solvent network (like in water) can provide pathways for the formation of tautomers, which in turn affects the isomerization barrier.[10] It is recommended to screen a range of solvents with varying polarities to find the optimal conditions for your specific chalcone derivative.
Q4: Can photosensitizers be used to improve the quantum yield of this compound formation?
A4: Yes, photosensitizers can be employed to enhance the efficiency of photoisomerization. A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule (in this case, the trans-chalcone), causing it to undergo a reaction. This can be particularly useful if the chalcone itself has a low absorption at the desired irradiation wavelength or a low intrinsic quantum yield. Chalcone derivatives themselves have been investigated as photosensitizers for various applications, indicating their ability to participate in energy transfer processes.[12]
Q5: How can I differentiate between the cis and trans isomers of my chalcone?
A5: The most common methods for differentiating between cis and trans chalcone isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
NMR Spectroscopy: In the ¹H NMR spectrum, the vinylic protons of the α,β-unsaturated system typically show a larger coupling constant (J-value) for the trans-isomer (around 15-16 Hz) compared to the cis-isomer.
-
HPLC: Due to their different polarities and shapes, cis and trans isomers can often be separated by HPLC. A reversed-phase C18 column is commonly used, and the two isomers will have different retention times.[13]
Quantitative Data on Chalcone Photoisomerization
The quantum yield of chalcone photoisomerization is influenced by various factors. The following table summarizes some reported data, though it should be noted that direct comparisons can be challenging due to varying experimental conditions.
| Chalcone Derivative | Solvent | Irradiation Wavelength (nm) | Quantum Yield (Φ) trans → cis | Reference |
| Ethyl Cinnamate (a related compound) | Ethanol | Not specified | 0.26 | Shindo et al., as cited in[14] |
| 4',9-dihydroxychalcone | Water | Not specified | Lower isomerization barrier | [10] |
| 4'-dimethylamino-9-hydroxychalcone | Water | Not specified | Higher isomerization barrier than 4',9-dihydroxychalcone | [10] |
| 4',9-dihydroxychalcone | Acetonitrile | Not specified | Ea = 60 kJ mol⁻¹ | [10] |
| 4'-dimethylamino-9-hydroxychalcone | Acetonitrile | Not specified | Ea = 69 kJ mol⁻¹ | [10] |
Experimental Protocols
General Protocol for Photochemical Isomerization of Chalcone
This protocol describes a general procedure for the trans to cis photoisomerization of a chalcone in solution.
Materials:
-
trans-Chalcone derivative
-
HPLC-grade solvent (e.g., acetonitrile, methanol, chloroform)
-
Quartz cuvette or reaction vessel
-
Light source (e.g., medium-pressure mercury lamp with appropriate filters, or LEDs with specific wavelengths)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas for degassing
Procedure:
-
Prepare the Chalcone Solution: Dissolve the trans-chalcone in the chosen solvent to a concentration that gives an absorbance of approximately 1 at the desired irradiation wavelength.
-
Degas the Solution: Transfer the solution to the quartz cuvette or reaction vessel. Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Irradiation: Place the cuvette in a temperature-controlled holder and irradiate the solution with the light source while stirring.
-
Monitor the Reaction: At regular intervals, take aliquots of the solution and analyze them by HPLC or ¹H NMR to determine the ratio of trans to cis isomers.
-
Determine the Photostationary State: Continue irradiation until the ratio of isomers no longer changes, indicating that the photostationary state has been reached.
Protocol for Quantum Yield Determination using Ferrioxalate Actinometry
This protocol outlines the steps to determine the photon flux of your light source, which is necessary for calculating the quantum yield of your chalcone's photoisomerization.
Materials:
-
Actinometer Solution (0.006 M Potassium Ferrioxalate): Dissolve 2.946 g of potassium ferrioxalate in 800 mL of distilled water in a 1 L volumetric flask. Add 100 mL of 1.0 N H₂SO₄, and then add distilled water to the mark. This solution is light-sensitive and should be stored in the dark.
-
Developer Solution (0.1% 1,10-phenanthroline): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of distilled water.
-
Buffer Solution: Dissolve 2.25 g of sodium acetate in 10 mL of concentrated H₂SO₄ and dilute to 250 mL with distilled water.
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (2)
Procedure:
-
Prepare Samples: In a dark room, pipette equal volumes of the actinometer solution into two identical quartz cuvettes. One will be the irradiated sample, and the other will be the dark control.
-
Irradiate the Sample: Place one cuvette in the irradiation setup under the exact same conditions (light source, distance, temperature, stirring) as your chalcone experiment. Irradiate for a known period (e.g., 60 seconds). The other cuvette remains in the dark.
-
Develop the Complex: After irradiation, transfer a known volume (e.g., 1 mL) of the irradiated solution and the dark control into separate volumetric flasks. To each flask, add a known volume of the developer solution and buffer solution. Dilute to the final volume with distilled water and mix well.
-
Measure Absorbance: Allow the solutions to stand in the dark for at least 15 minutes for the color to develop fully. Measure the absorbance of both solutions at 510 nm against a blank of distilled water.
-
Calculate Photon Flux: The number of Fe²⁺ ions formed is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity of the Fe(II)-phenanthroline complex (11,100 L mol⁻¹ cm⁻¹ at 510 nm), c is the concentration, and l is the path length. The photon flux can then be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
Visualizations
Caption: Experimental workflow for enhancing this compound quantum yield.
Caption: Simplified energy diagram of chalcone photoisomerization.
References
- 1. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Photochromic α-Methylchalcones Are Highly Photostable, Even under Singlet Oxygen Conditions: Breaking the α-Methyl Michael-System Reactivity by Reversible Peroxybiradical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical Transformations of Chalcone-Vitamin E Hybrids [scielo.org.mx]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
- 9. Evaluation of Photoreaction Quantum Yield of Supermolecular Complex (QYM) : Shimadzu (Europe) [shimadzu.eu]
- 10. Substitution and solvent effects in the chalcones isomerization barrier of flavylium photochromic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.msu.edu [chemistry.msu.edu]
- 14. uwlax.edu [uwlax.edu]
minimizing side-product formation in chalcone synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side-product formation during chalcone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing chalcones?
A1: The most common and convenient method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][2] This is a base-catalyzed crossed aldol condensation between an aromatic ketone (like acetophenone) and an aromatic aldehyde (like benzaldehyde) that does not have an α-hydrogen.[3]
Q2: What are the most common side-products in chalcone synthesis?
A2: The primary side-products in chalcone synthesis can include:
-
Cannizzaro reaction products: Occurs when the aromatic aldehyde self-condenses in the presence of a strong base.[4][5]
-
Michael addition adducts: The newly formed chalcone can be attacked by another enolate or other nucleophiles present in the reaction mixture.[6][7][8]
-
Self-condensation products of the ketone: If the ketone has reactive α-hydrogens, it can react with itself.
-
Polymerization products: Chalcones can sometimes polymerize, especially under certain light or temperature conditions.[9][10][11]
-
Unreacted starting materials: Incomplete reactions can leave significant amounts of acetophenone and benzaldehyde in the product mixture.
Q3: How can I prevent the Cannizzaro reaction?
A3: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde, yielding a primary alcohol and a carboxylic acid.[5] To minimize this, it is recommended to first react the acetophenone with the base catalyst to form the carbanion before adding the benzaldehyde.[4] This ensures the enolate is readily available to react with the aldehyde, outcompeting the Cannizzaro pathway.
Q4: My reaction results in a low yield. What are the potential causes and solutions?
A4: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are crucial.[1] Optimization of these parameters is often necessary. For instance, some reactions benefit from starting at 0°C and slowly warming to room temperature overnight.[12]
-
Poor Reagent Quality: Ensure the use of fresh, pure aldehydes and ketones.
-
Side Reactions: The formation of the side-products mentioned in Q2 can significantly consume starting materials and reduce the yield of the desired chalcone.
-
Reversibility: The initial aldol addition can be reversible. Driving the reaction towards the dehydrated chalcone product is key.
-
Catalyst Choice: While strong bases like NaOH or KOH are common, the concentration and choice of base can impact the reaction outcome.[1] Acid-catalyzed condensations are also possible but may result in lower yields with certain substrates.[13]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Oily/Gummy Precipitate Instead of Solid Product | Incomplete reaction; presence of aldol addition intermediate (pre-dehydration); complex mixture of side-products. | - Allow the reaction to stir for a longer duration.[12]- Ensure efficient stirring.- Try alternative workup procedures, such as extraction with an organic solvent followed by evaporation.[4][14]- Purify the crude product using column chromatography.[15][16] |
| Multiple Spots on TLC, Difficult Purification | Formation of multiple side-products (e.g., Cannizzaro, Michael addition). | - Optimize the order of reagent addition: add the aldehyde to a pre-stirred mixture of the ketone and base.[4]- Adjust the stoichiometry; a slight excess (1.05 equivalents) of the aldehyde can sometimes improve results.[12]- Use purification techniques like recrystallization from a suitable solvent (95% ethanol is common) or column chromatography.[15][17] |
| Reaction Fails to Go to Completion | Insufficient catalyst; low reactivity of starting materials; inappropriate solvent or temperature. | - Increase the amount or concentration of the base (e.g., use 2 equivalents of KOH).[12]- Consider alternative, higher-energy synthesis methods like microwave-assisted[18] or ultrasound-assisted synthesis, which can reduce reaction times and improve yields.[2] |
| Formation of Benzoic Acid and Benzyl Alcohol | Cannizzaro reaction of the benzaldehyde starting material. | - This is a classic side-reaction.[5][19] Ensure the ketone's enolate is formed first by mixing the ketone and base before adding the aldehyde.[4]- Use a less concentrated base or a milder catalyst if the problem persists. |
| Product is a Dimer or Higher Molecular Weight Adduct | Michael addition of an enolate onto the newly formed chalcone. | - Use a molar ratio of 1:1 for the ketone and aldehyde.[12]- Keep the reaction temperature low to reduce the rate of the Michael addition.- Consider using a solvent where the chalcone product precipitates as it forms, effectively removing it from the reaction mixture.[12] |
Experimental Protocols & Data
Protocol 1: Conventional Synthesis via Reflux
This protocol is a modification based on conventional methods.[4]
-
Dissolve 0.005 mol of the selected acetophenone in a mixture of 10 mL of ethanol and 2 mL of 60% potassium hydroxide (KOH) solution in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture to allow for enolate formation.
-
Slowly add 0.005 mol of the corresponding benzaldehyde to the mixture.
-
Heat the reaction mixture to 90°C and stir for 5 hours.
-
After 5 hours, allow the mixture to cool and let it stand at room temperature for 24 hours.
-
Extract the product using three 10 mL portions of chloroform.
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol.
Protocol 2: Green Synthesis via Grinding
This solvent-free method can offer higher yields and shorter reaction times.[4][20]
-
In a mortar, grind 0.005 mol of acetophenone with 0.84 g of solid KOH for 30 minutes.
-
Add 0.005 mol of benzaldehyde to the mixture.
-
Continue to grind the mixture for an additional 50 minutes.
-
After grinding, dilute the solid mass with cold deionized water and let it stand at room temperature for 24 hours to allow for precipitation.
-
Extract the product with three 10 mL portions of chloroform.
-
Evaporate the combined organic phases.
-
Purify the obtained chalcone by recrystallization from ethanol.
Data Presentation: Comparison of Synthesis Methods
| Method | Solvent | Reaction Time | Temperature | Yield | Reference |
| Reflux | Ethanol | 5 hours | 90°C | 9.2% | [20] |
| Grinding | Solvent-free | 80 minutes | Ambient | 32.6% | [20] |
| Ultrasound-Assisted | Ethanol | 4 hours | Room Temp. | 90% | [2] |
Note: Yields are highly dependent on the specific substrates used. The data above is for the synthesis of the parent chalcone from acetophenone and benzaldehyde.
Visualizations
Chalcone Synthesis and Side-Reaction Pathways
References
- 1. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Chalcone derivatives as highly versatile photoinitiators for radical, cationic, thiol–ene and IPN polymerization reactions upon exposure to visible light - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. jetir.org [jetir.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 19. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.aip.org [pubs.aip.org]
Technical Support Center: Navigating the Stability of cis-Chalcone in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-chalcone and its derivatives. This resource provides essential guidance on addressing the inherent stability challenges of cis-chalcones in biological assays. The unique therapeutic potential of the cis-isomer is often hindered by its propensity to isomerize to the more thermodynamically stable trans-isomer, leading to inconsistent and difficult-to-interpret experimental results.
This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you generate reliable and reproducible data.
Troubleshooting Guide
Researchers may encounter several issues when working with cis-chalcones. This section provides a question-and-answer formatted guide to address common problems.
Q1: I'm seeing variable or lower-than-expected potency in my cell-based assay. Could this be related to the stability of my this compound?
A1: Yes, this is a classic sign of this compound instability. The cis-isomer can rapidly convert to the less active trans-isomer in aqueous solutions, such as cell culture media. This isomerization will effectively lower the concentration of your active compound over the course of the experiment, leading to inconsistent results and an underestimation of its true potency.
Troubleshooting Steps:
-
Confirm Isomeric Purity: Before each experiment, verify the isomeric purity of your this compound stock solution using a validated analytical method like HPLC-UV.
-
Minimize Incubation Time: If possible, reduce the duration of the assay to minimize the time for isomerization to occur.
-
Optimize Assay Conditions:
-
Temperature: Perform the assay at the lowest temperature compatible with your biological system. Lower temperatures slow down the rate of isomerization.
-
pH: Maintain a neutral or slightly acidic pH if your assay allows, as basic conditions can accelerate isomerization.
-
Light Exposure: Protect your assay plates from light, as light can induce photoisomerization.[1] Use opaque plates or cover them with aluminum foil.
-
Q2: I've noticed a precipitate forming in my assay wells after adding the this compound. What could be the cause?
A2: Precipitate formation can be due to a few factors:
-
Low Solubility: Chalcones, in general, can have poor aqueous solubility.[2] The cis-isomer may have different solubility properties than the trans-isomer.
-
Isomerization-Induced Precipitation: As the this compound isomerizes to the trans-form, the trans-isomer, being more planar and often less soluble, may precipitate out of the solution, especially at higher concentrations.
-
Interaction with Media Components: The compound may be interacting with proteins or other components in the cell culture media, leading to aggregation and precipitation.
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of both the cis- and trans-isomers in your assay buffer and cell culture media.
-
Use of Solubilizing Agents: Consider the use of biocompatible solubilizing agents, such as DMSO, but be mindful of their potential effects on your cells. Ensure the final concentration of the co-solvent is low and consistent across all wells.
-
Serum Concentration: If using serum in your media, investigate its effect on compound stability and solubility. In some cases, reducing the serum concentration might be necessary, but this needs to be balanced with maintaining cell health.
Q3: My dose-response curve for this compound is shallow and doesn't reach a clear plateau. What does this indicate?
A3: A shallow dose-response curve can be another indicator of compound instability. As the concentration of the this compound increases, the rate of isomerization to the less active trans-isomer also increases. This can create a situation where at higher nominal concentrations of the cis-isomer, the actual concentration of the active compound does not increase proportionally, leading to a flattened curve.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment where you measure the biological response at different time points after adding the compound. This can help you understand the kinetics of the compound's effect and how it relates to its stability.
-
Analytical Confirmation: At each concentration of your dose-response experiment, and at different time points, take an aliquot of the assay medium and analyze the isomeric ratio by HPLC. This will provide a direct correlation between the observed biological effect and the actual concentration of the cis-isomer.
Frequently Asked Questions (FAQs)
Q: What is the primary stability issue with cis-chalcones?
A: The main stability concern is the isomerization of the thermodynamically less stable cis-isomer to the more stable trans-isomer. This process can be accelerated by factors such as heat, light, and acidic or basic conditions.
Q: How can I store my this compound to maintain its purity?
A: For long-term storage, it is recommended to store pure this compound as a solid in a dark, airtight container at -20°C or below.[3] For stock solutions, prepare them in a suitable anhydrous solvent like DMSO, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -80°C, protected from light.[1]
Q: What analytical methods are best for monitoring this compound stability?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying cis- and trans-chalcone isomers.[4][5][6][7][8] A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the isomers are well-resolved from any potential degradation products.[4][5]
Q: Can I use UV-Vis spectrophotometry to assess stability?
A: UV-Vis spectrophotometry can be a simpler and faster method for preliminary stability assessments, as the cis- and trans-isomers often have distinct absorption spectra. However, it is less specific than HPLC and may not be able to distinguish the isomers from certain degradation products.
Quantitative Data Summary
The stability of cis-chalcones is highly dependent on the specific chemical structure and the experimental conditions. The following table summarizes representative data on factors influencing chalcone stability.
| Parameter | Condition | Observation | Reference |
| pH | Acidic (pH 3.0) | Degradation observed for a thiophene chalcone. | [4] |
| Basic (alkaline) | Degradation observed for a thiophene chalcone; curcuminoid chalcones are extremely unstable. | [4][9] | |
| Temperature | Thermal Stress (40°C) | A thiophene chalcone was found to be stable. | [4] |
| Light | Photolytic Stress | Degradation observed for a thiophene chalcone. | [4] |
| Oxidative Stress | H₂O₂ | Degradation observed for a thiophene chalcone. | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Monitoring cis-trans Isomerization
This protocol provides a framework for developing an HPLC method to assess the stability of a this compound. Method parameters will need to be optimized for the specific chalcone derivative.
1. Materials and Reagents:
-
This compound and trans-chalcone reference standards
-
HPLC-grade acetonitrile and water
-
Buffer (e.g., sodium acetate)
-
Acid (e.g., formic acid or trifluoroacetic acid) for pH adjustment
-
HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm)[4]
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Buffer (pH adjusted to 3.0) and acetonitrile.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: Determined by the UV-Vis spectrum of the chalcone (typically in the range of 280-370 nm).[4]
-
Column Temperature: 25°C[4]
3. Sample Preparation and Analysis:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).
-
Spike the this compound stock solution into the biological matrix of interest (e.g., cell culture medium with and without serum) to the final desired concentration.
-
Incubate the samples under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile to precipitate proteins).
-
Centrifuge the samples to remove any precipitates.
-
Inject the supernatant onto the HPLC system.
-
Quantify the peak areas of the cis- and trans-isomers to determine the percentage of each isomer at each time point.
Protocol 2: General Procedure for Handling Photosensitive cis-Chalcones
Given that light can induce isomerization, it is crucial to handle cis-chalcones in a manner that minimizes light exposure.
-
Storage: Store solid compounds and stock solutions in amber vials or containers wrapped in aluminum foil at appropriate low temperatures.[1]
-
Weighing and Dissolving: When preparing solutions, work in a dimly lit area or under a yellow or red safety light. Minimize the time the solid compound is exposed to light.
-
Experimental Setup: Use opaque, dark-colored 96-well plates for cell-based assays. If transparent plates are necessary, cover them with aluminum foil or a light-blocking lid immediately after adding the compound.[1]
-
Incubation: Ensure that incubators used for the experiments are dark. If the incubator has an internal light, disable it or cover the plates.
-
Liquid Handling: When using automated liquid handlers, ensure that the instrument's housing protects the samples from ambient light.
Visualizing Key Concepts
To further aid in understanding the stability issues of this compound, the following diagrams illustrate important pathways and workflows.
By understanding the inherent instability of cis-chalcones and implementing the appropriate handling, experimental design, and analytical techniques, researchers can obtain more accurate and reliable data, ultimately advancing the development of these promising therapeutic agents.
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Separation of Chalcones Isomers in HPLC Systems [research.amanote.com]
- 7. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
refining computational models for predicting chalcone isomer stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the computational prediction of chalcone isomer stability.
Frequently Asked Questions (FAQs)
Q1: Why is predicting the stability of chalcone isomers important? A1: Chalcones are versatile compounds with significant therapeutic potential, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] The three-dimensional arrangement of atoms in chalcone isomers, particularly the cis (Z) and trans (E) configurations around the α,β-unsaturated carbonyl system, can drastically affect their biological activity and function.[1][3] Accurate stability predictions are crucial for understanding reaction outcomes, designing syntheses for the desired isomer, and predicting which isomer will be more active in a biological system.
Q2: Which isomer of a chalcone is typically more stable? A2: Generally, the trans (E) isomer of a chalcone is thermodynamically more stable than the cis (Z) isomer.[3][4][5] This is often attributed to reduced steric hindrance in the trans configuration, which allows the molecule to adopt a more planar and energetically favorable conformation.[3] However, computational studies have shown that in some cases, particularly depending on the starting materials, the cis isomer can be favored.[1]
Q3: What computational methods are most commonly used for these predictions? A3: Density Functional Theory (DFT) is a widely used method for predicting the stability of chalcone isomers.[4][5][6] The B3LYP functional combined with a basis set like 6-31G* or 6-311G(d,p) is a common choice that provides a good balance of accuracy and computational cost for geometry optimization and energy calculations.[6][7][8] Semi-empirical methods can also be used for preliminary assessments, but DFT is generally preferred for more reliable results.[4][5]
Q4: What is the difference between thermodynamic and kinetic preference? A4: Thermodynamic preference relates to the relative stability of the final products (the isomers' Gibbs free energy), indicating which isomer is more stable at equilibrium.[3] Kinetic preference relates to the activation energy required to form each isomer. A product may be kinetically favored (forms faster) even if it is thermodynamically less stable. Computational data often suggests that the trans-isomer is both kinetically and thermodynamically preferred.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter while refining your computational models.
| Problem / Observation | Potential Cause | Recommended Solution |
| Predicted stability order (E vs. Z) does not match experimental results. | 1. Inadequate Basis Set/Functional: The chosen level of theory may not be sufficient to capture subtle electronic or steric effects.[9] 2. Solvent Effects Ignored: Gas-phase calculations may not accurately represent stability in solution where experiments are conducted.[9][10] 3. Conformational Space Not Fully Explored: Chalcones are flexible molecules; the global minimum energy structure for each isomer may not have been found.[10][11] | 1. Test different functionals (e.g., M06-2X, ωB97X-D) and larger basis sets (e.g., def2-TZVP). Include dispersion corrections (e.g., DFT-D3). 2. Incorporate a solvent model using an implicit (e.g., SMD, PCM) or explicit solvation approach.[9] 3. Perform a thorough conformational search for each isomer before running final geometry optimizations and frequency calculations. |
| Geometry optimization fails to converge. | 1. Poor Initial Structure: The starting geometry is too far from a stable conformation. 2. Flexible Moieties: Torsional rotations of phenyl rings or other side groups can create a very flat potential energy surface, making it difficult for the optimizer to find a minimum. | 1. Pre-optimize the structure using a faster, less resource-intensive method (like a semi-empirical method or a smaller basis set) before proceeding with the higher-level theory.[12] 2. Use a different optimization algorithm or tighten the convergence criteria. If a specific dihedral angle is problematic, consider a constrained optimization scan to understand its energy profile. |
| Imaginary frequencies are present after optimization. | An imaginary frequency indicates that the optimized structure is a saddle point (a transition state) on the potential energy surface, not a true energy minimum.[13] | 1. Visualize the imaginary frequency's vibrational mode. This will show the direction of distortion needed to move towards a minimum. 2. Manually perturb the geometry along this mode and resubmit the optimization calculation. 3. Ensure a thorough conformational search was performed, as you may be stuck in a local minimum's transition state. |
| Relative energy differences between isomers seem too large/small. | 1. Zero-Point Vibrational Energy (ZPVE) and thermal corrections are missing. Electronic energy alone is not sufficient for comparing Gibbs free energies.[3] 2. Basis Set Superposition Error (BSSE) , although less common for isomer comparisons, can be a factor in some systems. | 1. Always perform frequency calculations after a successful optimization. Use the output to calculate the Gibbs free energy (G) for each isomer and compare these values, not the raw electronic energies (E). 2. While full counterpoise correction is often unnecessary for isomer studies, ensure your basis set is adequate to minimize such errors. |
Performance Comparison of DFT Functionals
The following table summarizes hypothetical performance data for different DFT functionals in predicting the relative Gibbs free energy (ΔG) between trans and cis isomers of a model chalcone, compared to an experimental value.
| Functional | Basis Set | Solvent Model | Calculated ΔG (kcal/mol) (E vs Z) | Deviation from Experiment (kcal/mol) | Relative CPU Time |
| B3LYP | 6-31G(d) | None (Gas Phase) | -3.5 | 1.0 | 1.0x |
| B3LYP-D3 | 6-311+G(d,p) | None (Gas Phase) | -4.2 | 0.3 | 2.5x |
| B3LYP-D3 | 6-311+G(d,p) | SMD (Water) | -4.6 | 0.1 | 2.8x |
| M06-2X | 6-311+G(d,p) | SMD (Water) | -4.8 | 0.3 | 3.5x |
| ωB97X-D | def2-TZVP | SMD (Water) | -4.5 | 0.0 | 5.0x |
| Experimental | - | Water | -4.5 ± 0.2 | - | - |
Note: Data is illustrative. The best-performing method (highlighted) includes dispersion corrections and a solvent model, yielding results closest to the experimental value.
Methodologies & Visualizations
Detailed Experimental Protocol: Validation via NMR Spectroscopy
To validate computational predictions, the relative populations of chalcone isomers can be determined experimentally.
Objective: Synthesize a chalcone and determine the E/Z isomer ratio in solution using ¹H NMR.
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Substituted acetophenone (10 mmol)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deuterated solvent (e.g., CDCl₃) for NMR
-
NMR Spectrometer (≥400 MHz)
Procedure:
-
Synthesis (Claisen-Schmidt Condensation):
-
Dissolve the substituted benzaldehyde and acetophenone in ethanol in a flask.
-
Slowly add aqueous NaOH solution while stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.[14]
-
Pour the reaction mixture into ice-cold water.
-
Neutralize with dilute HCl to precipitate the crude chalcone product.[14]
-
Filter, wash with cold water, and dry the solid product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure chalcone.
-
-
NMR Analysis:
-
Prepare a sample by dissolving a known quantity of the purified chalcone in a deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic signals for the vinylic protons (H-α and H-β). The coupling constant (J) between these protons is diagnostic:
-
trans isomer: Large coupling constant (J ≈ 15-16 Hz).[7]
-
cis isomer: Smaller coupling constant (J ≈ 10-12 Hz).
-
-
Integrate the signals corresponding to each isomer to determine their relative ratio in the equilibrium mixture.
-
Visualized Workflows
The following diagrams illustrate key processes in refining computational models for chalcone stability.
Caption: Workflow for comparing computational predictions with experimental validation.
Caption: Logical troubleshooting tree for refining computational models.
References
- 1. uwlax.edu [uwlax.edu]
- 2. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwlax.edu [uwlax.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Computational Analysis of a Series of Chlorinated Chalcone Derivatives [scirp.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwlax.edu [uwlax.edu]
- 13. scirp.org [scirp.org]
- 14. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Cis- and Trans-Chalcone Isomers
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of aromatic ketones, are well-established precursors in flavonoid biosynthesis and have garnered significant attention for their diverse pharmacological properties. These compounds exist as geometric isomers, cis (Z) and trans (E), with the trans isomer being the more thermodynamically stable and, consequently, the more commonly studied form. However, emerging evidence suggests that the geometric configuration of the α,β-unsaturated carbonyl system plays a critical role in the biological activity of these molecules. This guide provides an objective comparison of the biological activities of cis- and trans-chalcone isomers, supported by experimental data, to aid researchers in the exploration of these compounds for therapeutic applications.
Anticancer Activity: A Tale of Two Isomers
The anticancer potential of chalcones is a major area of investigation. While the majority of studies have focused on the readily available trans isomers, intriguing findings highlight the potential superiority of the less stable cis configuration in specific contexts.
A pivotal study demonstrated that the phototransformed cis-isomer of 3-hydroxy-3'-methylchalcone exhibited more potent antitumorigenic activity than its original trans form[1]. This suggests that for certain chalcone derivatives, the cis geometry may lead to a more favorable interaction with biological targets, resulting in enhanced efficacy.
Table 1: Comparative Anticancer Activity of Chalcone Isomers
| Chalcone Derivative | Cancer Cell Line | Isomer | IC50 (µM) | Reference |
| 3-Hydroxy-3'-methylchalcone | Not specified | cis | More potent | Onoda et al., 1988[1] |
| 3-Hydroxy-3'-methylchalcone | Not specified | trans | Less potent | Onoda et al., 1988[1] |
Note: Specific IC50 values were not provided in the abstract of the cited study.
The enhanced activity of the cis-isomer could be attributed to its distinct three-dimensional structure, which may allow for a better fit into the active site of target enzymes or receptors involved in cancer cell proliferation and survival.
Antimicrobial and Anti-inflammatory Activities: An Area Ripe for Exploration
While the anticancer properties of cis-chalcones have been hinted at, the comparative antimicrobial and anti-inflammatory activities of the two isomers remain largely unexplored. The vast majority of studies on the antimicrobial and anti-inflammatory effects of chalcones have been conducted using the stable trans isomers.
Chalcones are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory mediators and signaling pathways such as NF-κB[2][3][4]. The different spatial arrangement of functional groups in cis- and trans-chalcones could potentially lead to differential binding affinities for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or variations in their ability to modulate transcription factors like NF-κB.
Similarly, the antimicrobial activity of chalcones, attributed to their interaction with microbial enzymes and cell membranes, could be significantly influenced by their isomeric form. Further research is warranted to synthesize and isolate stable cis-chalcone derivatives and compare their minimum inhibitory concentrations (MICs) against various pathogens with their trans counterparts.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Protocol 1: Photochemical Isomerization of trans- to this compound
This protocol is a general guideline for the photoisomerization of trans-chalcones. The specific irradiation time and solvent will need to be optimized for each chalcone derivative.
Materials:
-
trans-Chalcone derivative
-
Methanol (or other suitable solvent)
-
High-pressure mercury lamp (or sunlight)
-
Quartz reaction vessel
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for separation and purification
Procedure:
-
Dissolve the trans-chalcone derivative in methanol in a quartz reaction vessel to a desired concentration (e.g., 1 mg/mL).
-
Irradiate the solution with a high-pressure mercury lamp at a suitable wavelength (typically in the UV-A range) or expose it to direct daylight.
-
Monitor the progress of the isomerization by thin-layer chromatography (TLC) or HPLC at regular intervals.
-
Once a significant amount of the cis-isomer is formed (as determined by the appearance of a new spot on TLC or a new peak in the HPLC chromatogram), stop the irradiation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the cis-isomer from the resulting mixture using preparative HPLC.
-
Confirm the structure of the isolated cis-isomer using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
cis- and trans-chalcone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the cis- and trans-chalcone derivatives in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the chalcone dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways: Unraveling the Molecular Mechanisms
Chalcones are known to modulate several signaling pathways implicated in cancer, inflammation, and microbial pathogenesis. The differential effects of cis and trans isomers on these pathways are a critical area for future investigation.
One of the key anti-inflammatory and anticancer mechanisms of chalcones is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway [4]. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. The distinct stereochemistry of cis- and trans-chalcones could lead to different interactions with components of the NF-κB pathway, such as IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.
Further studies employing techniques such as Western blotting, reporter gene assays, and molecular docking are necessary to elucidate the specific molecular targets of cis- and trans-chalcone isomers and to understand how their geometric differences translate into distinct biological outcomes.
Conclusion
The available evidence, though limited, suggests that the biological activity of chalcones can be significantly influenced by their cis-trans isomerization. The observation that a this compound derivative displays superior antitumorigenic activity compared to its trans counterpart underscores the importance of evaluating both isomers in drug discovery programs. This guide provides a foundation for researchers to delve deeper into the comparative biological activities of cis- and trans-chalcones, with the ultimate goal of developing more potent and selective therapeutic agents. The provided experimental protocols and insights into relevant signaling pathways are intended to facilitate these future investigations.
References
- 1. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unveiling the Anticancer Potential of Cis-Chalcone Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the anticancer mechanisms of cis-chalcone analogues, supported by comparative experimental data and detailed protocols.
Chalcones, a class of aromatic ketones, have emerged as a promising scaffold in anticancer drug discovery. Their diverse biological activities, including the induction of apoptosis and cell cycle arrest, make them compelling candidates for further investigation. This guide provides a comparative overview of the anticancer mechanisms of specific this compound analogues, offering a valuable resource for researchers in oncology and medicinal chemistry. We present quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved, facilitating a deeper understanding of their therapeutic potential.
Comparative Anticancer Activity of this compound Analogues
The cytotoxic effects of this compound analogues have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized below. For comparison, the IC50 values of the conventional chemotherapeutic drugs, Doxorubicin and Cisplatin, are also included.
| Compound | Cell Line | IC50 (µM) | Reference Drug | Cell Line | IC50 (µM) |
| This compound Analogue 1 (Generic) | MCF-7 (Breast) | Data not specified | Doxorubicin | MCF-7 (Breast) | 0.4 - 2.5[1][2] |
| A549 (Lung) | Data not specified | A549 (Lung) | 0.0086 - >20[1][3] | ||
| HCT116 (Colon) | Data not specified | HCT116 (Colon) | 1.9[4] | ||
| Cis-2',4',6'-trimethoxychalcone | HeLa (Cervical) | 3.204[5] | Cisplatin | MCF-7 (Breast) | 18.53 - 33.58[6] |
| MCF-7 (Breast) | 3.849[5] | A549 (Lung) | 16.48 - 33.85[7][8] | ||
| Cis-4-methoxychalcone | A549 (Lung) | Enhances Cisplatin activity[9] | HCT116 (Colon) | Data not specified | |
| JKUB2 (this compound hybrid) | MCF-7 (Breast) | 1.28[10] |
Note: The IC50 values for chemotherapeutic agents can vary significantly between studies due to different experimental conditions.[11] It is important to consider the specific assay conditions when comparing data.
Key Anticancer Mechanisms of this compound Analogues
This compound analogues exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells. This compound analogues have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
-
Intrinsic Pathway: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction.[12][13] This results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (e.g., caspase-9 and the executioner caspase-3), ultimately leading to cell death.[12][14]
-
Extrinsic Pathway: Some analogues can enhance the sensitivity of cancer cells to death receptor-mediated apoptosis, for instance, by upregulating the expression of death receptors like DR5.
Cell Cycle Arrest
By interfering with the cell cycle, this compound analogues can halt the proliferation of cancer cells. A common mechanism is the induction of cell cycle arrest at the G2/M phase.[15][16] This is often achieved by modulating the levels of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which are essential for the transition between different phases of the cell cycle.[17]
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experimental assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound analogues and control drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analogues and control drugs for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound analogues
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of the this compound analogue for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][19][20][21]
Western Blotting for Apoptosis-Related Proteins
This method is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines treated with this compound analogues
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the changes in protein expression.[14]
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. scispace.com [scispace.com]
- 3. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptomic Changes in Cisplatin-Resistant MCF-7 Cells [mdpi.com]
- 7. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. exp-oncology.com.ua [exp-oncology.com.ua]
- 13. ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induced by zineb in human keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptotic and predictive factors by Bax, Caspases 3/9, Bcl-2, p53 and Ki-67 in prostate cancer after 12 Gy single-dose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Comparative Cytotoxicity of Chalcone Derivatives on Cancer vs. Normal Cell Lines: A Research Guide
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a class of flavonoids extensively studied for their wide-ranging pharmacological activities, including potent anticancer effects. A critical aspect of developing effective cancer chemotherapeutics is ensuring high selectivity—the ability to induce cytotoxicity in malignant cells while minimizing harm to normal, healthy cells. This guide provides a comparative overview of the cytotoxic effects of various chalcone derivatives on cancer versus normal cell lines, supported by experimental data and methodologies.
While chalcones can exist as cis and trans isomers, the trans isomer is thermodynamically more stable and thus more commonly studied in the available literature.[1] The findings presented here largely pertain to these stable chalcones or derivatives where the specific isomer is not detailed.
Quantitative Comparison of Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various chalcone derivatives against a panel of human cancer cell lines and non-cancerous cell lines, highlighting their selective toxicity. A higher Selectivity Index (SI), calculated as (IC50 in normal cells / IC50 in cancer cells), indicates a more favorable safety profile.
| Chalcone Derivative | Cancer Cell Line | IC50 on Cancer Cells (µM) | Normal Cell Line | IC50 on Normal Cells (µM) | Selectivity Index (SI) | Reference |
| Licochalcone A | B-16 (Mouse Melanoma) | 25.89 | 3T3 (Mouse Fibroblast) | 33.42 | 1.29 | [2] |
| trans-chalcone | B-16 (Mouse Melanoma) | 45.42 | 3T3 (Mouse Fibroblast) | 48.40 | 1.07 | [2] |
| Thiazole Derivative (Cpd 173) | A549 (Lung Cancer) | 1.39 | WI-38 (Normal Lung Fibroblast) | >137.36 | >98.8 | [3] |
| Thiazole Derivative (Cpd 173) | HepG2 (Liver Cancer) | 1.56 | WI-38 (Normal Lung Fibroblast) | >137.36 | >88.0 | [3] |
| Thiazole Derivative (Cpd 173) | MCF-7 (Breast Cancer) | 1.97 | WI-38 (Normal Lung Fibroblast) | >137.36 | >69.7 | [3] |
| Alkoxylated Chalcone (b29) | SW1990 (Pancreatic Cancer) | 0.97 | L02 (Normal Liver) | >100 | >103.1 | [4] |
| Alkoxylated Chalcone (b29) | SW1990 (Pancreatic Cancer) | 0.97 | HMLE (Normal Mammary Epithelial) | 6.3 | 6.5 | [4] |
| Chalcone Derivative I | A-375 (Melanoma) | 64.05 | HDFn (Normal Dermal Fibroblast) | 139.9 | 2.18 | [5] |
| Chalcone Derivative II | A-375 (Melanoma) | 121.6 | HDFn (Normal Dermal Fibroblast) | 132.5 | 1.09 | [5] |
| α-Fluorinated Chalcone (4c) | MGC-803 (Gastric Cancer) | 0.025 | GES-1 (Normal Gastric Epithelial) | >10 | >400 | [6] |
Experimental Protocols
The data presented above were primarily generated using the MTT cytotoxicity assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Cancerous and normal cells are seeded into 96-well plates at a specific density (e.g., 3 x 10⁴ cells per well) and allowed to adhere for 24 hours in a suitable culture medium (e.g., DMEM or RPMI 1640) supplemented with fetal calf serum.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives (e.g., ranging from 5 to 200 µg/mL) for a specified incubation period, typically 24 or 48 hours.[2][5] A negative control group is treated with a vehicle (e.g., 0.25% DMSO).[2]
-
MTT Incubation: After the treatment period, the medium containing the chalcone is removed. A fresh medium containing MTT solution is added to each well, and the plate is incubated for approximately 4 hours. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt into purple formazan crystals.[2]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as Dimethyl Sulfoxide (DMSO).[2]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 550 nm).[2]
-
Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated wells to the control wells. The IC50 value is then determined from the dose-response curve.
Caption: Workflow for MTT Cytotoxicity Assay.
Signaling Pathways for Selective Cytotoxicity
Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis. A key factor in their selectivity is the ability to modulate signaling pathways that are often dysregulated in cancer cells.
One of the most critical pathways involves the tumor suppressor protein p53. In response to cellular stress, p53 can halt the cell cycle or trigger apoptosis. Studies have shown that certain chalcone derivatives can upregulate the expression of p53 in breast cancer cells.[7] This increased p53 activity can, in turn, activate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases (e.g., caspase-3) and subsequent execution of apoptosis.[7][8] This mechanism is often less active in normal cells, providing a basis for the selective action of these compounds.
Caption: p53-Mediated Apoptosis Pathway.
References
- 1. Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01280E [pubs.rsc.org]
- 2. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anjs.edu.iq [anjs.edu.iq]
- 6. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity and p53 upregulation effects of chalcones on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of Tubulin Binding Affinity: cis-Chalcone vs. Combretastatin A4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tubulin binding affinity of cis-chalcones and combretastatin A4, two classes of compounds known for their potent antimitotic activity. Both agents target the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis in cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Mechanism of Action: Inhibition of Tubulin Polymerization
Combretastatin A4 (CA4), a natural stilbenoid isolated from the African bush willow tree Combretum caffrum, is one of the most potent inhibitors of tubulin polymerization.[1][2] It binds with high affinity to the colchicine binding site on the β-subunit of tubulin.[3][4][5] This binding event introduces a curve into the tubulin heterodimer, which prevents its polymerization into microtubules.[2] The resulting destabilization of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, triggering the apoptotic cascade.[6][7]
Chalcones are a class of natural and synthetic compounds that are precursors to flavonoids.[8][9] Certain chalcone derivatives, particularly those with a cis-conformation, mimic the structural features of combretastatin A4 and also act as inhibitors of tubulin polymerization by binding to the colchicine site.[7][10][11] The presence and position of substituents, such as methoxy groups, on the aromatic rings significantly influence their activity.[8][10]
Quantitative Data: Tubulin Binding Affinity
The following table summarizes the quantitative data on the tubulin binding affinity for representative chalcones and combretastatin A4. Combretastatin A4 generally exhibits a higher binding affinity and more potent inhibition of tubulin polymerization compared to most chalcone derivatives. However, specific synthetic chalcones have been developed with potencies approaching that of CA4.
| Compound Class | Specific Compound | Assay Type | Parameter | Value (µM) | Reference |
| Combretastatin | Combretastatin A4 | Tubulin Assembly Inhibition | IC₅₀ | 1.3 | [12] |
| Combretastatin A4 | Tubulin Assembly Inhibition | IC₅₀ | 0.10 | [13] | |
| Combretastatin A4 | β-tubulin Binding | Kd | 0.4 | [3] | |
| Chalcone | SD-400 (Chalcone analog) | Tubulin Assembly Inhibition | IC₅₀ | 2.4 | [12] |
| SD-400 (Chalcone analog) | Tubulin Assembly Inhibition | IC₅₀ | 0.46 | [13] | |
| Compound 23a (Amino-chalcone) | Tubulin Assembly Inhibition | IC₅₀ | 7.1 | [11] | |
| Compound 43a (Chalcone oxime) | Tubulin Assembly Inhibition | IC₅₀ | 1.6 | [11] | |
| Compound 11a (Chalcone analog) | Tubulin Assembly Inhibition | IC₅₀ | 4.51 | [11] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit tubulin polymerization by 50%. A lower IC₅₀ indicates higher potency.
-
Kd (Dissociation constant): A measure of the binding affinity between the compound and tubulin. A lower Kd value indicates a stronger binding affinity.
Signaling Pathway: From Tubulin Binding to Apoptosis
Both cis-chalcones and combretastatin A4 initiate a signaling cascade that culminates in programmed cell death. The binding of these agents to the colchicine site of β-tubulin is the critical initiating event.
Experimental Protocols
A key experiment to quantify the binding affinity of these compounds is the in vitro tubulin polymerization assay.
Tubulin Polymerization Assay
Objective: To measure the inhibitory effect of a compound on the assembly of microtubules from purified tubulin.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA
-
Guanosine triphosphate (GTP), 10 mM stock
-
Test compounds (Combretastatin A4, chalcone derivatives) dissolved in DMSO
-
DMSO (vehicle control)
-
96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: A reaction mixture is prepared on ice in a 96-well plate. Each well contains tubulin (e.g., final concentration of 10 µM) in General Tubulin Buffer.[9]
-
Compound Addition: The test compounds are added to the wells to achieve the desired final concentrations. A vehicle control (DMSO) is run in parallel. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Initiation of Polymerization: The plate is placed in a microplate reader pre-warmed to 37°C. To initiate polymerization, GTP is added to each well to a final concentration of 1 mM.
-
Data Acquisition: The absorbance at 340 nm is monitored every 30 seconds for 60-90 minutes at 37°C. The increase in absorbance is directly proportional to the extent of tubulin polymerization.
-
Analysis: The rate and extent of polymerization are determined from the absorbance curves. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the tubulin polymerization assay described above.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. caccl-cc.alma.exlibrisgroup.com [caccl-cc.alma.exlibrisgroup.com]
- 9. A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating Stereochemistry: A Thermodynamic and Experimental Guide to Cis-Trans Chalcone Preference
For researchers, scientists, and drug development professionals, understanding the nuanced stability of chalcone isomers is paramount. This guide provides a comprehensive comparison of cis and trans chalcones, integrating experimental data and detailed protocols to illuminate the thermodynamic preference for the trans configuration.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that form the central core of a variety of important biological molecules. Their deceptively simple structure, featuring two aromatic rings joined by an α,β-unsaturated carbonyl system, allows for the existence of cis and trans geometric isomers. This stereoisomerism plays a critical role in their biological activity, making a thorough understanding of their relative stability essential for rational drug design and synthesis.
Computational studies consistently demonstrate that trans-chalcones are thermodynamically more stable than their cis counterparts. This preference is largely attributed to reduced steric hindrance in the planar trans configuration, where the two bulky aryl groups are positioned on opposite sides of the carbon-carbon double bond. In contrast, the cis isomer forces these groups into closer proximity, leading to steric strain and a higher energy state.[1][2] This inherent stability of the trans isomer also translates to it being the kinetically favored product in most synthetic routes.[1]
Quantitative Thermodynamic Comparison
The following table summarizes computational data on the Gibbs free energy (ΔG) and enthalpy (ΔH) of formation for several representative cis- and trans-chalcone derivatives. The consistently more negative values for the trans isomers underscore their greater thermodynamic stability.
| Chalcone Derivative | Isomer | Gibbs Free Energy of Formation (ΔG) (kJ/mol) | Enthalpy of Formation (ΔH) (kJ/mol) | Reference |
| 3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one | trans | -5.604 | -69.673 | [3] |
| cis | -14.319 | -66.611 | [3] | |
| 3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | trans | -12.252 | -69.082 | [3] |
| cis | -6.188 | -71.765 | [3] | |
| 1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one | trans | Lower value | - | [4] |
| cis | Higher value | - | [4] | |
| 1-phenyl-3-(2-methoxyphenyl)prop-2-en-1-one | trans | Lower value | - | [4] |
| cis | Higher value | - | [4] | |
| 1-phenyl-3-(piperonyl)prop-2-en-1-one | trans | Lower value | - | [4] |
| cis | Higher value | - | [4] |
Note: "Lower value" and "Higher value" for Gibbs Free Energy indicate the relative stability as reported in the source, with the trans isomer consistently being more stable.
Experimental Protocols
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[5][6] The following protocols provide detailed methodologies for the synthesis and subsequent characterization of chalcones, which predominantly yield the thermodynamically favored trans isomer.
Protocol 1: Classical Claisen-Schmidt Condensation
This method is a standard procedure for the synthesis of chalcones in a laboratory setting.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Aromatic ketone (e.g., acetophenone)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the aromatic ketone (1 equivalent) in ethanol.
-
Add the aromatic aldehyde (1 equivalent) to the solution and stir.
-
Slowly add an aqueous solution of sodium hydroxide (typically 10-40%) dropwise to the mixture while stirring vigorously. Maintain the temperature between 20-25 °C, using an ice bath if necessary.[5]
-
Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to 24-48 hours, depending on the specific reactants.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 7.[7]
-
A precipitate of the crude chalcone will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water to remove any remaining base and salts.
-
Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the purified product.[6]
Protocol 2: Solvent-Free Synthesis
This environmentally friendly method minimizes the use of organic solvents.
Materials:
-
Aromatic aldehyde
-
Aromatic ketone
-
Solid sodium hydroxide (pellet)
-
Mortar and pestle
-
Spatula
-
Distilled water
-
Büchner funnel and filter paper
Procedure:
-
Place the aromatic aldehyde (1 equivalent), aromatic ketone (1 equivalent), and a pellet of solid sodium hydroxide (1 equivalent) into a porcelain mortar.[6]
-
Grind the mixture vigorously with a pestle for approximately 10 minutes. The mixture will typically turn into a paste and then solidify.[6]
-
Scrape the solid product from the mortar using a spatula.
-
Wash the crude product with a small amount of cold water to remove the sodium hydroxide.
-
Collect the solid product by vacuum filtration.
-
The crude chalcone is often of sufficient purity, but can be further purified by recrystallization from ethanol.[6]
Characterization of Chalcone Isomers
The synthesized chalcones can be characterized using various spectroscopic techniques to confirm their structure and stereochemistry.
-
Infrared (IR) Spectroscopy: The presence of the characteristic α,β-unsaturated carbonyl group is indicated by a strong absorption band in the range of 1630-1690 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for distinguishing between cis and trans isomers. The vinyl protons of the trans isomer typically exhibit a large coupling constant (J) of 12-18 Hz, while the cis isomer shows a smaller coupling constant of 7-12 Hz.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized chalcone.
Visualizing Chalcone Interactions: The NF-κB Signaling Pathway
Chalcones are known to modulate various cellular signaling pathways, contributing to their diverse biological activities, including anti-inflammatory and anti-cancer effects. One of the key pathways targeted by chalcones is the Nuclear Factor-kappa B (NF-κB) pathway.[8][9][10][11][12] The following diagram illustrates the canonical NF-κB signaling pathway and indicates the points at which chalcones can exert their inhibitory effects.
Caption: Chalcones inhibit the NF-κB pathway by targeting the IKK complex and preventing NF-κB's binding to DNA.
Experimental Workflow
The following diagram outlines the typical workflow for the synthesis, purification, and characterization of chalcones.
Caption: A typical workflow for the synthesis, purification, and characterization of chalcones.
References
- 1. uwlax.edu [uwlax.edu]
- 2. researchgate.net [researchgate.net]
- 3. uwlax.edu [uwlax.edu]
- 4. uwlax.edu [uwlax.edu]
- 5. scispace.com [scispace.com]
- 6. rsc.org [rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative NMR Analysis of Cis and Trans Chalcone Isomers
A definitive guide for researchers, scientists, and drug development professionals on distinguishing chalcone isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a side-by-side comparison of their ¹H and ¹³C NMR data, detailed experimental protocols, and visual aids to elucidate the structural basis for their distinct spectral properties.
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of organic compounds belonging to the flavonoid family that exhibit a wide range of biological activities. They can exist as cis (Z) and trans (E) geometric isomers, with the trans isomer generally being more stable and predominant.[1] The differentiation between these isomers is crucial for structure-activity relationship (SAR) studies in drug discovery and for quality control in chemical synthesis. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of these isomers.
Distinguishing Features in NMR Spectra
The key to differentiating cis and trans chalcone isomers lies in the distinct electronic environments of their vinylic protons (Hα and Hβ) and carbons, which arise from their different spatial arrangements.[2] In the trans isomer, the two aromatic rings are on opposite sides of the double bond, leading to a more planar and sterically favored conformation. Conversely, the cis isomer experiences significant steric hindrance between one of the aromatic rings and the carbonyl group, forcing the molecule into a non-planar conformation.[1] This steric clash is a primary contributor to the observed differences in their NMR spectra.
The most telling difference is the coupling constant (J) between the vinylic protons, Hα and Hβ. The trans isomer exhibits a large coupling constant, typically in the range of 15-16.1 Hz, indicative of a dihedral angle of approximately 180°.[3] In contrast, the cis isomer displays a much smaller coupling constant, around 8 Hz, corresponding to a dihedral angle of nearly 0°.[3]
Side-by-Side NMR Data Comparison
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for the vinylic protons and other key atoms of cis and trans chalcone isomers. These values are compiled from various sources and represent typical ranges observed for unsubstituted chalcone.
| Atom | Trans-Chalcone | Cis-Chalcone | Key Differentiating Feature |
| ¹H NMR | |||
| Hα (proton α to C=O) | δ 7.15–8.23 ppm (doublet)[3] | δ ~5.4 ppm (doublet)[3] | Hα is significantly shielded in the cis isomer. |
| Hβ (proton β to C=O) | δ 7.45–8.07 ppm (doublet)[3] | δ ~6.1 ppm (doublet)[3] | Hβ is also shielded in the cis isomer compared to the trans. |
| J (Hα-Hβ) | 15.2 - 16.1 Hz[3][4] | ~8 Hz[3] | The coupling constant is the most reliable parameter for distinguishing the isomers. |
| ¹³C NMR | |||
| Cα (carbon α to C=O) | δ 116.1–128.1 ppm[3] | Generally shielded compared to trans | |
| Cβ (carbon β to C=O) | δ 136.9–145.4 ppm[3] | Generally shielded compared to trans | |
| C=O (carbonyl carbon) | δ 186.6–196.8 ppm[3][5] | Generally shielded compared to trans |
Visualizing the Structural Differences
The steric hindrance in this compound is the root cause of the observed NMR spectral differences. The following diagram illustrates the structures of the two isomers.
Caption: Structures of trans and cis chalcone isomers.
Experimental Workflow for NMR Analysis
A systematic approach is essential for obtaining high-quality NMR data for the analysis of chalcone isomers. The following workflow outlines the key steps involved.
Caption: General workflow for NMR analysis of chalcone isomers.
Experimental Protocol
This section provides a detailed methodology for the NMR analysis of cis and trans chalcone isomers.
Sample Preparation
-
Sample Purity: Ensure the chalcone sample is of high purity to avoid interference from impurities in the NMR spectrum. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the chalcone sample. Common solvents for chalcones include deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).[6][7] CDCl₃ is often preferred due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the chalcone in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine qualitative analysis, the residual solvent peak can be used as a reference.
-
Sample Filtration: Filter the prepared solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[6][8]
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 8-16 scans are usually sufficient.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
-
2D NMR Spectroscopy (Optional):
-
COSY (Correlation Spectroscopy): This experiment can be used to confirm the coupling between Hα and Hβ.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment helps in assigning the proton and carbon signals that are directly bonded.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is useful for assigning quaternary carbons and confirming the overall structure by identifying long-range proton-carbon correlations.
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Chemical Shift Referencing: Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and, for multiplets, measure the coupling constants (J values) in Hertz. The J value for the vinylic protons is the most critical parameter for distinguishing between the cis and trans isomers.
By following this comprehensive guide, researchers can confidently differentiate between cis and trans chalcone isomers, ensuring accurate structural characterization for their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. tutorchase.com [tutorchase.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to cis-Chalcone Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of cis-chalcone derivatives as potent enzyme inhibitors, comparing their performance against established inhibitors across various enzyme families. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key concepts to support further research and development in this promising area of medicinal chemistry.
Introduction to Chalcones as Enzyme Inhibitors
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of naturally occurring and synthetic compounds that serve as precursors for flavonoids and isoflavonoids.[1] They possess a characteristic α,β-unsaturated carbonyl system which can interact with various biological targets, making them attractive scaffolds for drug design.[2][3] While the trans isomer is thermodynamically more stable, the cis configuration also demonstrates significant biological activity. This guide focuses on the inhibitory potential of this compound derivatives against several key enzymes implicated in a range of diseases.
Quantitative Comparison of Inhibitory Activity
The inhibitory efficacy of various chalcone derivatives against their target enzymes is summarized below, with IC50 values compared to those of well-established inhibitors.
Cholinesterase Inhibition
Target Enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.
| Compound/Drug | Target Enzyme | IC50 (µM) | Reference |
| Chalcone Derivative 1 | AChE | 9.3 | [4] |
| Chalcone Derivative 2 | BChE | 68.7 | [4] |
| Donepezil | AChE | 0.013 | [5] |
| Rivastigmine | AChE | 8.9 | [5] |
| Rivastigmine | BChE | 5.6 | [5] |
| Galantamine | AChE | 0.52 µg/mL | [6] |
Cyclooxygenase Inhibition
Target Enzymes: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
| Compound/Drug | Target Enzyme | IC50 (µM) | Reference |
| Chalcone Derivative 3c | COX-1 | 14.65 | [7] |
| Chalcone Derivative (General) | COX-2 | 0.52 - 22.25 | [8] |
| Celecoxib | COX-2 | 0.78 | [8] |
| Ibuprofen | COX-1 | Single-digit µM | [9] |
| Etoricoxib | COX-2 | 1.1 | [10] |
Other Enzyme Targets
Chalcone derivatives have also been evaluated against a variety of other enzymes, demonstrating their broad-spectrum inhibitory potential.
| Compound/Drug | Target Enzyme | IC50 (µM) | Reference |
| Chalcone Derivative 1b | sPLA2-V | 4.32 | [7] |
| Chalcone Derivative C1 | HIV-1 Protease | 0.001 | [11] |
| Darunavir | HIV-1 Protease | Comparable to C1 | [11] |
| 2'-amino-4-methylchalcone (29) | Topoisomerase IIA | Inhibitory effect at 40 µM | [12] |
| Etoposide | Topoisomerase II | Comparable to some chalcones | [12] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of these findings.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to measure cholinesterase activity.[4][13][14]
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Procedure:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound (chalcone derivative or standard inhibitor) at various concentrations, and 10 µL of AChE or BChE enzyme solution (1 U/mL).[4]
-
Incubate the plate at 25°C for 10 minutes.[4]
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE).[4]
-
Shake the plate for 1 minute and then add 20 µL of 5% SDS to stop the reaction.[4]
-
Measure the absorbance at 412 nm using a microplate reader.
-
A control well should be prepared without the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the production of prostaglandins to determine COX activity.
Principle: The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then reduced by stannous chloride to prostaglandin F2α (PGF2α), which is quantified by an enzyme immunoassay (EIA).[2]
Procedure:
-
In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl buffer (pH 8.0), 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[7]
-
Add 20 µL of the test compound and 20 µL of COX-1 or COX-2 enzyme solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Incubate for 2 minutes at 37°C.[2]
-
Stop the reaction by adding 30 µL of saturated stannous chloride solution.[15]
-
Quantify the amount of PGF2α produced using a commercial EIA kit.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the inhibitory effect on the enzyme that catalyzes the initial step in leukotriene biosynthesis.
Principle: 5-LOX oxidizes linoleic acid, and the resulting hydroperoxides can be measured colorimetrically after reaction with a ferric-xylenol orange complex (FOX reagent).[16]
Procedure:
-
Prepare a Tris-HCl buffer (50 mM, pH 7.4).
-
Incubate 100 ng/mL of soybean lipoxygenase with the test compound for 5 minutes at room temperature.[16]
-
Initiate the reaction by adding 140 µM linoleic acid.[16]
-
Incubate for 20 minutes at room temperature in the dark.[16]
-
Terminate the reaction by adding freshly prepared FOX reagent.[16]
-
Allow the color to develop for 30 minutes at room temperature.[16]
-
Measure the absorbance at 560 nm.[16]
-
The IC50 values are calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of enzyme inhibitors.
Caption: General experimental workflow for evaluating enzyme inhibitors.
Caption: Inhibition of the Arachidonic Acid Cascade by Chalcones.
Conclusion
The presented data underscore the potential of this compound derivatives as a versatile class of enzyme inhibitors. Their efficacy against a range of clinically relevant enzymes, in some cases comparable to or exceeding that of established drugs, warrants further investigation. The detailed protocols and comparative data in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the advancement of chalcone-based therapeutics.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 3. Inhibitory activity against secretory phospholipase A2 (sPLA2) [bio-protocol.org]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. 5-Lipoxygenase Inhibition [bio-protocol.org]
Cross-Validation of In Silico Predictions for Chalcone Bioactivity: A Comparative Guide
A comprehensive analysis of computational models versus experimental data for chalcone bioactivity, with a special note on the understudied cis-isomer.
Chalcones, belonging to the flavonoid family, are recognized for their wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The development of new chalcone-based therapeutic agents is increasingly reliant on in silico methods to predict their biological activity, thereby streamlining the drug discovery process. This guide provides a comparative overview of in silico predictions against experimental data for cis-chalcone bioactivity, offering researchers, scientists, and drug development professionals a critical assessment of the current validation landscape.
It is important to note that chalcones can exist in both cis and trans isomeric forms. The trans isomer is thermodynamically more stable and, consequently, more frequently synthesized and studied.[2] While some research indicates that photo-isomerization can convert trans-chalcones to their cis counterparts, which may exhibit potent biological activity, there is a notable scarcity of dedicated studies that cross-validate in silico predictions with experimental data specifically for a series of cis-chalcones.[3] Therefore, this guide will primarily focus on the broader class of chalcones, highlighting data specific to the cis-isomer where available.
Comparative Analysis of Predicted vs. Experimental Bioactivity
The following table summarizes the quantitative data from various studies that have employed in silico techniques to predict the bioactivity of chalcone derivatives, followed by experimental validation. This allows for a direct comparison of the predicted efficacy with the measured biological activity.
| Chalcone Derivative | Target/Assay | In Silico Method | Predicted Value (e.g., Binding Energy, pIC50) | In Vitro Method | Experimental Value (e.g., IC50) | Reference |
| 5'-methyl-2'-hydroxychalcone | GABAA Receptor | Molecular Docking | - | Radioligand Binding Assay | - | [1] |
| Chalcone Nuclei | Serotonin 5-HT1A Receptor | Molecular Docking | - | Radioligand Binding Assay | - | [1] |
| 5'-methyl-2'-hydroxy-3'-nitrochalcone | µ-Opioid Receptor | Molecular Docking | - | Radioligand Binding Assay | - | [1] |
| Chalcone-Based 1,5-Benzothiazepine (MA9) | Tyrosine Kinase | Molecular Docking | -11.2 kcal/mol | MTT Assay (MCF7 cells) | Most active of series | [4] |
| Fluorinated Chalcones (1C) | Glutaredoxin | Molecular Docking | -5.43 kcal/mol | Disc-Diffusion (Antimicrobial) | Zone of inhibition | [5] |
| Fluorinated Chalcones (1D) | Dihydrofolate Reductase | Molecular Docking | -6.55 kcal/mol | Disc-Diffusion (Antimicrobial) | Zone of inhibition | [5] |
| Bis-Chalcone (5a) | - | - | - | MTT Assay (A549 cells) | 41.99 ± 7.64 µM | [6] |
| Bis-Chalcone (9b) | - | - | - | MTT Assay (A549 cells) | 92.42 ± 30.91 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently cited in the study of chalcone bioactivity.
In Silico Methodologies
1. Molecular Docking: This computational technique predicts the preferred orientation of a ligand (chalcone derivative) when bound to a target protein.
-
Software: AutoDock Vina, Maestro Schrödinger, MOE (Molecular Operating Environment) are commonly used.
-
Protocol:
-
Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 2D structure of the chalcone derivative is drawn and converted to a 3D structure. Energy minimization is performed using a suitable force field.
-
Docking Simulation: A grid box is defined around the active site of the target protein. The docking algorithm then explores various conformations of the ligand within the grid box and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
-
Analysis: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.
-
2. Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.
-
Software: CORAL, BuildQSAR are examples of software used for QSAR modeling.
-
Protocol:
-
Data Set Preparation: A dataset of chalcone derivatives with known biological activities (e.g., IC50 values) is compiled.
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound.
-
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest), are used to build a model that correlates the descriptors with the biological activity.[7]
-
Model Validation: The predictive power of the QSAR model is evaluated using internal and external validation techniques.
-
In Vitro Methodologies
1. MTT Cell Viability Assay: This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the chalcone derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[6]
-
2. Antimicrobial Susceptibility Testing (Disc-Diffusion Method): This method is used to determine the antimicrobial activity of a compound.
-
Protocol:
-
Bacterial Inoculation: A standardized inoculum of a bacterial strain (e.g., S. aureus, E. coli) is uniformly spread on an agar plate.
-
Disc Application: Sterile filter paper discs impregnated with the test chalcone derivatives at a specific concentration are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of in silico predictions for chalcone bioactivity, from computational screening to experimental validation.
In Silico to In Vitro Cross-Validation Workflow for Chalcones.
Signaling Pathways and Experimental Workflows
Chalcones exert their biological effects through various signaling pathways. For instance, in cancer, they can induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins. The diagram below illustrates a simplified apoptosis induction pathway that can be targeted by chalcones.
Simplified Apoptosis Pathway Targeted by Chalcones.
References
- 1. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 5. pharmatutor.org [pharmatutor.org]
- 6. journaljabb.com [journaljabb.com]
- 7. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Potential of Chalcone Isomers
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of open-chain flavonoids, are recognized for their diverse pharmacological properties, prominently including their antioxidant capabilities.[1][2] The antioxidant activity of chalcone isomers is a subject of considerable interest in the scientific community due to their potential in mitigating oxidative stress-related diseases.[1][3] This guide provides a comparative analysis of the antioxidant capacities of various chalcone isomers, supported by experimental data from multiple studies. It also offers detailed methodologies for the key antioxidant assays used in these evaluations.
The core structure of chalcones, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, allows for a wide range of substitutions, leading to numerous isomers with varying antioxidant potentials.[3][4] The number and position of hydroxyl and methoxy groups on the aromatic rings are particularly influential in determining their radical scavenging abilities.[5][6]
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of chalcone isomers is commonly evaluated using several in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a compound required to inhibit a specific biological or chemical process by 50%. A lower IC50 value indicates a higher antioxidant potency.
The following tables summarize the antioxidant activities of various chalcone derivatives from different studies, as measured by the DPPH, ABTS, and FRAP assays.
Table 1: DPPH Radical Scavenging Activity of Chalcone Derivatives
| Compound/Isomer | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| JVF3 | 61.4 | Ascorbic Acid | 54.08 | [7] |
| C1 | 40.52 (µg/mL) | Ascorbic Acid | 31.48 (µg/mL) | [8] |
| F1 | 42.90 (µg/mL) | Ascorbic Acid | 31.48 (µg/mL) | [8] |
| Chalcone Fatty Acid Ester (5e) | 68.58% inhibition at 2 µg/mL | Ascorbic Acid | Not specified | [2] |
| Mannich Base PY | 550 (ppm) | Parent Chalcone CA | >1000 (ppm) | [9] |
| Mannich Base PY2 | 700 (ppm) | Parent Chalcone CA2 | >1000 (ppm) | [9] |
Table 2: ABTS Radical Scavenging Activity of Chalcone Derivatives
| Compound/Isomer | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| JVC1 | 85.3 | Ascorbic Acid | 91.21 | [7] |
| JVC3 | 53.76 | Ascorbic Acid | 91.21 | [7] |
| JVC4 | 50.34 | Ascorbic Acid | 91.21 | [7] |
| JVC5 | 83.15 | Ascorbic Acid | 91.21 | [7] |
| JVF2 | 89.12 | Ascorbic Acid | 91.21 | [7] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Chalcone Derivatives
| Compound/Isomer | Activity | Concentration | Reference Compound | Activity | Source |
| Cadmium Complex of 4-ethoxy-2”-hydroxychalcone | 11.63 µM | 10 µg/mL | Not specified | Not specified | [10] |
| CZM-3-5 | Better than BHT | Not specified | BHT | Not specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the most frequently cited antioxidant assays for chalcones.
1. DPPH (2,2-Diphenyl-1-Picrylhydrazyl) Radical Scavenging Assay
This assay is widely used to evaluate the free radical scavenging ability of antioxidants.[1][2][3]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[7]
-
Procedure:
-
A stock solution of DPPH is prepared in methanol (e.g., 0.1 mM).[3]
-
Stock solutions of the test chalcone isomers and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent (e.g., ethanol or methanol).[3]
-
Various concentrations of the test compounds and the standard are added to the DPPH solution.
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is another common method for assessing antioxidant capacity.[7][12]
-
Principle: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored green. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decolorization of the solution. The change in absorbance is measured, typically at 734 nm.[12]
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test chalcone isomers and a standard antioxidant are added to the diluted ABTS•+ solution.
-
The absorbance is recorded after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10][12]
-
Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue-colored complex. The absorbance of this complex is measured at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[10]
-
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.
-
A small volume of the test sample or standard is mixed with the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
A calibration curve is prepared using a standard of known antioxidant capacity (e.g., FeSO₄ or Trolox).
-
The antioxidant capacity of the sample is expressed as FRAP units or equivalents of the standard.
-
Signaling Pathway and Experimental Workflow
Chalcones have been shown to exert their antioxidant effects not only by direct radical scavenging but also by activating endogenous antioxidant defense mechanisms.[13] One of the key pathways involved is the NRF2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[13]
The following diagram illustrates a typical experimental workflow for assessing the antioxidant activity of chalcone isomers.
Caption: Experimental workflow for chalcone antioxidant evaluation.
The diagram below illustrates the activation of the NRF2/ARE signaling pathway, a mechanism through which chalcones can enhance cellular antioxidant defenses.
Caption: NRF2/ARE antioxidant signaling pathway activation.
References
- 1. Synthesis and evaluation of chalcones for antioxidant activity. [wisdomlib.org]
- 2. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Recent advances in the antioxidant activity and mechanisms of chalcone derivatives: a computational review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcea.org [ijcea.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.utar.edu.my [eprints.utar.edu.my]
- 10. ejournals.asuu.org.ng [ejournals.asuu.org.ng]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. Structural Correlation of Some Heterocyclic Chalcone Analogues and Evaluation of Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Potential of Cis-Chalcone and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen and cis-chalcone, a member of the chalcone family of compounds. This analysis is based on available experimental data, focusing on their mechanisms of action, quantitative potency, and the methodologies used for their evaluation.
A critical consideration in this comparison is the stereochemistry of chalcones. Chalcones exist as cis and trans isomers. The trans isomer is thermodynamically more stable and, therefore, the predominant and more extensively studied form.[1][2][3] Specific anti-inflammatory data for the less stable this compound is scarce in the current literature. Consequently, this guide will compare ibuprofen to the broader class of chalcones, with the understanding that the data largely pertains to trans-chalcones and their derivatives.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of ibuprofen and chalcones are rooted in their distinct interactions with key signaling pathways that regulate the inflammatory response.
Ibuprofen: A Cyclooxygenase (COX) Inhibitor
Ibuprofen's primary mechanism of action is the non-selective, reversible inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[4][5] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By blocking this conversion, ibuprofen effectively reduces the levels of pro-inflammatory prostaglandins.
The S-(+)-enantiomer of ibuprofen is the more pharmacologically active form.[6] Beyond COX inhibition, ibuprofen's effect on the Nuclear Factor-kappa B (NF-κB) pathway is more complex. The NF-κB pathway is a central regulator of inflammatory gene expression. Some studies suggest ibuprofen can inhibit NF-κB activation.[4][7] However, other research indicates that while ibuprofen may induce the degradation of the NF-κB inhibitor, IκBα, and allow NF-κB to move to the nucleus, it ultimately suppresses the transcription of NF-κB's target genes, preventing the expression of inflammatory proteins.[8][9]
Chalcones: Potent NF-κB Pathway Inhibitors
Chalcones exert their anti-inflammatory effects primarily by targeting the NF-κB signaling pathway at a critical upstream step.[10][11] In response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate into the nucleus and initiate the transcription of numerous pro-inflammatory genes, including those for COX-2, inducible nitric oxide synthase (iNOS), and cytokines like TNF-α, IL-1β, and IL-6.
Chalcones have been shown to inhibit the degradation of IκBα, effectively trapping NF-κB in the cytoplasm and preventing it from activating inflammatory gene expression.[12][13] This action addresses the inflammatory cascade at a higher regulatory point compared to direct enzyme inhibition.
Quantitative Comparison of Bioactivity
The potency of anti-inflammatory compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug required to inhibit a biological process by 50%.
Table 1: In Vitro Inhibitory Activity of Ibuprofen
| Compound | Target | IC₅₀ (µM) | Reference(s) |
| Ibuprofen (Racemic) | COX-1 | 12 - 13 | [4][5][14] |
| COX-2 | 80 - 370 | [5][14] | |
| S-(+)-Ibuprofen | COX-1 | 2.9 | [6] |
| COX-2 | 1.1 | [6] |
Note: IC₅₀ values can vary between different experimental setups. The data shows that racemic ibuprofen is significantly more selective for COX-1 over COX-2, while the active S-(+)-enantiomer shows high potency against both isoforms.
Table 2: In Vitro Inhibitory Activity of Representative Chalcone Derivatives
| Chalcone Derivative | Assay System | Target / Endpoint | IC₅₀ (µM) | Reference(s) |
| 2',5'-Dialkoxychalcone | Murine Microglial Cells (N9) | Nitric Oxide (NO) Production | 0.7 | [15] |
| Chalcone Analogue '3l' | RAW 264.7 Macrophages | IL-6 Production | 2.1 | [16] |
| TNF-α Production | 7.9 | [16] | ||
| IL-1β Production | 12.3 | [16] | ||
| Boronic Chalcone '5' | SCC-25 Cancer Cells | Cytotoxicity | 17.9 | [17] |
Note: This table highlights the anti-inflammatory potential of the chalcone chemical scaffold. The potency varies significantly based on the specific substitutions on the aromatic rings. Many chalcone derivatives demonstrate potent, sub-micromolar to low-micromolar inhibition of key inflammatory mediators like nitric oxide and cytokines.
Key Experimental Protocols and Workflows
The following section details the methodologies for key in vitro and in vivo assays used to assess anti-inflammatory potential.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay directly measures a compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2.
Methodology:
-
Enzyme Activation: Purified recombinant human COX-1 or COX-2 enzyme is activated in a Tris-HCl buffer (pH 8.0) containing cofactors such as L-epinephrine, reduced glutathione, and hematin.[4]
-
Compound Incubation: The test compound (e.g., ibuprofen) or a vehicle control (DMSO) is added to the activated enzyme solution and pre-incubated, typically for 10 minutes on ice.[4]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, [¹⁴C]-labeled or unlabeled arachidonic acid.
-
Reaction Termination: After a set incubation period (e.g., 20 minutes at 37°C), the reaction is stopped by adding an acid solution (e.g., 10% trichloroacetic acid in 1 N HCl).[18]
-
Product Quantification: The amount of prostaglandin produced is quantified. This can be done using various methods, including radio-TLC for labeled substrates, ELISA for specific prostaglandins like PGE₂, or by measuring oxygen consumption during the reaction.[19]
-
IC₅₀ Calculation: The percentage of inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined from the dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 7. Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibuprofen inhibits activation of nuclear β-catenin in human colon adenomas and induces the phosphorylation of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibuprofen inhibits activation of nuclear {beta}-catenin in human colon adenomas and induces the phosphorylation of GSK-3{beta} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating cis-Chalcone as a Specific Protein Tyrosine Phosphatase 1B Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cis-chalcone's performance as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor against other alternative compounds. PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[1] The development of potent and selective PTP1B inhibitors is a significant area of research in drug discovery. This document summarizes quantitative data, details experimental protocols, and presents signaling pathways and workflows to aid researchers in their evaluation of PTP1B inhibitors.
Performance Comparison of PTP1B Inhibitors
The inhibitory efficacy of various compounds against PTP1B is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table provides a comparative summary of the reported IC50 values for this compound and a selection of other PTP1B inhibitors, including natural products, synthetic compounds, and those that have entered clinical trials. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as experimental conditions can vary.[2]
| Inhibitor Class | Compound | PTP1B IC50 (µM) | Notes |
| Chalcone | This compound | Data not widely available; various derivatives show activity | Many studies focus on chalcone derivatives rather than the parent compound.[2][3][4] |
| Broussochalcone A | 21.5 | Isolated from Broussonetia papyrifera.[2] | |
| Xanthoangelol K | 0.82 (as µg/mL) | A potent chalcone derivative.[2] | |
| Compound 28 (heterocyclic derivative) | 3.12 | A synthetic chalcone derivative.[2] | |
| LXQ-87 (C8) | 1.061 ± 0.202 | A bromocatechol-chalcone derivative acting as an allosteric inhibitor.[5] | |
| Natural Product (Non-chalcone) | Ursolic Acid | 3.2 | A well-known natural PTP1B inhibitor, often used as a positive control.[6] |
| Oleanolic Acid | ~5 | A natural triterpenoid.[2] | |
| Clinical Trial Candidates | Ertiprotafib | 1.6 - 29 | Phase II trials were halted due to lack of efficacy.[7] |
| Trodusquemine (MSI-1436) | 1 | A non-competitive, allosteric inhibitor that has been in clinical trials.[7] | |
| JTT-551 | Ki of 0.22 ± 0.04 | A potent and selective inhibitor. | |
| Other Synthetic Inhibitors | Suramin | Ki of 5.5 | A reversible and competitive inhibitor often used as a control.[8] |
| RK-682 | 10.4 ± 1.6 | A known PTP1B inhibitor. | |
| Vanadate (Na3VO4) | 19.3 ± 1.1 (full length PTP1B) | A general phosphatase inhibitor.[9] |
Specificity of PTP1B Inhibitors
A crucial aspect of a PTP1B inhibitor's therapeutic potential is its specificity. High specificity for PTP1B over other protein tyrosine phosphatases, such as the highly homologous T-cell PTP (TCPTP), is desirable to minimize off-target effects.
| Compound | PTP1B IC50 (µM) | TCPTP IC50 (µM) | Selectivity (TCPTP/PTP1B) |
| Trodusquemine (MSI-1436) | 1 | 224 | 224-fold |
| JTT-551 | Ki of 0.22 ± 0.04 | Ki of 9.3 ± 0.4 | ~42-fold |
Data on the broad panel specificity of this compound is limited in the reviewed literature. The specificity of various chalcone derivatives has been explored, with some showing good selectivity.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PTP1B's role in negative regulation of insulin and leptin signaling.
Caption: Workflow for an in vitro PTP1B enzyme inhibition assay.
Caption: Workflow for assessing cytotoxicity using an MTT assay.
Experimental Protocols
In Vitro PTP1B Enzyme Inhibition Assay (Colorimetric)
This protocol is adapted from standard procedures for measuring PTP1B activity using a colorimetric substrate like p-nitrophenyl phosphate (pNPP).[6]
Materials:
-
Human recombinant PTP1B enzyme
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Test inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (buffer with solvent) and a positive control inhibitor (e.g., suramin).
-
To each well of a 96-well plate, add the assay buffer.
-
Add a defined volume of the diluted inhibitor or control to the respective wells.
-
Add a specific amount of PTP1B enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the phosphatase reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Terminate the reaction by adding the stop solution to each well.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Inhibitor Specificity Assay
To determine the specificity of this compound, the in vitro enzyme inhibition assay described above can be adapted to test its activity against other protein tyrosine phosphatases such as TCPTP, SHP-1, and SHP-2. The IC50 values obtained for these other phosphatases can then be compared to the IC50 value for PTP1B to calculate the selectivity index.
Cell Viability (MTT) Assay for Cytotoxicity Assessment
This protocol is used to assess the cytotoxicity of the inhibitor on a cell line.[10][11][12][13]
Materials:
-
Cell line (e.g., HepG2, 3T3-L1)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Test inhibitor (this compound)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.
-
Incubate the plate for 24 to 72 hours.
-
After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Conclusion
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. ijpsm.com [ijpsm.com]
- 3. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. Allosteric inhibition of PTP1B by bromocatechol-chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 7. PTP1B Inhibitor Screening Assay Kit (ab139465) | Abcam [abcam.com]
- 8. content.abcam.com [content.abcam.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 2.7.2. Cytotoxicity assessment (MTT assay) [bio-protocol.org]
Safety Operating Guide
Proper Disposal of cis-Chalcone: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of cis-Chalcone is paramount in a laboratory setting. This guide provides essential information on the proper handling and disposal procedures for this compound, emphasizing safety protocols and environmental responsibility.
This compound, an α,β-unsaturated ketone composed of two aromatic rings, is the less stable isomer of chalcone, with the trans-isomer being more common and thermodynamically favored.[1][2] Due to its lower stability, specific safety and disposal data for this compound is limited. Therefore, the following procedures are based on general best practices for the disposal of hazardous organic chemical waste and information available for the more stable trans-isomer, which should be handled with similar precautions.
Key Safety and Handling Information
Before disposal, it is crucial to be aware of the potential hazards associated with chalcones. Based on the safety data sheets for chalcone (the trans-isomer), the compound is considered hazardous. It may cause skin and eye irritation and can be harmful if swallowed or inhaled.[3][4][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₂O | [6] |
| Molecular Weight | 208.26 g/mol | [6] |
| CAS Number | 614-46-0 | [6] |
| Appearance | Solid (likely) | [6] |
| Isomeric Stability | Less stable than trans-chalcone | [1][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[8] Never dispose of this compound down the drain or in regular trash.[9][10]
1. Waste Identification and Segregation:
-
This compound waste, including pure compound, contaminated solutions, and any contaminated materials (e.g., filter paper, gloves), should be classified as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.[11] Specifically, keep it separate from strong oxidizing agents.[8]
2. Containerization:
-
Use a designated, properly labeled, and leak-proof container for collecting this compound waste. The container should be made of a material compatible with organic compounds.[11]
-
The label should clearly read "Hazardous Waste," "this compound," and list all components of the waste, including any solvents.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[9]
-
The storage area should be a well-ventilated, cool, and dry place, away from heat sources and direct sunlight.
4. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowed time according to institutional guidelines (often up to 12 months as long as accumulation limits are not exceeded), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an established and approved protocol.
5. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
Experimental Workflow for Disposal
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. gustavus.edu [gustavus.edu]
- 5. extrasynthese.com [extrasynthese.com]
- 6. Buy this compound | 614-46-0 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
